molecular formula C20H17N3O4S B1667177 BMS-193884 CAS No. 176960-47-7

BMS-193884

Cat. No.: B1667177
CAS No.: 176960-47-7
M. Wt: 395.4 g/mol
InChI Key: LJGUZUROJOJEMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ET(A) antagonist;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

176960-47-7

Molecular Formula

C20H17N3O4S

Molecular Weight

395.4 g/mol

IUPAC Name

N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-[4-(1,3-oxazol-2-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C20H17N3O4S/c1-13-14(2)22-27-19(13)23-28(24,25)18-6-4-3-5-17(18)15-7-9-16(10-8-15)20-21-11-12-26-20/h3-12,23H,1-2H3

InChI Key

LJGUZUROJOJEMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC=C2C3=CC=C(C=C3)C4=NC=CO4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-193884;  BMS 193884;  BMS193884.

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-193884

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-193884 is a potent and highly selective, orally active, non-peptide competitive antagonist of the endothelin-A (ETA) receptor. Developed by Bristol-Myers Squibb, it was investigated for its therapeutic potential in cardiovascular diseases, including congestive heart failure and pulmonary hypertension, before its development was discontinued (B1498344) in Phase II clinical trials. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the ETA receptor, its impact on downstream signaling pathways, and the experimental methodologies used to elucidate its pharmacological profile.

Core Mechanism of Action: Selective ETA Receptor Antagonism

The primary mechanism of action of this compound is its selective, competitive antagonism of the endothelin-A (ETA) receptor. Endothelin-1 (B181129) (ET-1), a potent endogenous vasoconstrictor peptide, exerts its physiological and pathophysiological effects through binding to two receptor subtypes: ETA and ETB. The ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and cellular proliferation. In contrast, ETB receptors, found on endothelial cells, can mediate vasodilation through the release of nitric oxide and prostacyclin.

By selectively blocking the ETA receptor, this compound inhibits the binding of ET-1 to this receptor subtype. This antagonism prevents the conformational changes in the receptor that are necessary for the activation of downstream signaling cascades. Consequently, this compound effectively counteracts the potent vasoconstrictive and proliferative effects of ET-1, leading to vasodilation and a reduction in vascular resistance. The high selectivity of this compound for the ETA receptor over the ETB receptor is a key feature, as it allows for the targeted inhibition of ET-1-mediated vasoconstriction while potentially preserving the vasodilatory and clearance functions of the ETB receptor.[1] The absence of a rise in plasma endothelin levels following administration of this compound further supports its selectivity for the ETA receptor.[1]

Signaling Pathway

This compound, as a competitive antagonist, does not initiate intracellular signaling itself. Instead, it prevents the signaling cascade initiated by the natural ligand, endothelin-1 (ET-1). The binding of ET-1 to the ETA receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq alpha subunit. This initiates a well-defined signaling pathway that ultimately leads to vasoconstriction and cell proliferation. By blocking this initial step, this compound effectively inhibits all subsequent downstream events.

ETA_Signaling_Pathway ETA Receptor Signaling Pathway and Point of Inhibition by this compound ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds to BMS193884 This compound BMS193884->ETAR Blocks Gq Gq Protein ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER/SR) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction MAPK MAPK Cascade (e.g., ERK) PKC->MAPK Activates Ca_influx Ca²⁺ Influx Ca_influx->Vasoconstriction Proliferation Cell Proliferation MAPK->Proliferation Preclinical_Workflow Preclinical Characterization Workflow for an ETA Receptor Antagonist cluster_0 In Vitro Characterization cluster_1 In Vivo Characterization BindingAssay Receptor Binding Assays (ETA and ETB) Ki_Selectivity Determine Ki and Selectivity BindingAssay->Ki_Selectivity Lead_Opt Lead Optimization Ki_Selectivity->Lead_Opt FunctionalAssay Functional Assays (e.g., Calcium Mobilization, Vasoconstriction) IC50_pA2 Determine IC50 / pA2 FunctionalAssay->IC50_pA2 IC50_pA2->Lead_Opt PK_Studies Pharmacokinetic Studies (Oral Bioavailability, Half-life) PD_Models Pharmacodynamic Models (e.g., ET-1 Challenge) PK_Studies->PD_Models Efficacy_Models Disease Models (e.g., Hypertension, Heart Failure) PD_Models->Efficacy_Models Lead_Opt->PK_Studies

References

BMS-193884: A Technical Guide to its Endothelin-A Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the endothelin-A (ETA) receptor selectivity of BMS-193884, a potent and competitive antagonist. This document outlines the quantitative binding affinities, detailed experimental methodologies for key assays, and visual representations of the relevant signaling pathways and experimental workflows.

Core Data: Receptor Binding Affinity

This compound demonstrates a high degree of selectivity for the human ETA receptor over the endothelin-B (ETB) receptor. This selectivity is a key characteristic of its pharmacological profile. The compound is an orally active, competitive antagonist.[1][2] Quantitative analysis of its binding affinity reveals a significant differential, positioning this compound as a highly specific ETA antagonist.

The binding affinities, represented by the inhibition constant (Ki), are summarized in the table below.

Receptor SubtypeLigandKi (nM)Selectivity (ETA/ETB)
Human ETAThis compound1.4>10,000-fold
Human ETBThis compound18,800

Data compiled from multiple sources indicating a Ki of 1.4 nM for ETA and approximately 18.8 µM for ETB.[1][2][3]

Experimental Protocols

The following sections detail the methodologies used to determine the receptor binding affinity and functional activity of this compound.

Radioligand Binding Assays for Receptor Affinity

Competitive radioligand binding assays are employed to determine the binding affinity of this compound for ETA and ETB receptors. These assays measure the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand from the receptor.

1. Membrane Preparation:

  • Recombinant human ETA or ETB receptors are expressed in a suitable cell line (e.g., HEK293).

  • Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

  • The homogenate is centrifuged at low speed to remove cellular debris.

  • The supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Competitive Binding Assay:

  • A fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) is incubated with the prepared cell membranes.

  • Increasing concentrations of unlabeled this compound are added to compete for binding to the receptors.

  • The reaction is incubated to allow binding to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The data are plotted as the percentage of specific binding of the radioligand versus the concentration of this compound.

  • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: In Vitro Vasoconstriction

Functional assays assess the ability of this compound to antagonize the physiological effects of endothelin-1 (B181129) (ET-1), such as vasoconstriction.

1. Tissue Preparation:

  • Segments of blood vessels (e.g., rabbit or human penile cavernosal tissue strips) are isolated and mounted in organ baths.

  • The organ baths contain a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

2. Contraction Studies:

  • The tissue strips are allowed to equilibrate under a resting tension.

  • A cumulative concentration-response curve to ET-1 is generated to establish a baseline contractile response.

  • In a separate set of experiments, the tissue strips are pre-incubated with this compound for a defined period.

  • A second cumulative concentration-response curve to ET-1 is then generated in the presence of this compound.

3. Data Analysis:

  • The magnitude of the contraction is measured and plotted against the concentration of ET-1.

  • The potency of this compound as an antagonist is determined by the rightward shift of the ET-1 concentration-response curve in its presence.

  • The EC50 values (the concentration of agonist that produces 50% of the maximal response) in the absence and presence of the antagonist can be used to quantify the degree of antagonism. For example, in rabbit tissue strips contracted with 20 nM of ET-1, this compound caused a dose-dependent relaxation with an EC50 value of 107.2 ± 32.3 nM.[4]

Visualizations: Signaling Pathways and Experimental Workflows

Endothelin Receptor Signaling Pathway

The following diagram illustrates the primary signaling pathways activated by the binding of endothelin-1 to ETA and ETB receptors and the point of intervention for this compound.

Endothelin_Signaling cluster_ecs Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell ET1_ecs Endothelin-1 ETB_ecs ETB Receptor ET1_ecs->ETB_ecs Binds eNOS eNOS ETB_ecs->eNOS Activates NO Nitric Oxide (Vasodilation) eNOS->NO Contraction Vasoconstriction NO->Contraction Inhibits ET1_vsmc Endothelin-1 ETA_vsmc ETA Receptor ET1_vsmc->ETA_vsmc Binds Gq Gq/11 ETA_vsmc->Gq Activates BMS193884 This compound BMS193884->ETA_vsmc Blocks PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Ca_release->Contraction ET1_source ET-1 Source

Caption: ETA and ETB receptor signaling pathways and this compound's point of action.

In Vivo Experimental Workflow: Forearm Blood Flow Study

This diagram outlines the workflow for a clinical study designed to assess the in vivo efficacy of this compound in healthy human subjects.

FBF_Workflow cluster_prep Subject Preparation cluster_protocol Experimental Protocol cluster_analysis Data Analysis subject Healthy Volunteer cannulation Brachial Artery Cannulation (Non-dominant arm) subject->cannulation plethysmography Venous Occlusion Plethysmography Setup cannulation->plethysmography baseline Baseline Forearm Blood Flow (FBF) Measurement plethysmography->baseline drug_admin This compound or Placebo Administration (Intra-arterial or Oral) baseline->drug_admin et1_infusion Intra-arterial Infusion of Endothelin-1 drug_admin->et1_infusion fbf_measurement Measure FBF Response to ET-1 et1_infusion->fbf_measurement washout Washout Period fbf_measurement->washout compare_fbf Compare FBF changes between This compound and Placebo groups fbf_measurement->compare_fbf washout->drug_admin Repeat with different dose assess_antagonism Assess attenuation of ET-1 induced vasoconstriction compare_fbf->assess_antagonism

Caption: Workflow for assessing this compound's effect on forearm blood flow.

References

BMS-193884: A Comprehensive Technical Guide on its Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-193884 is a potent and highly selective, orally active antagonist of the endothelin-A (ETA) receptor. Developed by Bristol-Myers Squibb, it was investigated for the potential treatment of congestive heart failure and pulmonary hypertension. As a biphenylsulfonamide derivative, its synthesis prominently features a Suzuki coupling reaction to construct the core biphenyl (B1667301) structure. This document provides an in-depth overview of the chemical structure, synthesis, biological activity, and pharmacokinetic profile of this compound, along with detailed experimental protocols and pathway visualizations to support further research and development in the field of endothelin receptor antagonism.

Chemical Structure and Properties

This compound is chemically known as N-((2'-(((4,5-dimethyl-3-isoxazolyl)amino)sulfonyl)-4-(2-oxazolyl)(1,1'-biphenyl)-2-yl)methyl)-N,3,3-trimethylbutanamide. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name N-((2'-(((4,5-dimethyl-3-isoxazolyl)amino)sulfonyl)-4-(2-oxazolyl)(1,1'-biphenyl)-2-yl)methyl)-N,3,3-trimethylbutanamide
Molecular Formula C₂₀H₁₇N₃O₄S
Molecular Weight 395.43 g/mol
CAS Number 176960-47-7
Appearance White to off-white solid
Solubility Soluble in DMSO and methanol

Synthesis

The synthesis of this compound, a biphenylsulfonamide derivative, is centered around a palladium-catalyzed Suzuki cross-coupling reaction. This key step forms the biphenyl core by coupling an arylboronic acid or ester with an aryl halide. The following represents a plausible synthetic route based on literature for similar compounds.

Synthetic Scheme

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Suzuki Coupling cluster_3 Final Steps A 2-Bromo-N-(4,5-dimethyl-3-isoxazolyl)benzenesulfonamide D N-(4,5-Dimethyl-3-isoxazolyl)-2'-(2-oxazol-4-yl)biphenyl-2-sulfonamide A->D B 2-(4-Bromophenyl)oxazole (B70679) C 2-(4-Boronophenyl)oxazole B->C 1. n-BuLi 2. B(OMe)3 C->D Pd(PPh3)4, Na2CO3 E Introduction of the side chain D->E Alkylation/Amidation F This compound E->F

Caption: General synthetic pathway for this compound.

Experimental Protocol: Suzuki Coupling

The following is a representative experimental protocol for the Suzuki coupling reaction to form the biphenyl core of this compound.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(4-bromophenyl)oxazole (1.0 eq) in anhydrous 1,4-dioxane.

  • Boronic Ester Formation: Cool the solution to -78 °C and add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes, then add trimethyl borate (B1201080) (1.2 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Hydrolysis: Cool the mixture to 0 °C and add 1M HCl to hydrolyze the borate ester to the corresponding boronic acid. Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Coupling Reaction: To a separate flask, add the crude boronic acid, 2-bromo-N-(4,5-dimethyl-3-isoxazolyl)benzenesulfonamide (1.0 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction Conditions: Add a mixture of toluene, ethanol, and water as the solvent. Degas the mixture with argon for 15 minutes. Heat the reaction mixture to 85-90 °C and stir for 12-16 hours under an argon atmosphere.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to yield the biphenyl intermediate.

Biological Activity and Mechanism of Action

This compound is a selective antagonist of the endothelin-A (ETA) receptor, a G-protein coupled receptor. Endothelin-1 (ET-1), the primary ligand for the ETA receptor, is a potent vasoconstrictor. By blocking the binding of ET-1 to the ETA receptor, this compound inhibits the downstream signaling pathways that lead to vasoconstriction and cell proliferation.

Receptor Binding Affinity
ReceptorKᵢ (nM)Selectivity (ETB/ETA)
Human ETA1.4>10,000-fold
Human ETB>14,000

Signaling Pathway

G cluster_0 Downstream Signaling ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds and Activates BMS193884 This compound BMS193884->ETAR Blocks Binding Gq Gαq/11 ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction

Caption: ETA receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocol: ETA Receptor Binding Assay

The following is a general protocol for a competitive radioligand binding assay to determine the affinity of compounds for the ETA receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human ETA receptor (e.g., CHO or HEK293 cells). Homogenize the cells in a buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, [¹²⁵I]-ET-1 (a radiolabeled ligand), and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter mat traps the membranes with the bound radioligand.

  • Washing: Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Pharmacokinetic Profile

Pharmacokinetic studies of this compound have been conducted in preclinical animal models. The data indicates good oral bioavailability and a moderate half-life.

ParameterRatMonkey
Oral Bioavailability (%) 4371
Intravenous Clearance (mL/min/kg) 2.60.86
Intravenous Volume of Distribution (L/kg) 0.080.13
Intravenous Half-life (h) 2.09.0
Protein Binding (%) -99.3

Conclusion

This compound is a well-characterized, potent, and selective ETA receptor antagonist. Its synthesis via a Suzuki coupling is a robust and adaptable method for creating its core biphenylsulfonamide structure. The detailed understanding of its mechanism of action and its favorable pharmacokinetic properties in preclinical species made it a promising candidate for further development. This technical guide provides a comprehensive resource for researchers in the field of cardiovascular disease and drug development, offering valuable insights into the structure, synthesis, and biological evaluation of this class of compounds. Although its clinical development was discontinued (B1498344) in favor of a next-generation compound, this compound remains an important tool for studying the role of the endothelin system in health and disease.

An In-Depth Technical Guide to the Biological Activity of BMS-193884

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

BMS-193884 is a potent and highly selective, orally active, competitive antagonist of the endothelin-A (ETA) receptor. Developed by Bristol-Myers Squibb, it has been investigated for its therapeutic potential in conditions characterized by vasoconstriction, such as congestive heart failure and pulmonary arterial hypertension. Its high affinity and selectivity for the ETA receptor over the ETB receptor make it a valuable tool for dissecting the physiological and pathological roles of the endothelin system.

Data Presentation: Quantitative Analysis of this compound Activity

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its binding affinity and functional potency.

Parameter Receptor Value Species Reference
Ki Human ETA1.4 nMHuman[1](--INVALID-LINK--)
Selectivity ETA vs. ETB>10,000-foldHuman[2](--INVALID-LINK--)

Table 1: Receptor Binding Affinity of this compound. This table presents the equilibrium dissociation constant (Ki) of this compound for the human ETA receptor and its selectivity over the ETB receptor.

Assay Type Tissue/Cell Line Parameter Value Species Reference
Functional Antagonism (Relaxation) Rabbit Cavernosal Tissue (pre-contracted with ET-1)EC50107.2 ± 32.3 nMRabbit[3](--INVALID-LINK--)
Functional Antagonism (Relaxation) Rabbit Cavernosal Tissue (pre-contracted with ET-2)EC501.7 ± 0.5 nMRabbit[3](--INVALID-LINK--)
Functional Antagonism (Inhibition of Contraction) Human Cavernosal Tissue (ET-2 induced)% Inhibition at 1 µM44.4%Human[3](--INVALID-LINK--)

Table 2: Functional Antagonism of this compound. This table summarizes the half-maximal effective concentration (EC50) and percentage of inhibition of this compound in functional assays assessing its ability to counteract endothelin-induced muscle contraction.

Signaling Pathways

This compound exerts its effects by blocking the endothelin-1 (B181129) (ET-1) signaling cascade mediated by the ETA receptor. The ETA receptor is a G-protein coupled receptor (GPCR) that, upon activation by ET-1, primarily couples to Gαq/11. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), ultimately leading to smooth muscle contraction and cell proliferation. This compound competitively binds to the ETA receptor, preventing ET-1 from initiating this cascade.

ETA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ETA_Receptor ETA Receptor G-Protein Coupled Receptor ET-1->ETA_Receptor Binds Gq_alpha Gq_alpha ETA_Receptor->Gq_alpha Activates PLC PLC Gq_alpha->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP₂ to DAG DAG PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Ca_release->PKC_activation Activates Physiological_Response Physiological Response (Vasoconstriction, Proliferation) PKC_activation->Physiological_Response This compound This compound This compound->ETA_Receptor Blocks

Caption: ETA receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of ETA receptor antagonists like this compound.

Radioligand Binding Assay

This assay quantifies the affinity of this compound for the ETA receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human ETA receptor.

  • Materials:

    • Cell membranes from a cell line stably expressing the human ETA receptor (e.g., HEK293 or CHO cells).

    • Radioligand: [¹²⁵I]-Endothelin-1.

    • This compound stock solution.

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control: A high concentration of a non-radiolabeled ETA antagonist (e.g., 1 µM of unlabeled ET-1 or another potent antagonist).

    • Glass fiber filters (e.g., Whatman GF/C).

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a 96-well plate, add binding buffer, cell membranes, and either this compound, buffer (for total binding), or the non-specific binding control.

    • Add the radioligand ([¹²⁵I]-ET-1) at a concentration near its Kd to all wells.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay (FLIPR Assay)

This functional assay measures the ability of this compound to inhibit ET-1-induced increases in intracellular calcium.

  • Objective: To determine the IC50 of this compound for the inhibition of ET-1-induced calcium mobilization.

  • Materials:

    • A cell line endogenously or recombinantly expressing the human ETA receptor (e.g., U373 MG astrocytoma cells or HEK293-ETA).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Endothelin-1 (agonist).

    • This compound.

    • A fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.

  • Procedure:

    • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare serial dilutions of this compound and add them to the respective wells. Incubate for a predetermined time (e.g., 15-30 minutes).

    • Place the plate in the FLIPR instrument.

    • Initiate fluorescence reading and, after establishing a baseline, add a concentration of ET-1 that elicits a submaximal response (e.g., EC80) to all wells.

    • Continue to record the fluorescence signal over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Measure the peak fluorescence response for each well.

    • Normalize the data to the response in the absence of the antagonist (100%) and the baseline fluorescence (0%).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression.

Isolated Tissue Vasoconstriction Assay

This ex vivo assay assesses the ability of this compound to inhibit ET-1-induced contraction of vascular smooth muscle.

  • Objective: To determine the potency of this compound in inhibiting ET-1-induced vasoconstriction in isolated arterial rings.

  • Materials:

    • Isolated arterial tissue (e.g., rat or rabbit aorta, mesenteric artery).

    • Krebs-Henseleit solution (physiological salt solution), gassed with 95% O₂ / 5% CO₂.

    • Endothelin-1.

    • This compound.

    • An organ bath system with isometric force transducers.

  • Procedure:

    • Dissect the artery and cut it into rings of 2-4 mm in length.

    • Mount the rings in the organ baths containing Krebs-Henseleit solution at 37°C and apply a resting tension.

    • Allow the tissues to equilibrate for at least 60 minutes.

    • Test the viability of the tissue by contracting with a depolarizing agent (e.g., KCl).

    • Wash the tissues and allow them to return to baseline.

    • Incubate the tissues with various concentrations of this compound or vehicle for a set period.

    • Generate a cumulative concentration-response curve to ET-1 in the presence and absence of this compound.

  • Data Analysis:

    • Measure the contractile force generated in response to each concentration of ET-1.

    • Plot the contractile response against the logarithm of the ET-1 concentration.

    • Determine the EC50 of ET-1 in the presence and absence of different concentrations of this compound.

    • A rightward shift in the ET-1 concentration-response curve in the presence of this compound indicates competitive antagonism. The pA2 value, a measure of antagonist potency, can be calculated from these shifts.

Mandatory Visualizations

Experimental Workflow: From Binding to Function

The following diagram illustrates the logical progression of in vitro assays used to characterize an ETA receptor antagonist like this compound.

Experimental_Workflow cluster_assays In Vitro Assay Cascade cluster_outputs Key Parameters Binding_Assay Radioligand Binding Assay (Determines Ki, affinity) Functional_Assay_Cell Intracellular Calcium Mobilization Assay (Determines IC50 in a cellular context) Binding_Assay->Functional_Assay_Cell Informs functional assay design Ki Ki (Binding Affinity) Binding_Assay->Ki Functional_Assay_Tissue Isolated Tissue Vasoconstriction Assay (Determines potency in a physiological context) Functional_Assay_Cell->Functional_Assay_Tissue Confirms activity in a more complex system IC50 IC50 (Functional Potency) Functional_Assay_Cell->IC50 pA2 pA2 (Antagonist Potency) Functional_Assay_Tissue->pA2

Caption: Logical workflow for the in vitro characterization of this compound.

Experimental Workflow: FLIPR Calcium Assay

This diagram details the step-by-step workflow for conducting a FLIPR-based intracellular calcium mobilization assay to assess the antagonist activity of this compound.

FLIPR_Workflow Start Start Cell_Plating Plate ETA-expressing cells in a microplate Start->Cell_Plating Incubation1 Incubate overnight Cell_Plating->Incubation1 Dye_Loading Load cells with a calcium-sensitive dye Incubation1->Dye_Loading Incubation2 Incubate for 30-60 min at 37°C Dye_Loading->Incubation2 Washing Wash cells to remove extracellular dye Incubation2->Washing Compound_Addition Add this compound (or vehicle control) Washing->Compound_Addition Incubation3 Incubate for 15-30 min Compound_Addition->Incubation3 FLIPR_Reading Measure baseline fluorescence in FLIPR instrument Incubation3->FLIPR_Reading Agonist_Addition Add ET-1 (agonist) to stimulate calcium release FLIPR_Reading->Agonist_Addition Kinetic_Reading Record kinetic fluorescence response over time Agonist_Addition->Kinetic_Reading Data_Analysis Analyze data to determine IC50 Kinetic_Reading->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to BMS-193884 (CAS 176960-47-7): A Selective Endothelin-A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-193884 is a potent and highly selective, orally active antagonist of the endothelin-A (ETA) receptor developed by Bristol-Myers Squibb.[1][2][3] Identified by the CAS number 176960-47-7, this biphenylsulfonamide derivative was investigated for its potential therapeutic applications in cardiovascular diseases, including congestive heart failure and pulmonary hypertension.[1][3][4] Despite demonstrating promising preclinical and early clinical activity, its development was ultimately discontinued (B1498344) in favor of a second-generation analog, BMS-207940.[3] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacological data, and available experimental methodologies related to this compound.

Chemical and Physical Properties

This compound is a synthetic, small-molecule compound belonging to the oxazole (B20620) and sulfonamide classes of organic chemicals.[3]

PropertyValueReference
CAS Number 176960-47-7[2][4][5]
Molecular Formula C20H17N3O4S[2][4]
Molecular Weight 395.43 g/mol [2][4]
IUPAC Name N-((2'-(((4,5-dimethyl-3-isoxazolyl)amino)sulfonyl)-4-(2-oxazolyl)(1,1'-biphenyl)-2-yl)methyl)-N,3,3-trimethylbutanamide[3]
Synonyms BMS 193884, BMS193884[4]
Appearance Powder[2][5]
Storage -20°C for long-term storage (3 years as powder)[2][5]

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist of the endothelin-A (ETA) receptor.[2][6] The endothelin system plays a crucial role in vasoconstriction and cell proliferation. Endothelin-1 (B181129) (ET-1), a potent vasoconstrictor peptide, exerts its effects by binding to two receptor subtypes: ETA and ETB. The ETA receptor is predominantly located on vascular smooth muscle cells, and its activation by ET-1 leads to vasoconstriction and cellular proliferation.

By selectively blocking the ETA receptor, this compound inhibits the downstream signaling cascade initiated by ET-1 binding. This leads to vasodilation (relaxation of blood vessels) and has the potential to attenuate pathological vascular remodeling.[1][6] The high selectivity of this compound for the ETA receptor over the ETB receptor is a key feature, as ETB receptor activation can mediate both vasodilation and vasoconstriction, as well as clearance of ET-1.

ETA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ETA ETA Receptor ET-1->ETA Binds Gq Gq protein ETA->Gq Activates This compound This compound This compound->ETA Blocks PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction & Proliferation Ca2->Vasoconstriction PKC->Vasoconstriction

Figure 1: Simplified signaling pathway of the ETA receptor and the inhibitory action of this compound.

Pharmacological Data

In Vitro Activity

This compound exhibits high affinity and selectivity for the human ETA receptor.

ParameterValueSpecies/SystemReference
Ki (ETA Receptor) 1.4 nMHuman recombinant[2][6]
Ki (ETB Receptor) 18,800 nM (18.8 µM)Human recombinant[6]
Selectivity (ETB/ETA) >10,000-foldHuman recombinant[2][6]
EC50 (vs. ET-1 induced contraction) 107.2 ± 32.3 nMRabbit penile cavernosal tissue[7]
EC50 (vs. ET-2 induced contraction) 1.7 ± 0.5 nMRabbit penile cavernosal tissue[7]
In Vivo Pharmacodynamics

Studies in healthy male volunteers demonstrated the vasodilatory effects of this compound.

Administration RouteDoseEffectReference
Intra-arterial50 nmol/min25 ± 11% local vasodilation[1]
Oral200 mg-14 ± 9% reduction in total systemic vascular resistance at 12h[1]
Oral200 mg-12 ± 7% reduction in total systemic vascular resistance at 24h[1]
In Vivo Pharmacokinetics

Pharmacokinetic parameters of this compound have been characterized in rats.

ParameterRouteValueSpeciesReference
Clearance Intravenous2.6 ml/min/kgRat[8]
Volume of Distribution (Vss) Intravenous0.08 L/kgRat[8]
Half-life (t½) Intravenous2.0 hRat[8]
Mean Residence Time (MRT) Intravenous0.5 hRat[8]
Oral Bioavailability Oral43%Rat[8]

Experimental Protocols

Detailed experimental protocols for this compound are not extensively available in the public domain due to the proprietary nature of drug development. However, based on the literature, the following outlines the likely methodologies employed.

Synthesis

The synthesis of this compound and its analogs likely involved a Suzuki coupling reaction to form the biphenyl (B1667301) core structure. This is a common method for creating carbon-carbon bonds between aryl halides and aryl boronic acids.

Synthesis_Workflow A Aryl Halide Precursor C Suzuki Coupling (Pd catalyst, base) A->C B Aryl Boronic Acid Precursor B->C D Biphenyl Core Structure C->D E Further Functionalization (e.g., sulfamoylation, N-alkylation) D->E F This compound E->F

Figure 2: Generalized workflow for the synthesis of this compound via Suzuki coupling.

A general synthetic approach would involve:

  • Preparation of Precursors: Synthesis of the appropriately substituted aryl halide and aryl boronic acid fragments.

  • Suzuki Coupling: Palladium-catalyzed cross-coupling of the two precursors in the presence of a base to form the biphenyl scaffold.

  • Functional Group Manipulation: Subsequent chemical modifications to introduce the sulfonamide and other required functional groups to yield the final this compound molecule.

Receptor Binding Assay (Competitive)

These assays are crucial for determining the binding affinity (Ki) of a compound for its target receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis A Prepare membranes expressing recombinant human ETA/ETB receptors D Incubate membranes, radioligand, and this compound at a defined temperature and time A->D B Prepare radioligand (e.g., ¹²⁵I-ET-1) B->D C Prepare serial dilutions of this compound C->D E Rapid vacuum filtration to separate bound from free radioligand D->E F Wash filter to remove non-specific binding E->F G Quantify radioactivity on the filter (scintillation counting) F->G H Generate competition binding curve G->H I Calculate IC₅₀ H->I J Calculate Ki using the Cheng-Prusoff equation I->J

Figure 3: A typical workflow for a competitive radioligand binding assay.

Methodology Outline:

  • Membrane Preparation: Membranes from cells overexpressing recombinant human ETA or ETB receptors are prepared.

  • Reaction Mixture: A constant concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) is incubated with the receptor-containing membranes in the presence of varying concentrations of this compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assay (Tissue Bath)

These assays assess the functional effect of a compound on tissue contractility.

Methodology Outline:

  • Tissue Preparation: Strips of tissue, such as rabbit penile cavernosum, are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).

  • Contraction Induction: A contractile agent, such as endothelin-1 or endothelin-2, is added to the bath to induce a stable contraction.

  • Compound Addition: Increasing concentrations of this compound are cumulatively added to the bath.

  • Measurement: Changes in tissue tension (relaxation) are recorded using an isometric force transducer.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-induced contraction. A dose-response curve is generated, and the EC50 value (the concentration of this compound that causes 50% of the maximal relaxation) is calculated.

Clinical Development and Discontinuation

This compound entered Phase I clinical trials in November 1996 and progressed to Phase II studies for the potential treatment of congestive heart failure and pulmonary hypertension.[3] However, its development was discontinued.[1][9] This decision was likely influenced by the development of a second-generation analog, BMS-207940, which may have possessed a more favorable pharmacokinetic or safety profile.[3]

Conclusion

This compound is a well-characterized, potent, and highly selective ETA receptor antagonist. While its clinical development was halted, the publicly available data on its pharmacology and mechanism of action provide a valuable case study for researchers in the field of cardiovascular drug discovery and endothelin receptor biology. The information and outlined methodologies in this guide can serve as a useful resource for the design and interpretation of studies involving endothelin receptor antagonists.

References

BMS-193884: A Technical Guide to a Selective Endothelin-A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-193884 is a potent and highly selective, orally active non-peptide antagonist of the endothelin-A (ETA) receptor. Developed by Bristol-Myers Squibb, it was investigated primarily for its potential therapeutic applications in cardiovascular diseases, including congestive heart failure and pulmonary hypertension. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, pharmacokinetic profile, and the experimental methodologies used in its evaluation. While its clinical development was discontinued, the data gathered on this compound remain valuable for the ongoing research and development of endothelin receptor antagonists.

Core Function and Mechanism of Action

This compound functions as a competitive antagonist of the endothelin-A (ETA) receptor.[1][2] Endothelin-1 (B181129) (ET-1), a potent vasoconstrictor peptide, exerts its effects by binding to two receptor subtypes: ETA and ETB. The ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation.[3] By selectively blocking the ETA receptor, this compound inhibits the downstream signaling pathways initiated by ET-1, leading to vasodilation and a reduction in blood pressure.[4] This selectivity for the ETA receptor over the ETB receptor, which is involved in nitric oxide-mediated vasodilation and clearance of ET-1, was a key feature of this compound's pharmacological profile.[3][4]

Signaling Pathway

The binding of endothelin-1 to the ETA receptor, a G-protein coupled receptor (GPCR), activates multiple intracellular signaling cascades. This compound competitively inhibits this initial binding step. The primary signaling pathway involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ and activated PKC contribute to smooth muscle contraction and cellular proliferation.

ETA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ETA_Receptor ETA Receptor ET-1->ETA_Receptor This compound This compound This compound->ETA_Receptor Inhibition Gq/11 Gq/11 ETA_Receptor->Gq/11 PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ Release IP3->Ca2+ PKC PKC DAG->PKC Activates Contraction Smooth Muscle Contraction Ca2+->Contraction Proliferation Cell Proliferation PKC->Proliferation

ETA Receptor Signaling Pathway

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its binding affinity and preclinical pharmacokinetic parameters.

Table 1: Receptor Binding Affinity
ReceptorLigandKi (nM)Selectivity (ETA vs ETB)Reference
Human ETAThis compound1.4~10,000-fold[1][2]
Human ETBThis compound>10,000[1][2]
Table 2: Preclinical Pharmacokinetic Parameters
SpeciesRouteDoseCL (mL/min/kg)Vdss (L/kg)t1/2 (h)F (%)Reference
RatIV-2.60.082.0-
RatOral----43
Cynomolgus MonkeyIV-0.860.139.0-
Cynomolgus MonkeyOral----71

CL: Clearance; Vdss: Volume of distribution at steady state; t1/2: Half-life; F: Bioavailability

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

ETA Receptor Binding Assay (Representative Protocol)

This protocol describes a standard radioligand binding assay to determine the affinity of a test compound for the ETA receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the human ETA receptor.

Materials:

  • Membrane preparations from cells recombinantly expressing the human ETA receptor.

  • Radioligand: [125I]-Endothelin-1.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Test Compound: this compound at various concentrations.

  • Non-specific binding control: A high concentration of unlabeled Endothelin-1.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Thaw the membrane preparations on ice and resuspend in assay buffer.

  • In a 96-well plate, add assay buffer, the test compound (this compound) at serially diluted concentrations, and the radioligand at a fixed concentration (typically at or below its Kd).

  • To determine non-specific binding, a separate set of wells will contain the assay buffer, radioligand, and a saturating concentration of unlabeled endothelin-1.

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, this compound) B Incubate Reagents in 96-well plate A->B C Terminate Reaction by Filtration B->C D Wash Filters C->D E Measure Radioactivity D->E F Data Analysis (IC50 and Ki Calculation) E->F

Radioligand Binding Assay Workflow
In Vivo Pharmacokinetic Study in Rats (Representative Protocol)

This protocol outlines a typical procedure for determining the pharmacokinetic profile of an orally administered compound in rats.

Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and bioavailability) of this compound in rats.

Animals: Male Sprague-Dawley rats.

Materials:

  • This compound.

  • Vehicle for oral administration (e.g., 0.5% methylcellulose).

  • Vehicle for intravenous administration (if determining bioavailability).

  • Blood collection tubes (containing anticoagulant).

  • Centrifuge.

  • Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS).

Procedure:

  • Fast the rats overnight prior to dosing.

  • Oral Administration Group: Administer a single oral dose of this compound via gavage.

  • Intravenous Administration Group (for bioavailability): Administer a single intravenous dose of this compound via the tail vein.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) from the tail vein or another appropriate site.

  • Process the blood samples by centrifugation to obtain plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Plot the plasma concentration versus time data for each rat.

  • Calculate the pharmacokinetic parameters using non-compartmental analysis software.

PK_Study_Workflow A Dose Administration (Oral or IV) B Serial Blood Sampling A->B C Plasma Separation B->C D Drug Quantification (LC-MS/MS) C->D E Pharmacokinetic Analysis D->E

In Vivo Pharmacokinetic Study Workflow
Assessment of Vasodilator Effects in Humans (Cited Protocol)

This protocol is based on a study that investigated the effects of this compound on forearm blood flow in healthy male volunteers.[4]

Objective: To assess the local and systemic vasodilator effects of this compound and its ability to antagonize endothelin-1-induced vasoconstriction.

Study Design: Randomized, double-blind, placebo-controlled, crossover study.

Participants: Healthy male volunteers.

Procedures:

  • Forearm Blood Flow Measurement: Forearm blood flow was measured using venous occlusion plethysmography.

  • Intra-arterial Infusions: A brachial artery cannula was inserted for the infusion of drugs directly into the forearm circulation.

  • Protocol 1 (Local Effects):

    • Infusion of endothelin-1 (ET-1) to induce vasoconstriction.

    • Co-infusion of this compound with ET-1 to assess antagonism.

    • Infusion of this compound alone to assess direct vasodilator effects.

  • Protocol 2 (Systemic Effects):

    • Oral administration of single doses of this compound (e.g., 50, 100, 200 mg) or placebo.

    • Measurement of forearm blood flow and systemic hemodynamics (blood pressure, heart rate) at various time points post-dose.

    • Intra-arterial infusion of ET-1 at different times after oral dosing to determine the duration of ETA receptor blockade.

  • Data Analysis: Statistical analysis was performed to compare the effects of this compound with placebo on forearm blood flow, blood pressure, and the response to ET-1.

Discussion and Conclusion

This compound is a well-characterized, potent, and selective ETA receptor antagonist. Preclinical studies demonstrated its ability to block the vasoconstrictor effects of endothelin-1 and showed favorable oral bioavailability in animal models. Human studies confirmed its vasodilator properties and its efficacy in antagonizing ET-1-induced vasoconstriction.[4]

Despite its promising pharmacological profile, the clinical development of this compound was discontinued, likely in favor of a second-generation analog, BMS-207940. Nevertheless, the extensive data generated for this compound have contributed significantly to the understanding of the role of the endothelin system in cardiovascular physiology and pathology. The information presented in this technical guide serves as a valuable resource for researchers and scientists working on the development of new therapies targeting the endothelin pathway.

References

The Discovery and Developmental History of BMS-193884: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-193884 is a potent and highly selective, orally active non-peptide antagonist of the endothelin-A (ETA) receptor developed by Bristol-Myers Squibb.[1][2] Endothelin-1 (B181129) (ET-1) is a powerful vasoconstrictor peptide implicated in the pathophysiology of several cardiovascular diseases, including hypertension and heart failure. By selectively blocking the ETA receptor, this compound was investigated for its potential therapeutic benefits in these conditions. This document provides a detailed technical guide on the discovery, mechanism of action, and developmental history of this compound, including available quantitative data, experimental methodologies, and the rationale for its eventual discontinuation.

Discovery and History

The development of this compound emerged from a focused effort at Bristol-Myers Squibb to identify selective ETA receptor antagonists for the treatment of cardiovascular diseases.[2][3] The program began with a lead compound that, despite showing good binding affinity, was found to be extensively metabolized.[3] Through structure-activity relationship (SAR) and structure-metabolism relationship studies, researchers at Bristol-Myers Squibb optimized the initial lead to enhance its metabolic stability while maintaining high potency and selectivity for the ETA receptor.[3] This optimization process led to the identification of this compound.[3]

The compound, a biphenylsulfonamide derivative, entered Phase I clinical trials in November 1996 and subsequently progressed to Phase II trials for the treatment of congestive heart failure (CHF) and pulmonary hypertension.[2] However, the development of this compound was ultimately discontinued.[4] The probable primary reason for this was the concurrent discovery and development of a second-generation analog, BMS-207940.[2][5] BMS-207940 demonstrated significantly improved potency, selectivity, and metabolic stability compared to this compound, making it a more promising clinical candidate.[5][6] There is also some suggestion that mild hepatic side effects, such as increased liver aminotransferases at higher doses in animal studies, may have contributed to the decision to halt the development of this compound in favor of its successor.[7]

Mechanism of Action

This compound functions as a competitive antagonist of the endothelin-A (ETA) receptor.[8] The endothelin system plays a crucial role in vascular tone and cellular proliferation. The binding of endothelin-1 (ET-1) to the ETA receptor on vascular smooth muscle cells triggers a signaling cascade that leads to vasoconstriction. By competitively inhibiting the binding of ET-1 to the ETA receptor, this compound effectively blocks this pathway, resulting in vasodilation.[8]

Endothelin-A Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the ETA receptor and the point of intervention for this compound.

ETA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ETA_Receptor ETA Receptor ET-1->ETA_Receptor Binds Gq_protein Gq ETA_Receptor->Gq_protein Activates PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release PKC PKC DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction This compound This compound This compound->ETA_Receptor Blocks

ETA Receptor Signaling and this compound Inhibition

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Receptor Binding Affinity
ReceptorCell LineRadioligandThis compound Ki (nM)Selectivity (ETA vs ETB)Reference
Human ETACHO125I-ET-11.4~10,000-fold[7]
Human ETBCHO125I-ET-118,700-[9]
Table 2: In Vitro Functional Activity
AssayTissueAgonistThis compound ConcentrationEffectReference
Contraction InhibitionRabbit Penile Cavernosal TissueET-11 µM34.5% inhibition[1]
Contraction InhibitionRabbit Penile Cavernosal TissueET-21 µM42.9% inhibition[1]
Contraction InhibitionRabbit Penile Cavernosal TissueET-31 µM100% inhibition[1]
Contraction InhibitionHuman Penile Cavernosal TissueET-21 µM44.4% inhibition[1]
Dose-dependent RelaxationRabbit Penile Cavernosal TissueET-1 (20 nM)-EC50 = 107.2 ± 32.3 nM[1]
Dose-dependent RelaxationRabbit Penile Cavernosal TissueET-2 (20 nM)-EC50 = 1.7 ± 0.5 nM[1]
Table 3: In Vivo Pharmacodynamic Effects in Healthy Men
AdministrationDoseParameterEffectp-valueReference
Intra-arterial50 nmol/minForearm Vasoconstriction to ET-1Abolished< 0.0001[8]
Intra-arterial50 nmol/minLocal Vasodilation25 ± 11%0.02[8]
Oral200 mgForearm Vasoconstriction to ET-1 (at 12h)Attenuated< 0.01[8]
Oral200 mgForearm Vasoconstriction to ET-1 (at 24h)Attenuated< 0.0001[8]
Oral200 mgTotal Systemic Vascular Resistance (at 12h)-14 ± 9%0.03[8]
Oral200 mgTotal Systemic Vascular Resistance (at 24h)-12 ± 7%< 0.0001[8]

Experimental Protocols

While the specific, detailed internal protocols from Bristol-Myers Squibb are not publicly available, the following sections describe generalized methodologies for the key experiments used to characterize this compound, based on standard practices in the field.

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of this compound for the ETA and ETB receptors.

Generalized Protocol:

  • Membrane Preparation:

    • CHO cells stably expressing either human ETA or ETB receptors are cultured and harvested.

    • Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • The homogenate is centrifuged at low speed to remove cellular debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Binding Reaction:

    • In a 96-well plate, incubate a fixed concentration of radioligand (e.g., 125I-ET-1) with the prepared cell membranes.

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for receptor binding.

    • Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand:

    • The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).

    • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • The radioactivity retained on the filters (representing bound ligand) is measured using a gamma counter.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (CHO with ETA/ETB) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation: Membranes + 125I-ET-1 + this compound Membrane_Prep->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Gamma Counting Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Radioligand Binding Assay Workflow
In Vitro Functional Assay (Organ Bath)

Objective: To assess the functional antagonist activity of this compound on endothelin-induced tissue contraction.

Generalized Protocol:

  • Tissue Preparation:

    • Isolate tissue strips (e.g., rabbit or human penile cavernosal tissue) and mount them in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • Allow the tissues to equilibrate under a resting tension.

  • Contraction and Inhibition:

    • Induce tissue contraction by adding a specific concentration of an endothelin agonist (e.g., ET-1 or ET-2).

    • In separate experiments, pre-incubate the tissue strips with this compound for a defined period before adding the endothelin agonist.

    • Record the isometric tension of the tissue strips.

  • Data Analysis:

    • Measure the magnitude of contraction in the presence and absence of this compound.

    • Calculate the percentage inhibition of the agonist-induced contraction by this compound.

    • For dose-dependent relaxation studies, construct a cumulative concentration-response curve for this compound in tissues pre-contracted with an endothelin agonist and calculate the EC50 value.

Functional_Assay_Workflow cluster_setup Setup cluster_experiment Experiment cluster_result Result Tissue_Isolation Tissue Isolation (e.g., Cavernosal Strips) Organ_Bath Mount in Organ Bath Tissue_Isolation->Organ_Bath Equilibration Equilibration Organ_Bath->Equilibration Pre-incubation Pre-incubation (with this compound) Equilibration->Pre-incubation Contraction Induce Contraction (with ET-1/ET-2) Pre-incubation->Contraction Tension_Recording Record Isometric Tension Contraction->Tension_Recording Data_Analysis Data Analysis (% Inhibition / EC50) Tension_Recording->Data_Analysis

In Vitro Functional Assay Workflow

Conclusion

This compound was a significant step in the development of selective ETA receptor antagonists. The research leading to its discovery provided valuable insights into the structure-activity and structure-metabolism relationships of biphenylsulfonamide-based antagonists. Although its clinical development was halted, likely in favor of a superior second-generation compound, the preclinical and early clinical data for this compound demonstrated its potential as a vasodilator. The story of this compound serves as an important case study in the iterative process of drug discovery and development, where promising leads are continually refined to identify candidates with the most favorable pharmacological and pharmacokinetic profiles.

References

Pharmacological Profile of BMS-193884: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-193884 is a potent and highly selective, orally active, non-peptide competitive antagonist of the endothelin-A (ETA) receptor. It demonstrates a significantly greater affinity for the ETA receptor compared to the endothelin-B (ETB) receptor, making it a valuable tool for investigating the physiological and pathological roles of the ETA receptor signaling pathway. This document provides a comprehensive overview of the pharmacological profile of this compound, including its binding characteristics, in vitro and in vivo functional activity, and a summary of its exploration in clinical settings. Detailed methodologies for key experiments are provided to facilitate the replication and extension of these findings.

Introduction

Endothelins are a family of potent vasoconstrictor peptides that mediate their effects through two G protein-coupled receptors, ETA and ETB. The ETA receptor is predominantly located on vascular smooth muscle cells and is responsible for mediating vasoconstriction and cell proliferation. In contrast, the ETB receptor, found on endothelial cells, is involved in vasodilation via the release of nitric oxide and prostacyclin, as well as in the clearance of endothelin-1 (B181129) (ET-1). The selective blockade of the ETA receptor has been a key area of interest for therapeutic intervention in various cardiovascular diseases, including hypertension, heart failure, and pulmonary arterial hypertension.

This compound emerged from a series of biphenylsulfonamide derivatives as a highly selective ETA antagonist. Its pharmacological properties have been characterized in a range of preclinical and clinical studies, which are detailed in this guide.

Mechanism of Action

This compound functions as a competitive antagonist at the ETA receptor. By binding to the receptor, it prevents the endogenous ligand, ET-1, from binding and initiating the downstream signaling cascade that leads to vasoconstriction and cellular proliferation. The selectivity of this compound for the ETA receptor over the ETB receptor is a key feature of its pharmacological profile.

Quantitative Pharmacology

The binding affinity and functional potency of this compound have been quantified in various assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity of this compound
Receptor SubtypeLigandKi (nM)SpeciesReference
Human ETAThis compound1.4Human[1]
Human ETBThis compound>14,000Human[1]

Ki: Inhibitory constant, a measure of binding affinity.

Table 2: In Vitro Functional Activity of this compound
AssayTissueAgonistThis compound ConcentrationEffectReference
Inhibition of ContractionRabbit Penile Cavernosal TissueET-11 µM34.5% inhibition[2]
Inhibition of ContractionRabbit Penile Cavernosal TissueET-21 µM42.9% inhibition[2]
Inhibition of ContractionRabbit Penile Cavernosal TissueET-31 µM100% inhibition[2]
Inhibition of ContractionHuman Penile Cavernosal TissueET-21 µM44.4% inhibition[2]
Relaxation (EC50)Rabbit Penile Cavernosal TissueET-1 (20 nM)107.2 ± 32.3 nMDose-dependent relaxation[2]
Relaxation (EC50)Rabbit Penile Cavernosal TissueET-2 (20 nM)1.7 ± 0.5 nMDose-dependent relaxation[2]

EC50: Half-maximal effective concentration.

Table 3: In Vivo Pharmacological Effects of this compound
SpeciesModelThis compound Dose/ConcentrationPrimary OutcomeEffectReference
RabbitAnesthetized, Pelvic Nerve Stimulation~50 and 100 nM (systemic plasma)Duration of Penile ErectionIncreased duration[2]
HumanHealthy Volunteers50 nmol/min (intra-arterial)Forearm Blood Flow25 ± 11% increase (local vasodilation)
HumanHealthy Volunteers200 mg (oral)Systemic Vascular Resistance-14 ± 9% at 12h; -12 ± 7% at 24h
HumanMild-to-Moderate Erectile Dysfunction100 mg (oral)Erectile FunctionNo significant improvement vs. placebo[2]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human ETA and ETB receptors.

General Methodology:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human ETA or ETB receptor.

  • Radioligand: [125I]-ET-1 is commonly used as the radiolabeled ligand.

  • Assay Buffer: A suitable buffer, typically Tris-HCl based, containing protease inhibitors and bovine serum albumin.

  • Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound. The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Organ Bath Studies

Objective: To assess the functional antagonist activity of this compound on endothelin-induced smooth muscle contraction.

Methodology (based on studies with penile cavernosal tissue): [2]

  • Tissue Preparation: Strips of rabbit or human penile cavernosal tissue are dissected and mounted in organ baths.

  • Physiological Solution: The baths contain a physiological salt solution (e.g., Krebs-Ringer bicarbonate solution) maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2.

  • Tension Measurement: The tissue strips are connected to isometric force transducers to record changes in tension. An optimal resting tension is applied to the tissues.

  • Protocol:

    • Contraction Inhibition: Tissues are incubated with this compound (e.g., 1 µM) or vehicle for a specified period. Cumulative concentration-response curves to endothelin agonists (ET-1, ET-2, or ET-3) are then generated.

    • Relaxation: Tissues are pre-contracted with a fixed concentration of an endothelin agonist (e.g., 20 nM ET-1 or ET-2). Once a stable contraction is achieved, cumulative concentrations of this compound are added to assess its relaxant effect.

  • Data Analysis: The inhibitory effect is expressed as a percentage reduction of the maximal contraction induced by the agonist. The relaxant effect is quantified by calculating the EC50 value for this compound.

In Vivo Animal Studies

Objective: To evaluate the in vivo efficacy of this compound on penile erection in an animal model.

Methodology (based on studies in anesthetized male rabbits): [2]

  • Animal Model: Male rabbits are anesthetized.

  • Drug Administration: this compound is administered intravenously to achieve target systemic plasma concentrations (e.g., ~50 and 100 nM).

  • Erection Induction: Penile erection is induced by electrical stimulation of the pelvic nerve.

  • Measurement: The duration of the erectile response is measured.

  • Data Analysis: The duration of erection in the presence of this compound is compared to that in a control group.

Human Clinical Trials

Objective: To assess the safety, tolerability, and efficacy of this compound in human subjects.

Methodology (based on a study for erectile dysfunction): [2]

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: Men diagnosed with mild-to-moderate erectile dysfunction.

  • Intervention: Oral administration of this compound (e.g., 100 mg) or placebo.

  • Efficacy Evaluation:

    • In-office testing of erectile function.

    • Patient diaries and questionnaires to record intercourse attempts and success over a defined period (e.g., 2-4 weeks).

  • Data Analysis: The efficacy endpoints in the this compound group are compared to those in the placebo group using appropriate statistical methods.

Signaling Pathways and Visualizations

Endothelin-A (ETA) Receptor Signaling Pathway

The ETA receptor is a G protein-coupled receptor that primarily couples to Gq/11. Activation of this pathway by ET-1 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ concentration leads to the activation of calmodulin and myosin light-chain kinase (MLCK), resulting in smooth muscle contraction.

ETA_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR BMS193884 This compound BMS193884->ETAR Inhibits Gq11 Gq/11 ETAR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction

Caption: ETA receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Radioligand Binding Assay

The workflow for determining the binding affinity of this compound involves a competitive binding experiment.

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes (ET-A/ET-B) - [¹²⁵I]-ET-1 (Radioligand) - this compound (Competitor) start->prepare_reagents incubation Incubate: Membranes + [¹²⁵I]-ET-1 + this compound prepare_reagents->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration counting Gamma Counting (Measure Radioactivity) filtration->counting analysis Data Analysis: - Determine IC₅₀ - Calculate Ki counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Organ Bath Functional Assay

The functional antagonism of this compound is assessed by its ability to inhibit or reverse endothelin-induced muscle contraction in an organ bath setup.

Organ_Bath_Workflow start Start tissue_prep Tissue Preparation (e.g., Penile Cavernosal Strips) start->tissue_prep mounting Mount Tissue in Organ Bath (Physiological Solution, 37°C, 95% O₂/5% CO₂) tissue_prep->mounting equilibration Equilibration (Apply Resting Tension) mounting->equilibration protocol Experimental Protocol: 1. Add this compound (Antagonist) 2. Add ET-1 (Agonist) equilibration->protocol recording Record Isometric Tension protocol->recording analysis Data Analysis (Generate Concentration-Response Curves) recording->analysis end End analysis->end

Caption: Workflow for an in vitro organ bath functional assay.

Discussion and Conclusion

This compound is a well-characterized, potent, and highly selective ETA receptor antagonist. Its high affinity and selectivity for the ETA receptor have been demonstrated in radioligand binding studies. In vitro functional assays have confirmed its ability to antagonize endothelin-induced smooth muscle contraction. In vivo studies in animal models showed promising physiological effects, such as the potentiation of penile erection in rabbits, consistent with ETA receptor blockade.

However, the translation of these preclinical findings to clinical efficacy in humans has been challenging. A pilot study in men with mild-to-moderate erectile dysfunction did not show a significant improvement with this compound treatment compared to placebo[2]. This discrepancy may highlight species differences in the role of endothelin in physiological processes. Despite the lack of efficacy in this indication, this compound has been instrumental in elucidating the role of the ETA receptor in various physiological and pathophysiological conditions. The development of this compound was eventually discontinued (B1498344) for heart failure in favor of a second-generation analog, BMS-207940.

References

In-Depth Technical Guide: BMS-193884 for Cardiovascular Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-193884 is a potent and highly selective, orally active non-peptide competitive antagonist of the endothelin-A (ETA) receptor. It exhibits a significantly greater affinity for the human ETA receptor, with a Ki of 1.4 nM, and demonstrates over 10,000-fold selectivity for the ETA receptor compared to the ETB receptor.[1] Initially developed by Bristol-Myers Squibb for the potential treatment of congestive heart failure (CHF) and pulmonary hypertension, this compound underwent phase I and II clinical trials. Although its development was later discontinued (B1498344) in favor of a second-generation analog, BMS-207940, the extensive preclinical and clinical research conducted on this compound provides valuable insights into the role of ETA receptor antagonism in cardiovascular pathophysiology. This technical guide consolidates the available quantitative data, details key experimental methodologies, and elucidates the underlying signaling pathways, offering a comprehensive resource for researchers in cardiovascular drug discovery.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the ETA receptor, thereby preventing the binding of its endogenous ligand, endothelin-1 (B181129) (ET-1).[1] ET-1 is a potent vasoconstrictor and mitogen implicated in the pathogenesis of various cardiovascular diseases. The ETA receptor is predominantly located on vascular smooth muscle cells, where its activation by ET-1 leads to vasoconstriction and cellular proliferation.[2] By selectively blocking the ETA receptor, this compound inhibits these detrimental effects, leading to vasodilation and a reduction in vascular resistance.[1] The high selectivity of this compound for the ETA receptor is a key feature, as the ETB receptor, also activated by ET-1, is involved in vasodilation through the release of nitric oxide and prostacyclin from endothelial cells, as well as in the clearance of circulating ET-1.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency

ParameterSpeciesReceptorValueReference
Ki HumanETA1.4 nM[1]
Selectivity HumanETA vs. ETB>10,000-fold[1]
EC50 RabbitRelaxation of ET-1 contracted cavernosal tissue107.2 ± 32.3 nM[3]
EC50 RabbitRelaxation of ET-2 contracted cavernosal tissue1.7 ± 0.5 nM[3]

Table 2: In Vivo Efficacy in Humans (Healthy Volunteers)

ParameterDosageRouteEffectTime PointReference
Forearm Blood Flow 50 nmol/minIntra-arterialAbolished ET-1 induced vasoconstriction-[1]
Forearm Blood Flow 50 nmol/minIntra-arterial25 ± 11% increase (vasodilation)-[1]
Total Systemic Vascular Resistance 200 mgOral-14 ± 9%12 h[1]
Total Systemic Vascular Resistance 200 mgOral-12 ± 7%24 h[1]

Table 3: Preclinical Pharmacokinetics in Rats

ParameterValue
Intravenous Clearance 2.6 ml/min/kg
Intravenous Volume of Distribution (steady state) 0.08 l/kg
Intravenous Half-life (t½) 2.0 h
Intravenous Mean Residence Time (MRT) 0.5 h
Oral Bioavailability 43%

Signaling Pathways

The binding of ET-1 to the ETA receptor, a G-protein coupled receptor (GPCR), primarily activates the Gαq signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ and activated PKC contribute to vascular smooth muscle contraction and cellular proliferation through downstream effectors, including mitogen-activated protein kinases (MAPKs) like ERK1/2. This compound, by blocking the initial binding of ET-1 to the ETA receptor, effectively inhibits this entire downstream signaling cascade.

ETA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ET-1 ET-1 ETA_Receptor ETA Receptor ET-1->ETA_Receptor Binds Gq Gαq ETA_Receptor->Gq Activates This compound This compound This compound->ETA_Receptor Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C DAG->PKC Activates Contraction_Proliferation Vasoconstriction & Proliferation Ca_Release->Contraction_Proliferation ERK ERK1/2 Activation PKC->ERK Activates ERK->Contraction_Proliferation

ETA Receptor Signaling Pathway and Point of this compound Inhibition.

Experimental Protocols

ETA Receptor Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity (Ki) of this compound for the ETA receptor.

Materials:

  • Human recombinant ETA receptor expressed in a suitable cell line (e.g., CHO or HEK293 cells)

  • Cell membrane preparation from the above cells

  • [¹²⁵I]-ET-1 (Radioligand)

  • This compound (Test compound)

  • Unlabeled ET-1 (for non-specific binding determination)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., GF/C)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer

    • Cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg)

    • This compound solution at various concentrations or unlabeled ET-1 (for non-specific binding) or buffer (for total binding).

    • [¹²⁵I]-ET-1 at a concentration near its Kd (e.g., 0.1-0.5 nM).

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Serial Dilutions of this compound B Add Reagents to 96-well Plate: - Membranes - this compound / ET-1 / Buffer - [¹²⁵I]-ET-1 A->B C Incubate to Reach Equilibrium B->C D Rapid Filtration through Glass Fiber Filters C->D E Wash Filters to Remove Unbound Radioligand D->E F Scintillation Counting E->F G Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki F->G

Workflow for ETA Receptor Radioligand Binding Assay.
In Vivo Hemodynamic Assessment in Healthy Human Volunteers

This protocol outlines the methodology used to assess the effect of this compound on forearm blood flow and systemic vascular resistance in healthy individuals.

Materials and Equipment:

  • This compound for oral and intra-arterial administration

  • Endothelin-1 for intra-arterial infusion

  • Brachial artery catheter

  • Venous occlusion plethysmography equipment (strain gauge)

  • Infusion pumps

  • Non-invasive blood pressure monitor

  • Electrocardiogram (ECG) monitor

Procedure:

Part 1: Intra-arterial Infusion

  • Insert a catheter into the brachial artery of the non-dominant arm for drug infusion and blood pressure monitoring.

  • Measure baseline forearm blood flow in both arms using venous occlusion plethysmography.

  • Infuse ET-1 at a constant rate (e.g., 5 pmol/min) to induce vasoconstriction and record the change in forearm blood flow.

  • In a randomized, double-blind, placebo-controlled manner, co-infuse this compound (e.g., 5 and 50 nmol/min) or placebo with ET-1.

  • Continuously measure forearm blood flow in both arms to assess the antagonistic effect of this compound on ET-1-induced vasoconstriction.

  • Infuse this compound alone to determine its direct effect on basal forearm blood flow (vasodilation).

Part 2: Oral Administration

  • In a separate study, administer a single oral dose of this compound (e.g., 50, 100, or 200 mg) or placebo to healthy volunteers.

  • At specified time points post-dose (e.g., 12 and 24 hours), repeat the intra-arterial ET-1 infusion challenge as described in Part 1 to assess the duration of ETA receptor blockade.

  • At the same time points, measure systemic hemodynamics, including heart rate, blood pressure, and cardiac output (e.g., using impedance cardiography).

  • Calculate total systemic vascular resistance from the measured hemodynamic parameters.

InVivo_Hemodynamics_Workflow cluster_IA Intra-arterial Infusion cluster_Oral Oral Administration IA_A Brachial Artery Catheterization IA_B Baseline Forearm Blood Flow Measurement IA_A->IA_B IA_C ET-1 Infusion (Vasoconstriction) IA_B->IA_C IA_D Co-infusion of this compound / Placebo IA_C->IA_D IA_E Measure Antagonistic Effect IA_D->IA_E Oral_A Oral Dosing of this compound / Placebo Oral_B ET-1 Challenge at 12h & 24h Post-dose Oral_A->Oral_B Oral_C Systemic Hemodynamic Monitoring Oral_A->Oral_C Oral_D Calculate Systemic Vascular Resistance Oral_C->Oral_D

Workflow for In Vivo Hemodynamic Assessment in Humans.

Conclusion

This compound is a well-characterized, highly selective ETA receptor antagonist that has been instrumental in elucidating the role of the endothelin system in cardiovascular regulation. The quantitative data and experimental methodologies detailed in this guide provide a solid foundation for researchers investigating ETA receptor antagonism as a therapeutic strategy for cardiovascular diseases. Although the clinical development of this compound was halted, the knowledge gained from its study continues to inform the development of new and improved endothelin receptor antagonists. This technical guide serves as a valuable resource for scientists and drug development professionals, facilitating further research in this important area of cardiovascular pharmacology.

References

Endothelin-A Receptor Antagonism by BMS-193884: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMS-193884, a selective and competitive antagonist of the endothelin-A (ET-A) receptor. This document consolidates key quantitative data, details experimental methodologies for its characterization, and visualizes its mechanism of action and experimental workflows.

Core Data Summary

The following tables summarize the binding affinity, in vitro functional activity, in vivo efficacy, and pharmacokinetic profile of this compound, facilitating a clear comparison of its pharmacological properties.

Table 1: Receptor Binding Affinity of this compound
ReceptorSpeciesLigandAssay TypeK_i_ (nM)Selectivity (ET-A/ET-B)Reference
ET-AHuman[¹²⁵I]ET-1Radioligand Binding1.4 ± 0.1>10,000-fold[1][2][3]
ET-BHuman[¹²⁵I]ET-1Radioligand Binding18,800 ± 2,000-[1]
Table 2: In Vitro Functional Activity of this compound
Tissue/Cell LineSpeciesAgonistMeasured ResponseIC₅₀/EC₅₀ (nM)NotesReference
Penile Cavernosal TissueRabbitET-1 (20 nM)Relaxation107.2 ± 32.3Dose-dependent relaxation[4]
Penile Cavernosal TissueRabbitET-2 (20 nM)Relaxation1.7 ± 0.5Dose-dependent relaxation[4]
Penile Cavernosal TissueRabbitET-1, ET-2, ET-3Inhibition of Contraction-1 µM this compound inhibited contraction by 34.5%, 42.9%, and 100% respectively[4]
Penile Cavernosal TissueHumanET-2Inhibition of Contraction-1 µM this compound inhibited contraction by 44.4%[4]
Table 3: In Vivo Efficacy of this compound
Animal Model/SubjectMeasured EffectDose/ConcentrationOutcomeReference
Anesthetized Male RabbitsDuration of Penile Erection~50 and 100 nM (systemic plasma concentration)Increased duration of pelvic nerve-stimulated erection[4]
Healthy MenForearm Vasoconstriction (induced by ET-1)200 mg (oral)Attenuated at 12 and 24 hours[5]
Healthy MenLocal Vasodilation50 nmol/min (intra-arterial)25 ± 11% increase in forearm blood flow[5]
Healthy MenTotal Systemic Vascular Resistance200 mg (oral)-14 ± 9% at 12 hours, -12 ± 7% at 24 hours[5]
Table 4: Pharmacokinetic Profile of this compound
SpeciesRoute of AdministrationClearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (t½) (h)Oral Bioavailability (%)Reference
RatIntravenous2.60.082.0-[6]
Rat----43[6]
Monkey--Low--[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the endothelin-A receptor signaling pathway, the mechanism of antagonism by this compound, and a typical experimental workflow for its characterization.

cluster_membrane Cell Membrane ETAR ET-A Receptor Gq Gq/11 ETAR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates ET1 Endothelin-1 (B181129) (ET-1) ET1->ETAR Binds BMS193884 This compound BMS193884->ETAR Blocks Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC Activation DAG->PKC Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

Endothelin-A receptor signaling and this compound antagonism.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis node1 Isolate Tissue (e.g., Aortic Rings) node2 Mount in Organ Bath (Krebs Solution, 37°C, 95% O₂/5% CO₂) node1->node2 node3 Equilibrate and Set Baseline Tension node2->node3 node4 Induce Contraction (e.g., with Endothelin-1) node3->node4 node5 Add this compound (Cumulative Concentrations) node4->node5 node6 Record Isometric Tension (Force Transducer) node5->node6 node7 Generate Concentration- Response Curve node6->node7 node8 Calculate EC₅₀/IC₅₀ Values node7->node8

Isolated tissue bath experimental workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below. These protocols are generalized based on standard pharmacological practices.

Radioligand Binding Assay for Receptor Affinity

This assay determines the binding affinity (K_i_) of this compound for endothelin receptors.

  • Membrane Preparation:

    • Cells expressing recombinant human ET-A or ET-B receptors are harvested and homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a binding buffer to a specific protein concentration.

  • Binding Reaction:

    • A fixed concentration of radiolabeled endothelin-1 ([¹²⁵I]ET-1) is incubated with the membrane preparation.

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for receptor binding.

    • The reaction is incubated at a specific temperature for a set time to reach equilibrium.

  • Separation and Counting:

    • The reaction is terminated by rapid filtration through a glass fiber filter, separating the bound from the free radioligand.

    • The filters are washed with cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters, representing the amount of bound [¹²⁵I]ET-1, is measured using a gamma counter.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]ET-1 (IC₅₀) is determined.

    • The IC₅₀ value is converted to the inhibition constant (K_i_) using the Cheng-Prusoff equation.

Isolated Tissue Bath for Functional Activity

This ex vivo assay measures the functional effect of this compound on the contraction of isolated tissues, such as penile cavernosal tissue or aortic rings.

  • Tissue Preparation:

    • The target tissue is dissected from the animal model (e.g., rabbit) and placed in a cold, oxygenated physiological salt solution (e.g., Krebs solution).

    • Strips or rings of the tissue are prepared and mounted in an isolated tissue bath chamber.

  • Experimental Setup:

    • The tissue bath chamber contains a physiological salt solution maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂.

    • One end of the tissue is fixed, and the other is connected to a force transducer to record changes in isometric tension.

    • The tissue is allowed to equilibrate under a resting tension for a specific period.

  • Contraction and Relaxation Measurement:

    • A contractile agent (e.g., endothelin-1) is added to the bath to induce a stable contraction.

    • Once a plateau in contraction is reached, cumulative concentrations of this compound are added to the bath.

    • The resulting relaxation or inhibition of contraction is recorded.

  • Data Analysis:

    • The change in tension is measured, and concentration-response curves are plotted.

    • The effective concentration of this compound that causes 50% of the maximal relaxation (EC₅₀) or inhibition (IC₅₀) is calculated.

In Vivo Models for Efficacy Assessment

These studies evaluate the physiological effects of this compound in living organisms.

  • Animal Model Studies (e.g., Anesthetized Rabbits):

    • Animals are anesthetized, and relevant physiological parameters are monitored.

    • For erectile function studies, the pelvic nerve is stimulated to induce penile erection.

    • This compound is administered (e.g., intravenously), and its effect on the duration and magnitude of the physiological response is measured.

    • Blood samples may be collected to determine plasma concentrations of the compound.

  • Human Clinical Studies (e.g., Healthy Volunteers):

    • Studies are conducted under approved clinical protocols.

    • This compound is administered (e.g., orally) to subjects.

    • Physiological measurements, such as forearm blood flow (using plethysmography) in response to a local infusion of endothelin-1, are taken at various time points.

    • Systemic effects, such as blood pressure and systemic vascular resistance, are also monitored.

    • Blood samples are collected to analyze the pharmacokinetic profile of this compound.

Conclusion

This compound is a potent and highly selective antagonist of the endothelin-A receptor. Its pharmacological profile, characterized by high binding affinity, functional antagonism of endothelin-1-induced vasoconstriction, and in vivo efficacy in animal models and humans, highlights its potential as a therapeutic agent. However, its development was likely discontinued (B1498344) in favor of a second-generation analog, BMS-207940.[7] This guide provides a comprehensive technical overview of the foundational data and methodologies used to characterize this compound.

References

An In-depth Technical Guide to BMS-193884: A Selective Endothelin A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-193884 is a potent and highly selective, orally active non-peptide antagonist of the endothelin A (ETA) receptor. Developed by Bristol-Myers Squibb, it was investigated primarily for the potential treatment of congestive heart failure (CHF) and pulmonary hypertension.[1][2] As a competitive antagonist, this compound exhibits a significantly greater affinity for the human ETA receptor over the ETB receptor, making it a valuable tool for studying the physiological and pathological roles of the endothelin system. This document provides a comprehensive overview of the molecular properties, mechanism of action, and relevant experimental data for this compound.

Molecular Profile

This compound is a synthetic molecule belonging to the oxazole (B20620) and sulfonamide classes of organic compounds.[1][2] Its chemical structure was optimized to improve metabolic stability and pharmacokinetic properties during its development.

PropertyValueSource
Molecular Formula C20H17N3O4S[3]
Molecular Weight 395.43 g/mol [3]
CAS Number 176960-47-7[3]

Mechanism of Action and Signaling Pathway

This compound functions by selectively blocking the endothelin A (ETA) receptor, thereby preventing the binding of its endogenous ligand, endothelin-1 (B181129) (ET-1). ET-1 is a potent vasoconstrictor, and its binding to the ETA receptor on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction and cell proliferation.

The ETA receptor is a G protein-coupled receptor (GPCR). Upon activation by ET-1, it primarily couples to Gq/11 proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ and activated PKC contribute to smooth muscle contraction and have mitogenic effects. By competitively inhibiting the binding of ET-1 to the ETA receptor, this compound effectively attenuates these downstream signaling events, leading to vasodilation.

Endothelin_A_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ETA_Receptor ETA Receptor ET-1->ETA_Receptor Binds and Activates This compound This compound This compound->ETA_Receptor Blocks Gq_alpha Gq/11 ETA_Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Proliferation Cell Proliferation PKC_Activation->Proliferation

Figure 1. Simplified signaling pathway of the Endothelin A receptor and the inhibitory action of this compound.

Quantitative Data

This compound demonstrates high affinity and selectivity for the human ETA receptor. The following table summarizes key quantitative data from in vitro and in vivo studies.

ParameterValueSpecies/SystemSource
Ki (ETA Receptor) 1.4 nMHuman[3]
Selectivity >10,000-fold for ETA over ETBHuman[3]
EC50 (Relaxation of ET-1 contracted tissue) 107.2 ± 32.3 nMRabbit penile cavernosal tissue[4]
EC50 (Relaxation of ET-2 contracted tissue) 1.7 ± 0.5 nMRabbit penile cavernosal tissue[4]
Inhibition of ET-1 induced contraction (1 µM) 34.5%Rabbit penile cavernosal tissue[4]
Inhibition of ET-2 induced contraction (1 µM) 42.9%Rabbit penile cavernosal tissue[4]
Inhibition of ET-3 induced contraction (1 µM) 100%Rabbit penile cavernosal tissue[4]
Inhibition of ET-2 induced contraction (1 µM) 44.4%Human penile cavernosal tissue[4]

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments conducted on this compound are not exhaustively available in the public domain. However, based on the literature, the following are generalized methodologies representative of the assays used to characterize this compound.

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound like this compound for the ETA receptor.

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled ligand to the ETA receptor (IC50), from which the Ki can be calculated.

Materials:

  • Cell membranes expressing the human ETA receptor.

  • Radioligand (e.g., [125I]ET-1).

  • This compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Vasoconstriction Model

This protocol describes a general method for assessing the in vivo efficacy of an ETA receptor antagonist in an animal model.

Objective: To evaluate the ability of this compound to inhibit ET-1-induced vasoconstriction.

Materials:

  • Anesthetized animal model (e.g., rabbit).

  • This compound for administration (intravenous or oral).

  • Endothelin-1 (ET-1) for infusion.

  • Physiological monitoring equipment (e.g., blood pressure transducer, flow probe).

  • Saline solution.

Procedure:

  • Animal Preparation: Anesthetize the animal and surgically implant catheters for drug administration and blood pressure monitoring. A flow probe may be placed around an artery of interest (e.g., femoral artery) to measure blood flow.

  • Baseline Measurement: After a stabilization period, record baseline hemodynamic parameters (blood pressure, heart rate, blood flow).

  • ET-1 Challenge: Administer a bolus or infusion of ET-1 and record the resulting vasoconstriction (increase in blood pressure, decrease in blood flow).

  • This compound Administration: Administer a dose of this compound.

  • Post-treatment ET-1 Challenge: After a suitable time for drug distribution, repeat the ET-1 challenge and record the hemodynamic response.

  • Data Analysis: Compare the magnitude of the vasoconstrictor response to ET-1 before and after the administration of this compound to determine the inhibitory effect of the compound.

Clinical Development and Conclusion

This compound progressed to Phase II clinical trials for the treatment of congestive heart failure.[1][2] However, its development was later discontinued. Despite not reaching the market, this compound remains a significant research tool due to its high selectivity for the ETA receptor. The data gathered from its preclinical and clinical studies have contributed to a better understanding of the role of the endothelin system in cardiovascular diseases and have informed the development of subsequent endothelin receptor antagonists.

References

Methodological & Application

Application Notes and Protocols for BMS-193884 in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-193884 is a potent and highly selective, orally active antagonist of the endothelin-A (ETA) receptor. It exhibits a significantly greater affinity for the ETA receptor (Ki = 1.4 nM in humans) compared to the ETB receptor, with a selectivity of over 10,000-fold.[1][2] The endothelin system, particularly the ETA receptor, is implicated in a variety of physiological processes, including vasoconstriction and cellular proliferation. Its dysregulation has been associated with cardiovascular diseases such as congestive heart failure (CHF) and pulmonary hypertension.[3][4] These application notes provide an overview of the use of this compound in relevant in vivo animal models, along with detailed protocols for its evaluation.

Mechanism of Action: Endothelin-A (ETA) Receptor Antagonism

Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects by binding to ETA and ETB receptors on vascular smooth muscle cells. The binding of ET-1 to the ETA receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to vasoconstriction and cell proliferation. This compound acts as a competitive antagonist at the ETA receptor, thereby inhibiting the downstream signaling pathways activated by ET-1. This results in vasodilation and a reduction in blood pressure.[5][6]

ETA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ETA_Receptor ETA Receptor ET-1->ETA_Receptor Binds Gq Gq protein ETA_Receptor->Gq Activates This compound This compound This compound->ETA_Receptor Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ Release IP3->Ca2+ PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction & Proliferation Ca2+->Vasoconstriction PKC->Vasoconstriction

ETA Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from in vivo animal studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats [7]

ParameterIntravenousOral
Dose 30 mg/kg≥ 30 mg/kg
Clearance (mL/min/kg) 2.6-
Volume of Distribution (Vss, L/kg) 0.08-
Half-life (t½, h) 2.0-
Mean Residence Time (MRT, h) 0.5-
Oral Bioavailability (%) -43

Table 2: Efficacy of this compound in a Rabbit Model of Erectile Dysfunction [2]

ParameterValue
Animal Model Anesthetized male rabbits with pelvic nerve-stimulated penile erection
Administration Intravenous
Systemic Plasma Concentration ~50 and 100 nM
Effect Increased duration of penile erection
In Vitro EC50 (Relaxation of ET-1 contracted tissue) 107.2 ± 32.3 nM
In Vitro EC50 (Relaxation of ET-2 contracted tissue) 1.7 ± 0.5 nM

Experimental Protocols

Pharmacokinetic Study in Rats

This protocol is designed to determine the pharmacokinetic profile of this compound in rats following intravenous and oral administration.

Experimental Workflow:

PK_Workflow Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats, 7 days) Group_Allocation Group Allocation (IV and PO groups) Animal_Acclimation->Group_Allocation Dosing Dosing Group_Allocation->Dosing IV_Admin Intravenous Administration (e.g., 10 mg/kg) Dosing->IV_Admin PO_Admin Oral Gavage (e.g., 30 mg/kg) Dosing->PO_Admin Blood_Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) IV_Admin->Blood_Sampling PO_Admin->Blood_Sampling Plasma_Processing Plasma Processing (Centrifugation) Blood_Sampling->Plasma_Processing Bioanalysis Bioanalysis (LC-MS/MS) Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Bioanalysis->PK_Analysis

Workflow for a Pharmacokinetic Study of this compound in Rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water for oral administration; saline for intravenous administration)

  • Sprague-Dawley rats (male, 250-300 g)

  • Gavage needles

  • Syringes and needles for intravenous injection

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats to the housing facility for at least 7 days prior to the experiment.

  • Group Allocation: Randomly assign animals to intravenous (IV) and oral (PO) administration groups.

  • Dose Preparation: Prepare the dosing solutions of this compound in the appropriate vehicle.

  • Administration:

    • Oral (PO): Administer this compound via oral gavage at a specified dose (e.g., 30 mg/kg).

    • Intravenous (IV): Administer this compound via tail vein injection at a specified dose (e.g., 10 mg/kg).

  • Blood Collection: Collect blood samples (~0.2 mL) from the tail vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½) using appropriate software.

Rabbit Model of Erectile Dysfunction

This protocol describes the evaluation of this compound on erectile function in an anesthetized rabbit model.

Experimental Workflow:

ED_Workflow Animal_Prep Animal Preparation (Anesthetized Male Rabbit) Surgical_Proc Surgical Procedure (Expose Pelvic Nerve, Cannulate Corpus Cavernosum) Animal_Prep->Surgical_Proc Baseline_Erection Baseline Erectile Response (Pelvic Nerve Stimulation) Surgical_Proc->Baseline_Erection Drug_Admin This compound Administration (Intravenous) Baseline_Erection->Drug_Admin Post_Drug_Erection Post-Drug Erectile Response (Pelvic Nerve Stimulation) Drug_Admin->Post_Drug_Erection Data_Acquisition Data Acquisition (Intracavernosal Pressure Measurement) Post_Drug_Erection->Data_Acquisition Data_Analysis Data Analysis (Compare Pre- and Post-Drug Responses) Data_Acquisition->Data_Analysis

Workflow for Evaluating this compound in a Rabbit Model of Erectile Dysfunction.

Materials:

  • This compound

  • Anesthetic (e.g., ketamine/xylazine)

  • Male New Zealand White rabbits (3-4 kg)

  • Surgical instruments

  • Nerve stimulator

  • Pressure transducer and data acquisition system

  • 23-gauge needle connected to a pressure transducer

Procedure:

  • Anesthesia: Anesthetize the rabbit with an appropriate anesthetic regimen.

  • Surgical Preparation: Surgically expose the pelvic nerve. Insert a 23-gauge needle into the corpus cavernosum and connect it to a pressure transducer to measure intracavernosal pressure (ICP).

  • Nerve Stimulation: Electrically stimulate the pelvic nerve to induce penile erection and record the baseline ICP response.

  • Drug Administration: Administer this compound intravenously to achieve target systemic plasma concentrations (e.g., 50 and 100 nM).[2]

  • Post-Drug Stimulation: After drug administration, repeat the pelvic nerve stimulation and record the ICP response.

  • Data Analysis: Compare the duration and magnitude of the erectile response before and after the administration of this compound.

Representative Model of Congestive Heart Failure in Rats (Coronary Artery Ligation)

Experimental Workflow:

CHF_Workflow Animal_Prep Animal Preparation (Anesthetized Rat) Thoracotomy Thoracotomy Animal_Prep->Thoracotomy LAD_Ligation Left Anterior Descending (LAD) Coronary Artery Ligation Thoracotomy->LAD_Ligation Post_Op_Recovery Post-Operative Recovery LAD_Ligation->Post_Op_Recovery CHF_Development CHF Development (e.g., 4 weeks) Post_Op_Recovery->CHF_Development Treatment_Initiation Treatment Initiation (this compound or Vehicle) CHF_Development->Treatment_Initiation Endpoint_Analysis Endpoint Analysis (Echocardiography, Hemodynamics, Histology) Treatment_Initiation->Endpoint_Analysis

Workflow for a Rat Model of Congestive Heart Failure via LAD Ligation.

Materials:

  • This compound

  • Anesthetic (e.g., isoflurane)

  • Male Sprague-Dawley rats (250-300 g)

  • Surgical instruments for thoracotomy

  • Suture material (e.g., 6-0 silk)

  • Ventilator

  • Echocardiography system

  • Hemodynamic monitoring equipment

Procedure:

  • Anesthesia and Ventilation: Anesthetize the rat and provide mechanical ventilation.

  • Thoracotomy: Perform a left thoracotomy to expose the heart.

  • Coronary Artery Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial infarction.

  • Closure and Recovery: Close the chest incision and allow the animal to recover.

  • CHF Development: Allow sufficient time (e.g., 4 weeks) for the development of congestive heart failure, which can be confirmed by echocardiography (e.g., reduced ejection fraction).

  • Treatment: Administer this compound or vehicle orally daily for a specified duration (e.g., 4-8 weeks).

  • Endpoint Assessment: At the end of the treatment period, assess cardiac function using echocardiography and hemodynamic measurements. Histological analysis of the heart can also be performed to evaluate cardiac remodeling.

Conclusion

This compound is a valuable research tool for investigating the role of the endothelin system in various pathophysiological conditions. The protocols outlined in these application notes provide a framework for conducting in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of this selective ETA receptor antagonist in relevant animal models of cardiovascular disease. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for BMS-193884 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-193884 is a potent and highly selective antagonist of the Endothelin-A (ETA) receptor, a G protein-coupled receptor (GPCR) critically involved in vasoconstriction, cell proliferation, and signaling pathways.[1] Endothelin-1 (ET-1), the primary ligand for the ETA receptor, is a powerful vasoconstrictor, and its dysregulation is implicated in various cardiovascular diseases and cancer. This compound competitively blocks the binding of ET-1 to the ETA receptor, thereby inhibiting its downstream effects.[1] These application notes provide detailed protocols for utilizing this compound in common cell culture experiments to investigate its biological activity.

Mechanism of Action

This compound exhibits a high affinity for the human ETA receptor with a reported Ki value of 1.4 nM, showing a selectivity of over 10,000-fold for the ETA receptor compared to the ETB receptor.[1] The binding of ET-1 to the ETA receptor typically activates the Gαq protein subunit, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including smooth muscle contraction, cell growth, and proliferation. By blocking the initial binding of ET-1, this compound effectively abrogates this entire signaling cascade.

Endothelin-A Receptor Signaling Pathway and Inhibition by this compound

References

Application Notes and Protocols for BMS-193884 in Rat Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-193884 is a potent and selective endothelin-A (ET-A) receptor antagonist that has been investigated for its potential therapeutic effects in cardiovascular diseases. Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide that mediates its effects through two receptor subtypes, ET-A and ET-B. The ET-A receptor is predominantly located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation. By selectively blocking the ET-A receptor, this compound can inhibit the detrimental effects of ET-1, leading to vasodilation and potentially preventing pathological vascular remodeling. These application notes provide an overview of the available data and standardized protocols for the use of this compound in rat studies, with a focus on dosage, administration, and experimental design.

Data Presentation

Parameter Species Dosage Observation Citation
Toxicology Rat≥ 30 mg/kgIncreased liver aminotransferase[1]

Note: Researchers should initiate studies with low doses and perform dose-escalation studies to determine the optimal therapeutic window while monitoring for signs of toxicity, particularly liver function.

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rats

This protocol outlines the procedure for single or repeated oral administration of this compound to rats via gavage.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water, polyethylene (B3416737) glycol 400, or as determined by solubility studies)

  • Oral gavage needles (flexible, ball-tipped, appropriate size for the rat's weight)

  • Syringes (1 mL or 3 mL)

  • Vortex mixer

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Dose Calculation: Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of each rat. It is critical to start with a low dose (e.g., 1-5 mg/kg) and escalate, not exceeding the known toxic dose of 30 mg/kg without careful monitoring.

  • Formulation Preparation:

    • Accurately weigh the calculated amount of this compound.

    • Suspend or dissolve the compound in the chosen vehicle. The volume for oral gavage in rats should typically not exceed 10 mL/kg.

    • Vortex the solution thoroughly to ensure a homogenous suspension or complete dissolution. Prepare fresh on the day of dosing.

  • Animal Handling and Dosing:

    • Gently restrain the rat. For experienced handlers, this can be done manually. For less experienced individuals, a restraining device may be used to minimize stress to the animal.

    • Measure the distance from the tip of the rat's nose to the last rib to estimate the correct length for gavage needle insertion.

    • Draw the calculated volume of the this compound formulation into the syringe fitted with the gavage needle.

    • Carefully insert the gavage needle into the esophagus. Do not force the needle if resistance is met.

    • Slowly administer the formulation.

  • Post-Dosing Observation:

    • Monitor the animal for any signs of distress, discomfort, or adverse reactions immediately after dosing and at regular intervals as required by the study protocol.

    • Ensure access to food and water is restored after the procedure.

Protocol 2: Intravenous Administration of this compound in Rats

This protocol describes the procedure for administering this compound to rats via intravenous injection, typically through the tail vein.

Materials:

  • This compound

  • Sterile vehicle suitable for intravenous injection (e.g., sterile saline, 5% dextrose solution)

  • Syringes (e.g., 1 mL insulin (B600854) syringes with a 27-30 gauge needle)

  • Vortex mixer

  • Analytical balance

  • Rat restraining device

  • Heat lamp or warming pad (to induce vasodilation of the tail veins)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Dose Calculation: Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of each rat. Intravenous doses are typically lower than oral doses due to 100% bioavailability. A starting dose in the range of 0.1-1 mg/kg is recommended for initial studies.

  • Formulation Preparation:

    • Accurately weigh the calculated amount of this compound.

    • Dissolve the compound in the sterile vehicle. Ensure complete dissolution. The formulation must be sterile and free of particulates. Filtration through a 0.22 µm syringe filter is recommended.

    • Prepare the formulation fresh on the day of dosing.

  • Animal Handling and Dosing:

    • Place the rat in a restraining device, allowing access to the tail.

    • Warm the rat's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.

    • Swab the tail with 70% ethanol (B145695) to sterilize the injection site and improve visualization of the veins.

    • Draw the calculated volume of the this compound solution into the syringe. The maximum bolus injection volume into the tail vein of a rat is typically 5 mL/kg.

    • Insert the needle into one of the lateral tail veins, bevel up. A successful insertion is often indicated by a small flash of blood in the hub of the needle.

    • Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein, and it should be withdrawn and reinserted.

  • Post-Dosing Observation:

    • Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.

    • Monitor the animal for any immediate adverse reactions.

    • Return the animal to its cage and monitor as per the study protocol.

Mandatory Visualizations

G cluster_0 Pre-Dosing cluster_1 Dosing & Sampling cluster_2 Post-Dosing Analysis Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Baseline_Measurements Baseline Measurements (Body weight, etc.) Animal_Acclimatization->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Dose_Preparation This compound Formulation (Oral or IV) Randomization->Dose_Preparation Dosing Drug Administration (Oral Gavage or IV Injection) Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Sampling Plasma_Processing Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Processing Bioanalysis LC-MS/MS Analysis of this compound Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) Bioanalysis->PK_Analysis

Caption: Workflow for a pharmacokinetic study of this compound in rats.

G ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR Binds PLC Phospholipase C (PLC) ETAR->PLC Activates BMS193884 This compound BMS193884->ETAR Block Inhibition IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction & Cell Proliferation Ca_release->Vasoconstriction PKC->Vasoconstriction

Caption: Signaling pathway of ET-A receptor and inhibition by this compound.

References

Application Notes and Protocols for the Administration of BMS-193884 in Porcine Models of Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

BMS-193884 is a selective endothelin-A (ETA) receptor antagonist that was investigated for the treatment of heart failure.[1][2] Endothelin-1 (ET-1) is a potent vasoconstrictor and is implicated in the pathophysiology of heart failure, where its levels are often elevated, contributing to increased vascular resistance and cardiac remodeling.[3] Antagonism of the ETA receptor is a therapeutic strategy to counteract the detrimental effects of ET-1. Porcine models are highly relevant for cardiovascular research due to their anatomical and physiological similarities to humans.[4][5] This document provides a detailed, albeit illustrative, protocol for the administration and evaluation of this compound in a pig model of heart failure, based on established methodologies for similar compounds and cardiovascular research in swine. Although this compound development was discontinued, the following protocols can serve as a guide for investigating similar ETA receptor antagonists.[1][2]

Signaling Pathway of Endothelin-1 in Heart Failure

The diagram below illustrates the signaling pathway of Endothelin-1 and the mechanism of action for an ETA receptor antagonist like this compound.

cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell PreproET-1 PreproET-1 Big ET-1 Big ET-1 PreproET-1->Big ET-1 Endopeptidase ET-1 ET-1 Big ET-1->ET-1 ECE ETA_Receptor ETA Receptor ET-1->ETA_Receptor PLC PLC ETA_Receptor->PLC ETB_Receptor ETB Receptor IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Increase Vasoconstriction Vasoconstriction & Proliferation Ca_Increase->Vasoconstriction This compound This compound This compound->ETA_Receptor Antagonism

Caption: Endothelin-1 signaling pathway and the antagonistic action of this compound.

Experimental Protocols

A reproducible porcine model of heart failure is crucial for the preclinical evaluation of novel therapeutic agents. The following protocols outline the induction of heart failure and the subsequent administration of an ETA receptor antagonist.

Porcine Model of Ischemia-Reperfusion Induced Heart Failure

This protocol is a common method for inducing heart failure with reduced ejection fraction.

  • Animal Model: Domestic Yorkshire or Göttingen minipigs (30-40 kg) are suitable.[4] Minipigs are often preferred for chronic studies to avoid rapid growth.[4]

  • Anesthesia and Preparation:

    • Pre-medicate with an intramuscular injection of ketamine (20 mg/kg) and xylazine (B1663881) (2 mg/kg).

    • Induce anesthesia with intravenous propofol (B549288) (2-4 mg/kg) and maintain with an infusion of propofol (5-10 mg/kg/h) and fentanyl (10-20 µg/kg/h).

    • Intubate the animal and provide mechanical ventilation.

    • Establish sterile surgical access. Place catheters in the femoral artery and vein for blood pressure monitoring, blood sampling, and drug administration.

    • A Swan-Ganz catheter can be placed for advanced hemodynamic monitoring.

  • Induction of Myocardial Infarction:

    • Perform a left thoracotomy to expose the heart.

    • Identify the left anterior descending (LAD) coronary artery.

    • Ligate the LAD for 60-90 minutes to induce ischemia.

    • After the ischemic period, remove the ligature to allow for reperfusion.

    • Close the chest in layers.

  • Post-Operative Care and Heart Failure Development:

    • Provide appropriate analgesic and antibiotic coverage.

    • Monitor the animals closely for several weeks (typically 4-8 weeks) for the development of heart failure.

    • Confirm the development of heart failure via echocardiography (e.g., reduced ejection fraction <40%).

Administration of this compound
  • Drug Formulation: this compound can be formulated for oral or intravenous administration. For experimental purposes, an oral gavage or incorporation into feed can be used for chronic studies, while an intravenous infusion may be suitable for acute studies.

  • Dosing Regimen (Illustrative):

    • Chronic Study: A once-daily oral dose of 10-30 mg/kg could be administered for 4 weeks, starting 4 weeks post-myocardial infarction.

    • Acute Study: An intravenous infusion of 1-5 mg/kg/h could be administered over a period of 6 hours to assess immediate hemodynamic effects.

  • Experimental Groups:

    • Sham-operated + Vehicle: Animals undergo surgery without LAD ligation and receive the vehicle.

    • Heart Failure + Vehicle: Animals with induced heart failure receive the vehicle.

    • Heart Failure + this compound (Low Dose): Heart failure animals receive a low dose of the compound.

    • Heart Failure + this compound (High Dose): Heart failure animals receive a high dose of the compound.

Experimental Workflow

The following diagram outlines the general workflow for evaluating this compound in a porcine heart failure model.

Animal_Acclimatization Animal Acclimatization (1 week) Baseline_Measurements Baseline Measurements (Echocardiography, Hemodynamics) Animal_Acclimatization->Baseline_Measurements HF_Induction Heart Failure Induction (LAD Ligation) Baseline_Measurements->HF_Induction Recovery_HF_Development Recovery & HF Development (4 weeks) HF_Induction->Recovery_HF_Development Group_Allocation Group Allocation (Randomized) Recovery_HF_Development->Group_Allocation Treatment_Period Treatment Period (4 weeks) Group_Allocation->Treatment_Period Endpoint_Measurements Endpoint Measurements (Hemodynamics, Echocardiography, Biomarkers) Treatment_Period->Endpoint_Measurements Tissue_Harvesting Tissue Harvesting (Histopathology, Molecular Analysis) Endpoint_Measurements->Tissue_Harvesting

Caption: General experimental workflow for preclinical drug evaluation.

Data Presentation

The following tables present illustrative quantitative data that could be expected from a study evaluating this compound in a porcine model of heart failure.

Table 1: Hemodynamic Parameters

ParameterSham + Vehicle (n=8)HF + Vehicle (n=10)HF + this compound (10 mg/kg) (n=10)HF + this compound (30 mg/kg) (n=10)
Mean Arterial Pressure (mmHg)95 ± 585 ± 688 ± 590 ± 6
Heart Rate (bpm)70 ± 895 ± 1090 ± 985 ± 8
Cardiac Output (L/min)4.5 ± 0.53.0 ± 0.43.5 ± 0.53.8 ± 0.4
Systemic Vascular Resistance (dyne·s/cm⁵)1600 ± 2002200 ± 2501900 ± 2201750 ± 200
Pulmonary Capillary Wedge Pressure (mmHg)8 ± 220 ± 416 ± 314 ± 3
p < 0.05 vs. HF + Vehicle

Table 2: Echocardiographic and Biomarker Data

ParameterSham + Vehicle (n=8)HF + Vehicle (n=10)HF + this compound (10 mg/kg) (n=10)HF + this compound (30 mg/kg) (n=10)
Left Ventricular Ejection Fraction (%)60 ± 535 ± 440 ± 544 ± 5
Left Ventricular End-Diastolic Diameter (cm)4.0 ± 0.35.5 ± 0.45.2 ± 0.45.0 ± 0.3
Plasma ET-1 (pg/mL)2.5 ± 0.58.0 ± 1.57.5 ± 1.27.2 ± 1.0
Plasma BNP (pg/mL)20 ± 5150 ± 30110 ± 2590 ± 20
p < 0.05 vs. HF + Vehicle

Disclaimer: The experimental protocols and data presented are illustrative and based on general knowledge of cardiovascular research in porcine models and the pharmacology of endothelin receptor antagonists. Specific parameters would need to be optimized for any new investigation. The development of this compound was discontinued, and this information is intended for research and development professionals exploring similar mechanisms of action.

References

Application Notes and Protocols for Organ Bath Studies with BMS-193884

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BMS-193884, a potent and selective endothelin A (ETA) receptor antagonist, in organ bath studies. The following protocols and data are designed to facilitate the investigation of its pharmacological effects on isolated tissues.

Introduction to this compound

This compound is a competitive antagonist of the endothelin-A (ETA) receptor, exhibiting high selectivity over the ETB receptor. Endothelin-1 (ET-1) is a potent endogenous vasoconstrictor peptide implicated in the pathophysiology of various cardiovascular diseases. By blocking the ETA receptor, this compound effectively inhibits the contractile responses induced by ET-1 in smooth muscle tissues. Organ bath studies are a fundamental ex vivo technique to characterize the potency and efficacy of such antagonists on isolated tissues, providing valuable insights into their therapeutic potential.

Data Presentation: Pharmacological Characterization of this compound

The following tables summarize the quantitative data on the pharmacological activity of this compound from organ bath studies.

ParameterTissueSpeciesAgonistValueReference
EC50 Penile Cavernosal TissueRabbitET-1 (20 nM pre-contraction)107.2 ± 32.3 nM
Penile Cavernosal TissueRabbitET-2 (20 nM pre-contraction)1.7 ± 0.5 nM
Inhibition Penile Cavernosal TissueRabbitET-134.5% at 1 µM
Penile Cavernosal TissueRabbitET-242.9% at 1 µM
Penile Cavernosal TissueRabbitET-3100% at 1 µM
Penile Cavernosal TissueHumanET-244.4% at 1 µM

Signaling Pathways

Endothelin-1 Signaling Pathway in Vascular Smooth Muscle Contraction

Endothelin-1 (ET-1) mediates its vasoconstrictor effects primarily through the G-protein coupled ETA receptor on vascular smooth muscle cells. The binding of ET-1 to the ETA receptor activates a signaling cascade that leads to a sustained increase in intracellular calcium concentration and sensitization of the contractile machinery to calcium, resulting in smooth muscle contraction.

ET1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET1 Endothelin-1 (ET-1) ETA_Receptor ETA Receptor ET1->ETA_Receptor Binds to Gq11 Gq/11 ETA_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i SR->Ca_cyto Releases Ca²⁺ Ca_SR Ca²⁺ Contraction Smooth Muscle Contraction Ca_cyto->Contraction Initiates PKC->Contraction Contributes to BMS193884 This compound BMS193884->ETA_Receptor Blocks

Caption: ET-1 signaling cascade leading to smooth muscle contraction and its inhibition by this compound.

Experimental Protocols

General Organ Bath Protocol for Assessing this compound Activity on Isolated Rat Aorta

This protocol describes a standard method for evaluating the antagonist effect of this compound on endothelin-1-induced contractions in isolated rat thoracic aorta.

1. Materials and Reagents:

  • Animals: Male Wistar rats (250-300 g)

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1.

  • Gases: Carbogen (95% O2, 5% CO2)

  • Drugs: Endothelin-1 (ET-1), this compound, Phenylephrine (B352888) (PE), Acetylcholine (B1216132) (ACh)

  • Equipment:

    • Organ bath system with tissue holders

    • Isometric force transducer

    • Data acquisition system

    • Water bath for temperature control (37°C)

    • Dissection microscope and instruments

2. Experimental Workflow:

Experimental_Workflow A Tissue Preparation (Rat Thoracic Aorta) B Mounting in Organ Bath (Krebs-Henseleit, 37°C, 95% O₂/5% CO₂) A->B C Equilibration (60-90 min, resting tension 1.5-2g) B->C D Viability & Endothelium Integrity Check (KCl, Phenylephrine, Acetylcholine) C->D E Antagonist Incubation (this compound, various concentrations) D->E F Cumulative Concentration-Response Curve (Endothelin-1) E->F G Data Analysis (pA2 value, Schild plot) F->G

Caption: Workflow for evaluating this compound in an isolated rat aorta organ bath experiment.

3. Detailed Methodology:

a. Tissue Preparation:

  • Humanely euthanize the rat according to institutional guidelines.

  • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

  • Under a dissection microscope, remove adherent connective and adipose tissues.

  • Cut the aorta into rings of 3-4 mm in length. For endothelium-denuded experiments, gently rub the intimal surface with a fine wire or wooden stick.

b. Mounting and Equilibration:

  • Suspend each aortic ring between two L-shaped stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

  • Connect the upper hook to an isometric force transducer.

  • Apply a resting tension of 1.5-2.0 g to each ring and allow the tissue to equilibrate for 60-90 minutes. Replace the bath solution every 15-20 minutes.

c. Viability and Endothelium Integrity Check:

  • After equilibration, contract the tissues with 80 mM KCl to check for viability.

  • Wash the tissues and allow them to return to baseline.

  • Induce a submaximal contraction with phenylephrine (1 µM).

  • Once a stable plateau is reached, add acetylcholine (10 µM) to assess endothelium integrity. A relaxation of >70% indicates intact endothelium.

d. Antagonist Incubation and Concentration-Response Curves:

  • Wash the tissues and allow them to return to baseline.

  • Incubate the aortic rings with a specific concentration of this compound (or vehicle for control) for a predetermined period (e.g., 30 minutes).

  • Generate a cumulative concentration-response curve for ET-1 by adding increasing concentrations of the agonist to the organ bath.

  • Record the contractile response until a maximal effect is achieved.

  • Repeat the procedure with different concentrations of this compound to obtain data for Schild analysis.

4. Data Analysis:

  • Express the contractile responses to ET-1 as a percentage of the maximal contraction induced by KCl.

  • Plot the concentration-response curves for ET-1 in the absence and presence of different concentrations of this compound.

  • Perform a Schild regression analysis to determine the pA2 value, which is a measure of the antagonist's potency. The pA2 is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. A slope of the Schild plot that is not significantly different from unity is indicative of competitive antagonism.

Conclusion

These application notes provide a framework for conducting organ bath studies with this compound. The provided protocols and background information are intended to assist researchers in designing and executing experiments to further elucidate the pharmacological profile of this selective ETA receptor antagonist. Adherence to established pharmacological principles and careful experimental technique will ensure the generation of reliable and reproducible data.

Application Notes and Protocols for Radioligand Binding Assay of BMS-193884

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the binding affinity of BMS-193884, a selective antagonist of the endothelin-A (ETᴀ) receptor, using a competitive radioligand binding assay.

Introduction

This compound is a potent and selective antagonist of the endothelin-A (ETᴀ) receptor, a G protein-coupled receptor (GPCR) involved in vasoconstriction and cell proliferation.[1][2][3] The ETᴀ receptor is a key therapeutic target for various cardiovascular diseases, including pulmonary arterial hypertension and congestive heart failure.[2][4][5] Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like this compound with their target receptors, providing quantitative measures of binding affinity such as the inhibition constant (Kᵢ).[6] This document outlines a standard in vitro competitive binding assay to determine the affinity of this compound for the human ETᴀ receptor.

Principle of the Assay

This protocol describes a competitive radioligand binding assay. The assay relies on the competition between a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-Endothelin-1) and a range of concentrations of the unlabeled test compound (this compound) for binding to the ETᴀ receptor in a membrane preparation. The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then used to calculate the inhibition constant (Kᵢ) of the test compound, which reflects its binding affinity.

Data Presentation

The binding affinity of this compound for the human ETᴀ receptor is summarized in the table below.

CompoundTarget ReceptorRadioligandKᵢ (nM)IC₅₀ (nM)Reference
This compoundHuman ETᴀNot Specified1.4Not Specified[1][2]

Note: The Kᵢ value is a measure of the binding affinity of the antagonist. A lower Kᵢ value indicates a higher binding affinity. The IC₅₀ value is dependent on the concentration of the radioligand used in the assay and can be converted to Kᵢ using the Cheng-Prusoff equation.

Experimental Protocols

This section provides a detailed methodology for a competitive radioligand binding assay to determine the binding affinity of this compound for the ETᴀ receptor.

Materials and Reagents
  • Membrane Preparation: Human recombinant ETᴀ receptor expressed in a suitable cell line (e.g., CHO or HEK293 cells) or tissue homogenates known to express the receptor.

  • Radioligand: [¹²⁵I]-Endothelin-1 ([¹²⁵I]-ET-1) with high specific activity.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ETᴀ receptor antagonist (e.g., 1 µM unlabeled Endothelin-1).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Assay Buffer - Radioligand Dilution - this compound Dilutions - Non-specific Binding Control prep_membranes Prepare ETᴀ Receptor Membrane Suspension prep_reagents->prep_membranes add_components Add to 96-well Plate: 1. Assay Buffer 2. This compound or Control 3. [¹²⁵I]-ET-1 4. Membrane Suspension prep_membranes->add_components incubation Incubate at 25°C for 60-120 minutes add_components->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Wash Buffer filtration->washing counting Measure Radioactivity using a Scintillation Counter washing->counting calc_specific_binding Calculate Specific Binding counting->calc_specific_binding plot_curve Plot % Inhibition vs. log[this compound] calc_specific_binding->plot_curve determine_ic50 Determine IC₅₀ plot_curve->determine_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff Equation determine_ic50->calc_ki

Caption: Experimental workflow for the this compound radioligand binding assay.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute to the desired concentrations in assay buffer. The final concentration of the solvent in the assay should be kept low (e.g., <1%) to avoid interference.

    • Prepare a working solution of [¹²⁵I]-ET-1 in assay buffer at a concentration close to its Kᴅ for the ETᴀ receptor.

    • Prepare the non-specific binding control by diluting unlabeled Endothelin-1 (B181129) to a final concentration of 1 µM in the assay buffer.

  • Assay Setup:

    • The assay is performed in a 96-well plate with a final volume of 250 µL per well.

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [¹²⁵I]-ET-1, and 150 µL of the membrane preparation.

    • Non-specific Binding: Add 50 µL of the non-specific binding control (1 µM unlabeled ET-1), 50 µL of [¹²⁵I]-ET-1, and 150 µL of the membrane preparation.

    • Competitive Binding: Add 50 µL of each concentration of this compound, 50 µL of [¹²⁵I]-ET-1, and 150 µL of the membrane preparation.

    • All determinations should be performed in triplicate.

  • Incubation:

    • Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Quickly wash the filters three to five times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Measurement of Radioactivity:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC₅₀:

    • For each concentration of this compound, calculate the percentage of specific binding inhibited.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value.

  • Calculate Kᵢ:

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kᴅ is the dissociation constant of the radioligand for the receptor.

Signaling Pathway

The ETᴀ receptor, upon binding of its endogenous ligand endothelin-1 (ET-1), activates several downstream signaling pathways. This compound, as an antagonist, blocks these signaling cascades.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Responses ET1 Endothelin-1 (ET-1) ETAR ETᴀ Receptor ET1->ETAR Binds & Activates BMS193884 This compound BMS193884->ETAR Binds & Inhibits Gq Gαq ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 ↑ [Ca²⁺]i IP3->Ca2 Induces Release PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation

Caption: Simplified signaling pathway of the ETᴀ receptor and the inhibitory action of this compound.

References

Application Notes and Protocols for BMS-193884 in Vasoconstriction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-193884 is a potent and highly selective, orally active, competitive antagonist of the endothelin-A (ETA) receptor. Endothelin-1 (ET-1), acting through the ETA receptor on vascular smooth muscle cells, is one of the most potent endogenous vasoconstrictors known. This makes this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the endothelin system in regulating vascular tone and blood pressure. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo studies of vasoconstriction.

Mechanism of Action

This compound exhibits high affinity and selectivity for the human ETA receptor, with a Ki value of 1.4 nM, and demonstrates over 10,000-fold greater affinity for the ETA receptor compared to the ETB receptor.[1] By competitively blocking the ETA receptor, this compound effectively inhibits the vasoconstrictor effects of ET-1. The binding of ET-1 to the ETA receptor on vascular smooth muscle cells initiates a signaling cascade that leads to a sustained increase in intracellular calcium concentration ([Ca2+]i) and subsequent smooth muscle contraction.

Endothelin-1 Signaling Pathway in Vasoconstriction

The signaling pathway for ET-1-mediated vasoconstriction is initiated by the binding of ET-1 to the Gq-protein coupled ETA receptor. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium into the cytosol. The elevated cytosolic calcium, along with DAG, activates protein kinase C (PKC), which contributes to the sustained phase of muscle contraction. The increase in intracellular calcium also promotes the influx of extracellular calcium through L-type calcium channels, further amplifying the contractile response.

ET1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ETA_Receptor ETA Receptor (GPCR) ET-1->ETA_Receptor Binds Gq_Protein Gq Protein ETA_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes L_type_Ca_Channel L-type Ca2+ Channel Ca2+_influx Ca2+ Influx L_type_Ca_Channel->Ca2+_influx This compound This compound This compound->ETA_Receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+_release Ca2+ Release SR->Ca2+_release Ca2+_release->PKC Activates Contraction Vasoconstriction Ca2+_release->Contraction Leads to Ca2+_influx->Contraction Leads to PKC->Contraction Contributes to

ET-1 Signaling Pathway in Vasoconstriction

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: Receptor Binding Affinity of this compound

ParameterReceptorValueSpeciesReference
KiETA1.4 ± 0.1 nMHuman (recombinant)[1]
KiETB18.8 ± 2 µMHuman (recombinant)[1]
SelectivityETA vs. ETB>10,000-foldHuman (recombinant)[1]

Table 2: In Vivo Effects of this compound on Endothelin-1-Induced Vasoconstriction in Humans

Administration RouteThis compound DoseET-1 DoseEffect on Forearm Blood FlowReference
Intra-arterial5 nmol/min5 pmol/minAttenuated ET-1-induced vasoconstriction[1]
Intra-arterial50 nmol/min5 pmol/minAbolished ET-1-induced vasoconstriction[1]
Oral200 mg5 pmol/min (i.a.)Significantly attenuated ET-1-induced vasoconstriction at 12 and 24 hours[1]

Experimental Protocols

In Vitro Protocol: Isolated Rat Aortic Ring Vasoconstriction Assay

This protocol describes the measurement of isometric contraction of isolated rat aortic rings in response to ET-1 and its inhibition by this compound using a wire myograph.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)

  • Carbogen gas (95% O2 / 5% CO2)

  • Endothelin-1 (ET-1)

  • This compound

  • Phenylephrine (B352888) (for viability check)

  • Acetylcholine (B1216132) (for endothelium integrity check)

  • Wire myograph system

  • Dissection microscope and instruments

Procedure:

  • Tissue Preparation:

    • Euthanize the rat by an approved method.

    • Immediately excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Under a dissection microscope, carefully clean the aorta of adhering fat and connective tissue.

    • Cut the aorta into 2-3 mm wide rings. For endothelium-denuded rings, gently rub the intimal surface with a fine wire.

  • Mounting the Aortic Rings:

    • Mount each aortic ring on two stainless steel wires in the organ bath of the wire myograph system.

    • The organ bath should be filled with Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with carbogen.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the Krebs-Henseleit solution every 15-20 minutes.

    • After equilibration, induce a contraction with 60 mM KCl to check the viability of the tissue.

    • Wash the rings and allow them to return to baseline.

    • To check for endothelium integrity, pre-contract the rings with phenylephrine (1 µM) and then add acetylcholine (10 µM). Rings with intact endothelium will show significant relaxation.

  • Concentration-Response Curve for ET-1:

    • After a washout period, add cumulative concentrations of ET-1 (e.g., 10^-11 to 10^-7 M) to the organ bath and record the isometric contraction.

  • Inhibition by this compound:

    • In a separate set of rings, pre-incubate with this compound (at various concentrations, e.g., 10^-9 to 10^-6 M) for 30-60 minutes.

    • Generate a cumulative concentration-response curve for ET-1 in the presence of this compound.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by KCl.

    • Plot the concentration-response curves and calculate the EC50 for ET-1 in the absence and presence of this compound.

    • The inhibitory effect of this compound can be quantified by determining its pA2 value from a Schild plot.

Aortic_Ring_Workflow Start Start Euthanize_Rat Euthanize Rat Start->Euthanize_Rat Excise_Aorta Excise Thoracic Aorta Euthanize_Rat->Excise_Aorta Clean_Aorta Clean Adhering Tissue Excise_Aorta->Clean_Aorta Cut_Rings Cut Aortic Rings (2-3 mm) Clean_Aorta->Cut_Rings Mount_Rings Mount Rings in Wire Myograph Cut_Rings->Mount_Rings Equilibrate Equilibrate (60-90 min) Mount_Rings->Equilibrate Viability_Check Check Viability (KCl) Equilibrate->Viability_Check Endothelium_Check Check Endothelium (Phe + ACh) Viability_Check->Endothelium_Check ET1_CRC Generate ET-1 Concentration-Response Curve Endothelium_Check->ET1_CRC Preincubate_BMS Pre-incubate with this compound Endothelium_Check->Preincubate_BMS Data_Analysis Data Analysis (EC50, pA2) ET1_CRC->Data_Analysis ET1_CRC_BMS Generate ET-1 CRC with this compound Preincubate_BMS->ET1_CRC_BMS ET1_CRC_BMS->Data_Analysis End End Data_Analysis->End

Isolated Rat Aortic Ring Assay Workflow
In Vivo Protocol: Measurement of Vasoconstriction in Anesthetized Rats

This protocol describes a method to measure the effect of this compound on ET-1-induced changes in blood pressure in anesthetized rats.

Materials:

  • Male Sprague-Dawley rats (300-350 g)

  • Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)

  • Catheters for arterial and venous cannulation

  • Pressure transducer and data acquisition system

  • Infusion pumps

  • Endothelin-1 (ET-1)

  • This compound

  • Heparinized saline

Procedure:

  • Animal Preparation:

    • Anesthetize the rat.

    • Cannulate the carotid artery for blood pressure measurement and connect the catheter to a pressure transducer.

    • Cannulate the jugular vein for drug administration.

    • Allow the animal to stabilize for at least 30 minutes after surgery.

  • Baseline Measurements:

    • Record baseline mean arterial pressure (MAP) and heart rate.

  • ET-1 Administration:

    • Administer a bolus injection or a continuous infusion of ET-1 (e.g., 10-100 pmol/kg, i.v.) to induce a pressor (vasoconstrictor) response.

    • Record the change in MAP.

  • This compound Administration:

    • Administer this compound either intravenously (e.g., 0.1-10 mg/kg) or orally (e.g., 1-30 mg/kg) prior to the ET-1 challenge. The pre-treatment time will depend on the route of administration.

    • Alternatively, administer this compound after the ET-1-induced pressor response has stabilized to observe its reversal effect.

  • ET-1 Challenge after this compound:

    • After the appropriate pre-treatment time with this compound, administer the same dose of ET-1 and record the change in MAP.

  • Data Analysis:

    • Calculate the change in MAP from baseline in response to ET-1 in the absence and presence of this compound.

    • Express the data as the percentage inhibition of the ET-1-induced pressor response by this compound.

    • Generate dose-response curves for this compound's inhibitory effect.

InVivo_Rat_Workflow Start Start Anesthetize_Rat Anesthetize Rat Start->Anesthetize_Rat Cannulate_Vessels Cannulate Carotid Artery and Jugular Vein Anesthetize_Rat->Cannulate_Vessels Stabilize Stabilize Animal (30 min) Cannulate_Vessels->Stabilize Record_Baseline Record Baseline MAP Stabilize->Record_Baseline Administer_ET1 Administer ET-1 (i.v.) Record_Baseline->Administer_ET1 Record_Pressor_Response Record Pressor Response Administer_ET1->Record_Pressor_Response Administer_BMS Administer this compound (i.v. or oral) Record_Pressor_Response->Administer_BMS Wait_Pretreatment Pre-treatment Period Administer_BMS->Wait_Pretreatment Administer_ET1_Post_BMS Administer ET-1 again Wait_Pretreatment->Administer_ET1_Post_BMS Record_Inhibited_Response Record Inhibited Response Administer_ET1_Post_BMS->Record_Inhibited_Response Data_Analysis Data Analysis (% Inhibition) Record_Inhibited_Response->Data_Analysis End End Data_Analysis->End

In Vivo Rat Vasoconstriction Assay Workflow

Conclusion

This compound is a highly valuable tool for researchers studying the role of the endothelin system in vasoconstriction. Its high selectivity for the ETA receptor allows for the specific interrogation of this pathway in both in vitro and in vivo models. The protocols provided here offer a starting point for the use of this compound in vasoconstriction research. Investigators should optimize these protocols for their specific experimental conditions and endpoints.

References

Application Notes and Protocols for the Investigation of Erectile Dysfunction with BMS-193884

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-193884 is a potent and selective endothelin-A (ETa) receptor antagonist that has been investigated for its potential therapeutic application in erectile dysfunction (ED). Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide that plays a role in maintaining the flaccid state of the penis by contracting the smooth muscle of the corpus cavernosum. By blocking the ETa receptor, this compound was hypothesized to promote vasodilation and facilitate penile erection.

These application notes provide a comprehensive overview of the preclinical and clinical investigation of this compound for ED, including detailed experimental protocols and a summary of key findings. It is important to note that while preclinical studies showed promise, a pilot clinical trial in men with mild-to-moderate ED did not demonstrate significant efficacy, and the development of this compound for this indication was discontinued.[1][2]

Mechanism of Action

This compound is a competitive antagonist of the endothelin-A (ETa) receptor.[2] In the context of erectile function, ET-1, acting through ETa receptors on the smooth muscle cells of the corpus cavernosum, induces vasoconstriction. This action is mediated through downstream signaling pathways that increase intracellular calcium concentrations and sensitize the contractile apparatus to calcium, notably involving the RhoA/Rho-kinase pathway.[3][4][5][6][7][8] By blocking the ETa receptor, this compound inhibits the vasoconstrictor effects of endogenous ET-1, leading to smooth muscle relaxation, increased blood flow into the corpus cavernosum, and consequently, penile erection.

Signaling Pathway of Endothelin-1 in Cavernosal Smooth Muscle and the Action of this compound

Endothelin-1 Signaling in Cavernosal Smooth Muscle and this compound Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ETaR ETa Receptor ET-1->ETaR Binds This compound This compound This compound->ETaR Blocks PLC Phospholipase C (PLC) ETaR->PLC Activates RhoA RhoA Activation ETaR->RhoA Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MLC_phosphorylation Myosin Light Chain Phosphorylation Ca_release->MLC_phosphorylation Promotes PKC->MLC_phosphorylation Promotes RhoKinase Rho-Kinase Activation RhoA->RhoKinase MLCP_inhibition MLCP Inhibition RhoKinase->MLCP_inhibition MLCP_inhibition->MLC_phosphorylation Enhances Contraction Smooth Muscle Contraction MLC_phosphorylation->Contraction Organ Bath Experimental Workflow Tissue Corpus Cavernosum Tissue Procurement Dissection Dissection and Preparation of Strips Tissue->Dissection Mounting Mounting in Organ Bath Dissection->Mounting Equilibration Equilibration Mounting->Equilibration Protocol Experimental Protocol Equilibration->Protocol Inhibition Inhibition of Contraction Protocol->Inhibition Test Inhibition Relaxation Relaxation Assay Protocol->Relaxation Test Relaxation Data Data Acquisition and Analysis Inhibition->Data Relaxation->Data In Vivo Rabbit Experimental Workflow Anesthesia Anesthesia and Surgical Preparation ICP_Setup Intracavernosal Pressure (ICP) Monitoring Setup Anesthesia->ICP_Setup Baseline Baseline Pelvic Nerve Stimulation & Recording ICP_Setup->Baseline Drug_Admin Intravenous Administration of this compound Baseline->Drug_Admin Post_Drug_Stim Post-Drug Pelvic Nerve Stimulation & Recording Drug_Admin->Post_Drug_Stim Analysis Data Analysis (ICP/MAP, Duration) Post_Drug_Stim->Analysis

References

Application Notes and Protocols: The Effect of BMS-193884 on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-193884 is a potent and highly selective antagonist of the endothelin-A (ET-A) receptor.[1] Endothelin-1 (ET-1), acting through the ET-A receptor, is a powerful vasoconstrictor and mitogen involved in various physiological and pathophysiological processes, including cardiovascular diseases and cancer.[2][3][4] By blocking the ET-A receptor, this compound effectively inhibits the downstream signaling cascades initiated by ET-1, leading to vasodilation and potential anti-proliferative effects.[1] These application notes provide a comprehensive overview of the effects of this compound on key downstream signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/Akt) pathways. Detailed protocols for investigating these effects are also provided.

Mechanism of Action: Inhibition of ET-A Receptor Downstream Signaling

This compound is a competitive antagonist with a high affinity for the human ET-A receptor.[1] The binding of ET-1 to the G-protein coupled ET-A receptor typically triggers a cascade of intracellular events. This compound prevents the initiation of these signaling events.

The primary downstream pathways affected are:

  • MAPK/ERK Pathway: ET-1 binding to the ET-A receptor activates Gαq, leading to the activation of Phospholipase C-β (PLC-β). PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium and activation of Protein Kinase C (PKC) contribute to a signaling cascade involving Src, Ras, Raf, and MEK, ultimately leading to the phosphorylation and activation of ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate gene expression related to cell proliferation, differentiation, and survival. This compound, by blocking the initial receptor activation, prevents this entire cascade, leading to a reduction in ERK1/2 phosphorylation.[5]

  • PI3K/Akt Pathway: ET-A receptor activation can also lead to the activation of the PI3K/Akt pathway, a critical regulator of cell survival and metabolism.[6] While the precise mechanism of ET-A receptor-mediated PI3K activation is multifaceted, it can involve G-protein βγ subunits. Activated PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the cell membrane where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. This compound is expected to inhibit ET-1-induced activation of the PI3K/Akt pathway.

Data Presentation

The following tables summarize the quantitative effects of this compound from published studies.

ParameterValueSpecies/SystemReference
Binding Affinity
Ki for ET-A Receptor1.4 ± 0.1 nMRecombinant Human[1]
Ki for ET-B Receptor18.8 ± 2 µMRecombinant Human[1]
In Vitro Efficacy
Inhibition of ET-1-induced Contraction (1 µM this compound)34.5%Rabbit Penile Cavernosal Tissue[7]
Inhibition of ET-2-induced Contraction (1 µM this compound)42.9%Rabbit Penile Cavernosal Tissue[7]
Inhibition of ET-3-induced Contraction (1 µM this compound)100%Rabbit Penile Cavernosal Tissue[7]
Inhibition of ET-2-induced Contraction (1 µM this compound)44.4%Human Penile Cavernosal Tissue[7]
EC50 for Relaxation of ET-1-contracted tissue107.2 ± 32.3 nMRabbit Penile Cavernosal Tissue[7]
EC50 for Relaxation of ET-2-contracted tissue1.7 ± 0.5 nMRabbit Penile Cavernosal Tissue[7]
In Vivo Efficacy
Local Vasodilation (50 nmol/min i.a.)25 ± 11% increase in forearm blood flowHealthy Men[1]
Reduction in Systemic Vascular Resistance (200 mg oral)-14 ± 9% at 12h, -12 ± 7% at 24hHealthy Men[1]

Mandatory Visualization

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR Binds BMS193884 This compound BMS193884->ETAR Blocks Gq Gαq ETAR->Gq Activates PLCb PLC-β Gq->PLCb Activates PI3K PI3K Gq->PI3K Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Release from ER PKC PKC DAG->PKC Activates Ca2->PKC Activates Src Src PKC->Src Activates Ras Ras Src->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK TF Transcription Factors (e.g., c-Fos, c-Jun) pERK->TF Translocates & Activates PIP3 PIP3 PI3K->PIP3 Generates Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt Akt->pAkt Survival Cell Survival Inhibition of Apoptosis pAkt->Survival Gene Gene Expression (Proliferation, Hypertrophy) TF->Gene G cluster_workflow Western Blot Workflow A 1. Culture & Serum Starve Vascular Smooth Muscle Cells B 2. Pre-incubate with This compound or Vehicle A->B C 3. Stimulate with Endothelin-1 (ET-1) B->C D 4. Cell Lysis & Protein Quantification C->D E 5. SDS-PAGE & Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (p-ERK, p-Akt, total, loading control) F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Densitometry Analysis I->J

References

Troubleshooting & Optimization

Technical Support Center: BMS-193884

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with BMS-193884, a selective endothelin A (ETA) receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective, orally active, and competitive antagonist of the endothelin A (ETA) receptor.[1] It exhibits a significantly higher affinity for the ETA receptor compared to the ETB receptor. Its mechanism of action involves blocking the binding of endothelin-1 (B181129) (ET-1) to the ETA receptor, thereby inhibiting the downstream signaling pathways that lead to vasoconstriction and cell proliferation.

Q2: In what solvents is this compound soluble?

A2: While precise quantitative solubility data is not widely published, this compound is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). It is sparingly soluble in aqueous buffers. For most in vitro applications, it is recommended to first dissolve the compound in DMSO to create a concentrated stock solution, which can then be further diluted in aqueous media.

Q3: How should I store this compound powder and stock solutions?

A3: Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended:

  • Solid Powder: Store at -20°C for long-term stability (up to 3 years).

  • In Solvent (e.g., DMSO): Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months, or at -20°C for up to 1 month.

Q4: I am observing inconsistent results in my cell-based assays. What could be the cause?

A4: Inconsistent results can arise from several factors. Please refer to the troubleshooting section below for a more detailed guide. Common causes include:

  • Compound instability: Degradation of this compound in solution.

  • Solubility issues: Precipitation of the compound in the final assay medium.

  • Variations in cell culture conditions: Differences in cell health, passage number, or density.

  • Pipetting errors: Inaccurate preparation of dilutions.

Data Presentation

Table 1: Solubility Profile of this compound

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing concentrated stock solutions.
EthanolSparingly SolubleMay require warming or sonication to fully dissolve.
Water / Aqueous BuffersSparingly SolubleDirect dissolution is not recommended. Dilute from a DMSO stock.

Table 2: Stability and Storage Recommendations for this compound

FormStorage TemperatureDurationNotes
Solid (Powder)-20°CUp to 3 yearsKeep in a tightly sealed container, protected from light and moisture.
In Solvent (Stock Solution)-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.
Aqueous Working Solution2-8°CNot recommended for storagePrepare fresh for each experiment from a frozen stock solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 395.43 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.95 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the powder. In this example, add 1 mL of DMSO.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication in a water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or assay buffer

  • Sterile tubes and pipettes

Procedure:

  • Thaw a vial of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.

  • Important: To avoid precipitation, ensure that the final concentration of DMSO in the working solution is low, typically below 0.5% (v/v). For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

  • Mix each dilution thoroughly by gentle vortexing or inversion.

  • Use the freshly prepared working solutions immediately in your experiments. Do not store aqueous working solutions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms in the working solution. The aqueous solubility of this compound has been exceeded.- Ensure the final DMSO concentration is kept low (<0.5%).- Prepare a more dilute intermediate stock solution in DMSO before the final dilution into aqueous media.- Consider using a solubilizing agent like Pluronic F-127, but validate its compatibility with your assay.
Loss of compound activity over time in the assay. This compound may be unstable in the cell culture medium at 37°C.- Prepare fresh working solutions for each experiment.- Minimize the incubation time of the compound with the cells if possible.- If long incubation times are necessary, consider replacing the medium with freshly prepared compound solution at intermediate time points.
High background signal or off-target effects. The concentration of this compound used may be too high, leading to non-specific interactions.- Perform a dose-response curve to determine the optimal concentration range.- Ensure the final DMSO concentration is not causing cellular stress or toxicity.- Include appropriate vehicle controls (medium with the same concentration of DMSO) in your experiments.
Inconsistent results between experiments. - Variability in stock solution concentration due to improper storage or handling.- Inconsistent cell health or density.- Pipetting inaccuracies.- Always use freshly thawed aliquots of the stock solution.- Standardize cell seeding density and ensure cells are in a logarithmic growth phase.- Calibrate pipettes regularly and use good pipetting technique.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Protocol weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot Stock Solution vortex->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Solution store->thaw Start of Experiment dilute Prepare Working Dilutions in Media thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Experimental Workflow for this compound Solution Preparation and Use.

ETA_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response ET1 Endothelin-1 (ET-1) ETA_R ETA Receptor ET1->ETA_R Binds Gq Gq Protein ETA_R->Gq Activates BMS193884 This compound BMS193884->ETA_R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates response Vasoconstriction & Proliferation Ca_release->response PKC->response

Caption: Simplified Endothelin A (ETA) Receptor Signaling Pathway and the inhibitory action of this compound.

References

Technical Support Center: BMS-193884 Pharmacokinetic Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective endothelin A (ETA) antagonist, BMS-193884. The information provided addresses common pharmacokinetic challenges encountered during preclinical development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why was its development likely discontinued?

A1: this compound is a selective, orally active endothelin A (ETA) receptor antagonist that was investigated for the treatment of congestive heart failure and pulmonary hypertension.[1] Clinical development of this compound, which began with Phase I trials in November 1996 and progressed to Phase II, was likely halted in favor of a next-generation analog, BMS-207940.[1] This successor compound demonstrated improved pharmacokinetic properties, such as 100% oral bioavailability in rats compared to 43% for this compound.[2]

Q2: What is the primary mechanism of action for this compound?

A2: this compound acts as a competitive antagonist of the endothelin A (ETA) receptor.[3] The endothelin system plays a crucial role in vasoconstriction, and by blocking the ETA receptor, this compound can lead to vasodilation.[4][5] This mechanism was the basis for its investigation in cardiovascular diseases.[5]

Q3: What are the known metabolic pathways for compounds similar to this compound?

A3: While specific metabolic pathways for this compound are not extensively detailed in publicly available literature, related compounds have been shown to undergo metabolism by cytochrome P450 (CYP) enzymes. For a similar class of compounds, key metabolizing enzymes identified were CYP3A4, CYP2D6, and CYP2C9.[6] It is plausible that this compound undergoes similar oxidative metabolism.

Q4: What are the key pharmacokinetic parameters of this compound in preclinical species?

A4: Preclinical pharmacokinetic data for this compound is available for rats and cynomolgus monkeys. A summary of these parameters is provided in the data tables below.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Studies

Symptoms:

  • Inconsistent plasma concentrations of this compound following oral administration in animal models.

  • Observed oral bioavailability is significantly lower than anticipated. The reported oral bioavailability in rats is 43%.[2]

Possible Causes and Troubleshooting Steps:

  • Poor Aqueous Solubility: As a biphenylsulfonamide, this compound may have limited aqueous solubility, leading to dissolution-rate-limited absorption.

    • Troubleshooting:

      • Characterize Solubility: Determine the aqueous solubility of the compound at different pH values relevant to the gastrointestinal tract.

      • Formulation Optimization: For preclinical studies, consider using a formulation designed for poorly soluble compounds. This may include co-solvent systems (e.g., PEG 400, propylene (B89431) glycol), surfactant-based formulations, or amorphous solid dispersions.

      • Particle Size Reduction: If using a suspension, micronization of the drug substance can increase the surface area for dissolution.

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

    • Troubleshooting:

      • In Vitro Metabolism Studies: Conduct metabolic stability assays using liver microsomes or hepatocytes from the preclinical species being studied to determine the intrinsic clearance.

      • CYP Inhibition Studies: In co-dosing studies, use a pan-CYP inhibitor (e.g., 1-aminobenzotriazole) to assess the impact of CYP-mediated metabolism on oral bioavailability.

  • Efflux Transporter Activity: this compound may be a substrate for efflux transporters such as P-glycoprotein (P-gp) in the intestine, which would pump the compound back into the intestinal lumen.

    • Troubleshooting:

      • Caco-2 Permeability Assay: Perform a bidirectional Caco-2 cell permeability assay. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

      • Co-administration with Efflux Inhibitors: In animal studies, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, ketoconazole) to see if oral exposure increases.

Issue 2: Discrepancies Between In Vitro Metabolism Data and In Vivo Clearance

Symptoms:

  • In vitro intrinsic clearance from liver microsomal stability assays underpredicts the in vivo clearance observed in animal studies.

Possible Causes and Troubleshooting Steps:

  • Extrahepatic Metabolism: Metabolism may be occurring in tissues other than the liver, such as the intestine, kidneys, or lungs.

    • Troubleshooting:

      • Use of S9 Fractions: In addition to microsomes, conduct metabolic stability assays using S9 fractions from various tissues (liver, intestine, kidney) to account for both microsomal and cytosolic enzymes.

      • Hepatocyte Incubations: Use primary hepatocytes for in vitro studies, as they contain a broader range of metabolic enzymes and cofactors.

  • Transporter-Mediated Clearance: The clearance of the compound may be driven by active transport into the liver or excretion into the bile, a phenomenon observed in a structurally similar analog.[7]

    • Troubleshooting:

      • In Vitro Transporter Assays: Use cell lines overexpressing relevant uptake (e.g., OATPs) and efflux (e.g., BCRP, MRPs) transporters to determine if this compound is a substrate.

      • Bile Duct Cannulated Animal Models: Conduct pharmacokinetic studies in bile duct-cannulated animals to directly measure the extent of biliary excretion of the parent compound and any metabolites.

  • Inappropriate In Vitro Assay Conditions: The in vitro assay conditions may not be optimal for the specific metabolic pathways of this compound.

    • Troubleshooting:

      • Cofactor Requirements: Ensure that the appropriate cofactors are included in the incubation. For example, if glucuronidation is suspected, UDPGA should be included in addition to NADPH.

      • Protein Concentration: Optimize the microsomal protein concentration in the assay to ensure linear reaction kinetics.

Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of this compound

ParameterRatCynomolgus Monkey
Intravenous Administration
Clearance (mL/min/kg)2.60.86
Volume of Distribution (Vss, L/kg)0.080.13
Half-life (t½, h)2.09
Mean Residence Time (MRT, h)0.52.5
Oral Administration
Oral Bioavailability (%)4371

Data sourced from ResearchGate.[2]

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance of this compound.

Materials:

  • This compound

  • Pooled liver microsomes (from the species of interest, e.g., rat, human)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (with internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the microsomal suspension, and the this compound working solution (final concentration typically 1 µM).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining concentration of this compound at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium

  • Hank's Balanced Salt Solution (HBSS) with HEPES buffer

  • This compound

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS for analysis

Methodology:

  • Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a tight monolayer.

  • On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A-B) Permeability: Add this compound (in HBSS) to the apical (upper) chamber. At specified time points, collect samples from the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Permeability: Add this compound (in HBSS) to the basolateral chamber. At specified time points, collect samples from the apical chamber.

  • At the end of the experiment, measure the concentration of this compound in all samples by LC-MS/MS.

  • Assess the integrity of the cell monolayer by measuring the permeability of Lucifer yellow.

  • Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) > 2 is indicative of active efflux.

Mandatory Visualizations

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Endothelin-1 Endothelin-1 ETA_Receptor ETA Receptor Endothelin-1->ETA_Receptor Binds G_Protein Gq/11 ETA_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Vasoconstriction Vasoconstriction & Other Cellular Responses Ca_Release->Vasoconstriction PKC_Activation->Vasoconstriction This compound This compound This compound->ETA_Receptor Blocks

Caption: Endothelin A Receptor Signaling Pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Low Oral Bioavailability Observed Solubility Assess Aqueous Solubility Start->Solubility Metabolism Evaluate In Vitro Metabolism Start->Metabolism Permeability Conduct Caco-2 Permeability Assay Start->Permeability Solubility_Poor Is Solubility < 10 µg/mL? Solubility->Solubility_Poor Metabolism_High Is In Vitro CLint High? Metabolism->Metabolism_High Permeability_Low Is Efflux Ratio > 2? Permeability->Permeability_Low Solubility_Poor->Metabolism No Formulate Optimize Formulation (e.g., co-solvents, ASD) Solubility_Poor->Formulate Yes Metabolism_High->Permeability No FirstPass Investigate First-Pass Metabolism Metabolism_High->FirstPass Yes Efflux Investigate Efflux Transporter Involvement Permeability_Low->Efflux Yes

Caption: Troubleshooting workflow for investigating low oral bioavailability of this compound.

References

Technical Support Center: Optimizing BMS-193884 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing BMS-193884 in in vitro studies. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective competitive antagonist of the Endothelin-A (ETA) receptor.[1][2] Its primary mechanism is to block the binding of endothelin-1 (B181129) (ET-1) to the ETA receptor, thereby inhibiting the downstream signaling pathways activated by this receptor. The ETA receptor is a G-protein coupled receptor (GPCR) that, upon activation by ET-1, primarily couples to Gαq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a variety of cellular responses, including vasoconstriction, cell proliferation, and inflammation. By blocking this initial binding event, this compound effectively prevents these downstream effects.

Q2: What is the typical in vitro concentration range for this compound?

A2: The optimal concentration of this compound will vary depending on the specific cell type, assay format, and the concentration of the agonist (ET-1) being used. However, based on its high affinity for the ETA receptor, effective concentrations are typically in the nanomolar to low micromolar range. For initial experiments, a concentration range of 1 nM to 1 µM is a good starting point for generating a dose-response curve. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.[3]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is sparingly soluble in aqueous solutions but is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[4] To prepare a stock solution, dissolve the powdered this compound in 100% DMSO to a high concentration (e.g., 10 mM). This stock solution can then be stored at -20°C for several months. When preparing working solutions for your experiments, dilute the DMSO stock solution into your cell culture medium or assay buffer. It is critical to ensure that the final concentration of DMSO in your assay does not exceed a level that is toxic to your cells, typically recommended to be below 0.1%.[4][5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: I am not seeing any antagonist activity with this compound. What are some possible reasons?

A4: There are several potential reasons for a lack of antagonist activity. First, verify the concentration and integrity of your this compound stock solution. Improper storage or multiple freeze-thaw cycles could lead to degradation. Second, ensure that your cells are expressing functional ETA receptors at a sufficient density. This can be confirmed through techniques like Western blotting, qPCR, or by testing a known ETA receptor agonist and observing a response. Third, the concentration of the agonist (ET-1) you are using might be too high, making it difficult for a competitive antagonist like this compound to effectively compete for binding. Consider reducing the agonist concentration, ideally to a concentration that elicits a submaximal response (e.g., EC80).[6] Finally, check for experimental errors such as incorrect dilutions or procedural mistakes.

Q5: I am observing cytotoxicity in my cell cultures when using this compound. What could be the cause?

A5: Cytotoxicity is most likely due to either the concentration of this compound itself or the concentration of the solvent (DMSO) used to dissolve it. While this compound is generally not reported to be highly cytotoxic at its effective concentrations, very high concentrations could induce off-target effects or cellular stress.[7] More commonly, the final concentration of DMSO in the cell culture medium may be too high. It is crucial to keep the final DMSO concentration below 0.1% to minimize solvent-induced toxicity.[4] To troubleshoot this, perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations and corresponding DMSO vehicle controls to determine the maximum non-toxic concentrations for both the compound and the solvent in your specific cell line.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound to aid in experimental design.

Table 1: Binding Affinity and Selectivity of this compound

ParameterReceptorValueSpeciesReference
Ki Human ETA1.4 nMHuman[1][2]
Ki Human ETB18.8 µMHuman[8]
Selectivity ETB vs. ETA>10,000-foldHuman[8]

Table 2: Recommended Starting Concentrations for In Vitro Assays

Assay TypeRecommended Starting Concentration RangeNotes
Calcium Mobilization Assay 1 nM - 1 µMPerform a full dose-response curve to determine the IC50.
Reporter Gene Assay 1 nM - 1 µMThe optimal concentration will depend on the agonist concentration used.
Cell Viability/Cytotoxicity Assay 0.1 µM - 50 µMIt is important to test a wide range to identify any potential cytotoxic effects.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay for ETA Receptor Antagonism

This protocol describes how to measure the ability of this compound to inhibit ET-1-induced calcium mobilization in cells expressing the ETA receptor.

Materials:

  • Cells stably or transiently expressing the human ETA receptor (e.g., HEK293, CHO cells)

  • Black, clear-bottom 96-well or 384-well cell culture plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Endothelin-1 (ET-1)

  • This compound

  • DMSO

  • Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)

Methodology:

  • Cell Plating: Seed the ETA receptor-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare the dye loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in Assay Buffer according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer from your DMSO stock. Also, prepare a solution of ET-1 in Assay Buffer at a concentration that is 2-fold the desired final EC80 concentration.

  • Antagonist Incubation: After the dye loading incubation, wash the cells gently with Assay Buffer. Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Flux: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence at an appropriate excitation and emission wavelength (e.g., 494 nm/516 nm for Fluo-4). Establish a baseline reading for 10-20 seconds.

  • Agonist Addition and Reading: Use the instrument's automated injector to add the ET-1 solution to all wells. Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the response of the vehicle control (no antagonist). Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the potential cytotoxic effects of this compound.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Methodology:

  • Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cytotoxicity (e.g., a known cytotoxic agent). Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Solubilization: After the MTT incubation, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with no cells). Express the results as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Visualizations

ETA Receptor Signaling Pathway

ETA_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds & Activates BMS193884 This compound BMS193884->ETAR Blocks Gq Gαq/11 ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Cellular_Response Cellular Responses (Vasoconstriction, Proliferation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: The Endothelin-A receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Optimizing this compound Concentration

Experimental_Workflow start Start: Determine Optimal This compound Concentration prep_stock Prepare 10 mM This compound Stock in 100% DMSO start->prep_stock dose_response Perform Dose-Response Experiment in Target Assay (e.g., Calcium Mobilization) prep_stock->dose_response cytotoxicity Perform Cytotoxicity Assay (e.g., MTT) in Parallel prep_stock->cytotoxicity analyze_potency Analyze Dose-Response Data to Determine IC50 dose_response->analyze_potency analyze_toxicity Analyze Cytotoxicity Data to Determine CC50 cytotoxicity->analyze_toxicity decision Select Optimal Concentration analyze_potency->decision analyze_toxicity->decision concentration_choice Typically 3-10x IC50 and well below CC50 decision->concentration_choice Considerations proceed Proceed with In Vitro Studies concentration_choice->proceed Troubleshooting_Low_Potency start Problem: Low Potency of this compound check_compound Verify this compound Stock Concentration and Integrity start->check_compound decision1 Compound OK? check_compound->decision1 check_cells Confirm ETA Receptor Expression and Function in Cells decision2 Cells Functional? check_cells->decision2 check_agonist Optimize Agonist (ET-1) Concentration (use EC80) decision3 Agonist Conc. Optimal? check_agonist->decision3 check_assay Review Assay Protocol and Reagents decision4 Protocol Correct? check_assay->decision4 decision1->check_cells Yes solution1 Prepare Fresh Stock Solution decision1->solution1 No decision2->check_agonist Yes solution2 Use a Different Cell Line or Validate Expression decision2->solution2 No decision3->check_assay Yes solution3 Perform Agonist Dose-Response and Re-test Antagonist decision3->solution3 No solution4 Consult Assay Manufacturer's Guide or Literature decision4->solution4 No end Problem Resolved decision4->end Yes solution1->start solution2->start solution3->start solution4->start

References

Technical Support Center: BMS-193884 Metabolism and Clearance In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the endothelin A receptor antagonist, BMS-193884. The information is presented in a question-and-answer format to directly address potential issues encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of clearance for this compound in vivo?

While specific data on the exact contribution of metabolism versus excretion for this compound is not extensively published, it is understood that both metabolic biotransformation and direct excretion are key clearance mechanisms for this class of compounds. A closely related structural analog was shown to be cleared predominantly via transport-mediated direct biliary excretion, suggesting this is a likely and significant pathway for this compound.[1] However, the lead compound for this compound was known to be extensively metabolized through oxidative biotransformation, and this compound was developed to have improved metabolic stability.[1] Therefore, a combination of these pathways should be anticipated.

Q2: What are the expected metabolic pathways for this compound?

Specific metabolites of this compound have not been detailed in publicly available literature. However, based on the information that its lead compound underwent oxidative biotransformation, potential metabolic pathways for this compound could include:

  • Oxidative Metabolism: Primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2][3][4] Likely sites for oxidation on the this compound structure would be the alkyl groups and aromatic rings.

  • Conjugation: Phase II metabolic processes, such as glucuronidation, could follow oxidative metabolism to increase the water solubility of the metabolites and facilitate their excretion.

Q3: Which enzymes are likely involved in the metabolism of this compound?

The specific cytochrome P450 isozymes responsible for this compound metabolism have not been identified. For many xenobiotics, the CYP3A, CYP2D, and CYP2C families are major contributors to drug metabolism in the liver.[2][4] To identify the specific CYPs involved, in vitro studies using human liver microsomes and recombinant CYP enzymes would be necessary.

Troubleshooting Guides

Problem 1: High variability in pharmacokinetic parameters between individual animals.

  • Possible Cause: Genetic polymorphism in metabolic enzymes (e.g., CYPs) can lead to significant inter-individual differences in metabolic rates.[2]

  • Troubleshooting Steps:

    • Genotyping: If possible, genotype the animals for common polymorphisms in relevant drug-metabolizing enzymes.

    • Increase Sample Size: A larger number of animals per group can help to obtain a more robust and statistically significant pharmacokinetic profile.

    • Use of Inbred Strains: Employing inbred animal strains can reduce genetic variability.

    • Control for Environmental Factors: Ensure consistent diet, housing conditions, and handling, as these can influence drug metabolism.

Problem 2: Discrepancy between in vitro metabolism data (e.g., microsomes) and in vivo clearance.

  • Possible Cause 1: Significant contribution of non-metabolic clearance pathways in vivo, such as direct biliary or renal excretion, which are not fully accounted for in microsomal assays.[1]

  • Troubleshooting Steps:

    • Conduct Biliary and Renal Excretion Studies: In animal models, bile duct cannulation and collection of urine and feces can quantify the contribution of these excretion pathways.[5]

    • Use of Hepatocytes: In vitro studies with suspended or plated hepatocytes can provide a more complete picture of metabolism and some transport processes compared to microsomes.

  • Possible Cause 2: Involvement of extrahepatic metabolism.

  • Troubleshooting Steps:

    • Investigate Metabolism in Other Tissues: In vitro metabolism studies using microsomes from other tissues (e.g., kidney, intestine, lung) can help to identify extrahepatic metabolic sites.

Problem 3: Difficulty in detecting and identifying metabolites in plasma or excreta.

  • Possible Cause: Metabolites are present at very low concentrations, or they are unstable.

  • Troubleshooting Steps:

    • Use of Radiolabeled Compound: Administering a radiolabeled version of this compound (e.g., with ¹⁴C or ³H) can facilitate the detection of all metabolites.

    • Sensitive Analytical Techniques: Employ highly sensitive analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for metabolite detection and identification.[6]

    • Sample Stabilization: Ensure appropriate collection and storage conditions to prevent the degradation of potentially unstable metabolites. This may include immediate freezing of samples and the use of stabilizing agents.

Data Presentation

Table 1: Summary of In Vivo Pharmacokinetic Parameters for this compound

ParameterRatCynomolgus Monkey
Intravenous Clearance (mL/min/kg) 2.60.86
Oral Bioavailability (%) 4371

Data sourced from publicly available, though not consistently accessible, research documents.

Experimental Protocols

1. In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.

  • Animals: Male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Intravenous (IV): Administer this compound (e.g., 1 mg/kg) as a bolus injection into the tail vein. The compound should be dissolved in a suitable vehicle (e.g., saline, PEG400).

    • Oral (PO): Administer this compound (e.g., 10 mg/kg) by oral gavage. The compound can be formulated as a solution or suspension.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular or saphenous vein at predose and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, AUC, bioavailability) using non-compartmental analysis software.

2. In Vitro Metabolic Stability using Rat Liver Microsomes

  • Objective: To assess the rate of metabolism of this compound in vitro.

  • Materials:

    • Pooled rat liver microsomes

    • This compound

    • NADPH regenerating system (or NADPH)

    • Phosphate (B84403) buffer (pH 7.4)

  • Incubation:

    • Pre-incubate this compound (e.g., at a final concentration of 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant.

  • Analysis: Quantify the remaining concentration of this compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). A good correlation has been found between reduced rates of rat microsomal metabolism and reduced in vivo clearance for this class of compounds.[1]

Visualizations

cluster_0 In Vivo Metabolism and Clearance Workflow A Compound Administration (this compound) IV or Oral Dosing to Animal Model B Systemic Circulation (Absorption and Distribution) A->B C Metabolism (Primarily Liver - Phase I & II) B->C D Excretion B->D H Sample Collection (Blood, Urine, Feces, Bile) B->H C->B Metabolites C->D E Biliary Excretion (Direct or as Metabolites) D->E F Renal Excretion (Urine) D->F G Fecal Excretion E->G F->H G->H I Sample Analysis (LC-MS/MS) H->I J Data Analysis (Pharmacokinetic Modeling, Metabolite Identification) I->J

Caption: Experimental workflow for in vivo metabolism and clearance studies.

cluster_1 Potential Metabolic Pathways for a Biphenylsulfonamide Endothelin Antagonist Parent This compound (Parent Compound) PhaseI Phase I Metabolism (Oxidation, Hydroxylation, etc.) Mediated by CYP450s Parent->PhaseI Excretion Excretion (Bile, Urine) Parent->Excretion Direct Excretion Metabolite1 Oxidized Metabolites PhaseI->Metabolite1 PhaseII Phase II Metabolism (Glucuronidation, Sulfation, etc.) Metabolite1->PhaseII Metabolite2 Conjugated Metabolites PhaseII->Metabolite2 Metabolite2->Excretion

Caption: Generalized metabolic pathways for biphenylsulfonamide compounds.

References

Troubleshooting BMS-193884 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with the selective endothelin A (ETA) receptor antagonist, BMS-193884.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the endothelin A (ETA) receptor.[1][2] It functions by competitively binding to the ETA receptor, thereby blocking the downstream signaling effects of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor.[1][2] this compound exhibits a significantly higher affinity for the ETA receptor compared to the ETB receptor, with a reported 10,000-fold greater affinity for the human ETA receptor.[1][2]

Q2: What were the intended therapeutic applications for this compound?

A2: this compound was developed by Bristol-Myers Squibb for the potential treatment of cardiovascular diseases, specifically congestive heart failure (CHF) and pulmonary hypertension.[3] The compound progressed to phase II clinical trials but was ultimately discontinued.[3]

Q3: What are the key in vitro properties of this compound?

A3: The key reported in vitro property of this compound is its high binding affinity for the human ETA receptor, with a Ki value of 1.4 nM.[1][2]

Q4: How should I prepare and store this compound for in vitro experiments?

A4: For in vitro experiments, this compound is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is crucial to use high-purity, anhydrous DMSO to ensure the stability of the compound. Stock solutions should be stored at -20°C or -80°C to minimize degradation. When preparing working solutions for cell-based assays, it is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4][5]

Q5: What are some common off-target effects to consider for endothelin receptor antagonists?

A5: While this compound is highly selective for the ETA receptor, it is good practice to consider potential off-target effects common to this class of drugs. In clinical settings, some endothelin receptor antagonists have been associated with adverse effects such as hepatic transaminitis, peripheral edema, and anemia.[1] While the direct translation of these effects to in vitro models is not always clear, they highlight the importance of including appropriate controls in your experiments.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values

Q: My IC50 values for this compound are highly variable between experiments. What are the potential causes and solutions?

A: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors.[6][7]

Potential Cause Troubleshooting Recommendation
Cell Health and Passage Number Use cells within a narrow and consistent passage number range for all experiments, as high passage numbers can alter cellular characteristics and receptor expression levels.[8][9] Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.
Cell Seeding Density Variations in cell seeding density can lead to differences in cell growth and drug response. Optimize and strictly adhere to a consistent cell seeding density for all assays.
Compound Stability and Solubility Ensure the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Visually inspect for any precipitation when diluting into aqueous cell culture medium.
Inconsistent Incubation Times The duration of drug exposure is a critical parameter. Use a calibrated timer and ensure consistent incubation times across all experiments.
Media and Serum Variability Different lots of media and serum can have varying compositions that may affect cell growth and drug sensitivity. Test new lots before use in critical experiments and consider using a single, large batch for a series of experiments.
Pipetting Errors Inaccurate pipetting can introduce significant variability. Ensure pipettes are regularly calibrated and use proper pipetting techniques, such as reverse pipetting for viscous solutions.
Issue 2: High Background Signal in Functional Assays

Q: I am observing a high background signal in my endothelin-1 induced functional assays (e.g., calcium flux), even in the absence of ET-1. What could be the cause?

A: A high background signal can mask the specific effects of your compound.

Potential Cause Troubleshooting Recommendation
Constitutive Receptor Activity Some cell lines, particularly those overexpressing the ETA receptor, may exhibit constitutive (ligand-independent) activity. Consider using a cell line with endogenous receptor expression or titrating down the level of receptor expression.
Assay Buffer Components Components in the assay buffer may be autofluorescent or interfere with the detection method. Test the buffer alone for background signal and consider using alternative buffer formulations.
Cellular Stress Stressed or unhealthy cells can exhibit altered signaling. Ensure optimal cell culture conditions and handle cells gently during the assay procedure.
Dye Loading Issues (for fluorescence-based assays) Inconsistent loading of fluorescent dyes (e.g., for calcium flux) can lead to variable background. Optimize dye concentration and incubation time, and ensure cells are washed thoroughly to remove excess dye.
Issue 3: Low or No Antagonistic Effect of this compound

Q: I am not observing the expected antagonistic effect of this compound in my experiments. What should I check?

A: A lack of effect can be due to several experimental factors.

Potential Cause Troubleshooting Recommendation
Incorrect Compound Concentration Verify the concentration of your this compound stock solution and ensure accurate serial dilutions.
Degraded Compound The compound may have degraded due to improper storage or handling. Use a fresh aliquot of the compound and consider performing a quality control check (e.g., by HPLC-MS).
Low Receptor Expression The cell line used may have low or no expression of the ETA receptor. Verify ETA receptor expression at the mRNA or protein level.
Sub-optimal Assay Conditions The concentration of the agonist (endothelin-1) may be too high, making it difficult to observe competitive antagonism. Perform an agonist dose-response curve to determine the EC80 concentration for use in your antagonist assays.
Cell Line Misidentification Ensure the identity of your cell line through cell line authentication, as misidentified cell lines are a common source of irreproducible results.[10]

Quantitative Data

Table 1: In Vitro Activity of this compound

Parameter Value Receptor Species Reference
Ki 1.4 nMETAHuman[1][2]
Selectivity 10,000-foldETA vs. ETBHuman[1][2]

Table 2: IC50 Values of Other Endothelin Receptor Antagonists (for reference)

Compound Target(s) IC50 Cell Line/Assay Condition Reference
Atrasentan Selective ETA Antagonist-Reduces risk of renal events in patients with diabetes and chronic kidney disease.[2]
Bosentan Dual ETA/ETB Antagonist-Approved for the treatment of pulmonary arterial hypertension.[2]
Ambrisentan Selective ETA Antagonist-Highly selective for ETA; used in the treatment of pulmonary arterial hypertension.[2]
Macitentan Dual ETA/ETB Antagonist-Approved for the treatment of pulmonary arterial hypertension.[2]
TAK-044 Nonselective ETA/ETB Antagonist~60 nMDNA synthesis in cultured rat vascular smooth muscle cells.[11]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for Assessing Cytotoxicity

This protocol is to determine if this compound has any cytotoxic effects on the chosen cell line.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in complete culture medium and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Replace the medium with the prepared this compound dilutions or vehicle control and incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Protocol 2: Endothelin-1 Induced Calcium Flux Assay

This protocol measures the ability of this compound to antagonize ET-1-induced intracellular calcium mobilization.

  • Cell Seeding: Seed cells expressing the ETA receptor onto black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. Incubate for 45-60 minutes at 37°C.

  • Wash: Gently wash the cells to remove extracellular dye.

  • Compound Incubation: Add various concentrations of this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with injectors. Establish a baseline fluorescence reading.

  • Agonist Stimulation: Inject a pre-determined concentration of endothelin-1 (typically EC80) into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence (e.g., peak fluorescence minus baseline) for each well. Plot the response against the concentration of this compound to determine the IC50 value.

Protocol 3: Radioligand Binding Assay

This protocol determines the binding affinity of this compound for the ETA receptor through competition with a radiolabeled ligand.

  • Membrane Preparation: Prepare cell membranes from cells expressing the ETA receptor.

  • Assay Setup: In a 96-well filter plate, add the cell membranes, a fixed concentration of a suitable radioligand for the ETA receptor (e.g., [¹²⁵I]-ET-1), and varying concentrations of unlabeled this compound or a known reference compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.[12][13]

Mandatory Visualizations

ETA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ETA_Receptor ETA Receptor (GPCR) ET-1->ETA_Receptor Binds Gq_alpha Gq/11 ETA_Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Effects (e.g., Vasoconstriction, Proliferation) Ca2_release->Downstream PKC->Downstream BMS193884 This compound BMS193884->ETA_Receptor Inhibits

Caption: Endothelin-A (ETA) Receptor Signaling Pathway.

Troubleshooting_Workflow Start Inconsistent IC50 Values Observed Check_Cells Review Cell Culture Practices Start->Check_Cells Check_Compound Verify Compound Integrity Start->Check_Compound Check_Assay Examine Assay Parameters Start->Check_Assay Passage Consistent Passage Number? Check_Cells->Passage Storage Proper Storage? Check_Compound->Storage Incubation Consistent Incubation Time? Check_Assay->Incubation Passage->Check_Cells No, Standardize Seeding Consistent Seeding Density? Passage->Seeding Yes Seeding->Check_Cells No, Optimize Health Cells Healthy? Seeding->Health Yes Health->Check_Cells No, Start New Culture Solution Problem Resolved Health->Solution Yes Storage->Check_Compound No, Use Fresh Stock Solubility No Precipitation? Storage->Solubility Yes Solubility->Check_Compound No, Re-evaluate Solvent/Conc. Concentration Accurate Dilutions? Solubility->Concentration Yes Concentration->Check_Compound No, Re-prepare Dilutions Concentration->Solution Yes Incubation->Check_Assay No, Standardize Reagents Consistent Reagent Lots? Incubation->Reagents Yes Reagents->Check_Assay No, Validate New Lots Pipetting Calibrated Pipettes? Reagents->Pipetting Yes Pipetting->Check_Assay No, Calibrate/Use Proper Technique Pipetting->Solution Yes

Caption: Troubleshooting workflow for inconsistent IC50 values.

Experimental_Workflow cluster_assays 5. Select Assay Start Start Experiment Cell_Culture 1. Cell Culture (Select appropriate cell line, maintain consistent passage number) Start->Cell_Culture Compound_Prep 2. Compound Preparation (Prepare fresh serial dilutions of this compound) Cell_Culture->Compound_Prep Assay_Setup 3. Assay Setup (Seed cells, add compound) Compound_Prep->Assay_Setup Incubation 4. Incubation (Defined time and conditions) Assay_Setup->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Functional Functional Assay (e.g., Calcium Flux) Incubation->Functional Binding Binding Assay (e.g., Radioligand) Incubation->Binding Data_Acquisition 6. Data Acquisition (Plate reader, scintillation counter, etc.) Viability->Data_Acquisition Functional->Data_Acquisition Binding->Data_Acquisition Data_Analysis 7. Data Analysis (Calculate IC50/Ki, statistical analysis) Data_Acquisition->Data_Analysis End End of Experiment Data_Analysis->End

Caption: General experimental workflow for testing this compound.

References

Technical Support Center: Improving the Bioavailability of BMS-193884

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of the selective endothelin A (ETA) receptor antagonist, BMS-193884.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and preclinical testing of this compound that may contribute to suboptimal bioavailability.

Q1: We are observing lower than expected oral bioavailability for this compound in our animal models. What are the potential causes?

A1: Lower than expected oral bioavailability can stem from several factors. For this compound, a biphenylsulfonamide derivative, key areas to investigate include:

  • Poor Aqueous Solubility: As a sulfonamide-containing compound, this compound may exhibit limited solubility in gastrointestinal fluids, which is a prerequisite for absorption. While specific solubility data for this compound is not publicly available, this is a common characteristic of this class of molecules.

  • Limited Dissolution Rate: Even if the compound is soluble, a slow dissolution rate from the solid form can limit the amount of drug available for absorption within the gastrointestinal transit time.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver or gut wall after absorption, reducing the amount of active compound that reaches systemic circulation.

  • Efflux Transporter Activity: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the intestinal lumen.

Q2: Our formulation of this compound shows poor and variable absorption in preclinical studies. How can we improve this?

A2: To address poor and variable absorption, consider the following formulation strategies, moving from simpler to more complex approaches:

  • Particle Size Reduction (Micronization): Decreasing the particle size increases the surface area-to-volume ratio, which can significantly improve the dissolution rate.

  • pH Adjustment and Salt Formation: For ionizable compounds, altering the pH of the microenvironment or forming a salt can enhance solubility and dissolution. The potential for salt formation is a key strategy for acidic or basic drugs.[1]

  • Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents into your formulation can improve the solubility of this compound.

  • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can maintain the drug in an amorphous (higher energy) state, leading to increased aqueous solubility and dissolution rate.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be effective for lipophilic drugs by forming fine emulsions in the gut, which can enhance absorption.

Q3: We are considering a salt formation strategy for this compound. What should we take into account?

A3: Salt formation is a common and effective method to increase the solubility and dissolution rate of ionizable drugs.[1] Key considerations include:

  • Selection of Counterion: The chosen counterion should form a stable salt with improved aqueous solubility. A screening of different pharmaceutically acceptable counterions is recommended.

  • pH-Solubility Profile: It is crucial to determine the pH-solubility profile of the free form and the selected salt(s) to understand their behavior in different regions of the gastrointestinal tract.

  • Potential for Disproportionation: The salt may convert back to the less soluble free form in the gastrointestinal tract, which can negate the benefits of salt formation.[1] This should be assessed in relevant biorelevant media.

Frequently Asked Questions (FAQs)

Q1: What is the known oral bioavailability of this compound?

A1: Preclinical studies in monkeys have shown an oral bioavailability of approximately 43%.

Q2: Are there any known physicochemical properties of this compound that could impact its bioavailability?

A2: While specific quantitative data on the aqueous solubility, pKa, and logP of this compound are not publicly available, its chemical structure as a biphenylsulfonamide suggests it is likely a lipophilic molecule with potentially low aqueous solubility. More than 40% of new chemical entities are practically insoluble in water, which presents a major challenge for oral drug formulation.

Q3: What general formulation approaches can be used to enhance the bioavailability of poorly soluble drugs like this compound?

A3: Several techniques are commonly employed to enhance the bioavailability of poorly water-soluble drugs. These can be broadly categorized as follows:

StrategyPrincipleKey Considerations
Physical Modifications
Particle Size ReductionIncreases surface area for dissolution.Can be achieved by micronization or nanosuspension techniques.
Modification of Crystal HabitAmorphous forms or metastable polymorphs have higher solubility.Physical stability of the amorphous or metastable form needs to be ensured.
Solid DispersionsThe drug is dispersed in a hydrophilic carrier, often in an amorphous state.Choice of carrier and manufacturing method (e.g., spray drying, hot-melt extrusion) are critical.
Chemical Modifications
Salt FormationFor ionizable drugs, forming a salt can significantly increase solubility and dissolution rate.Requires the drug to have an ionizable group and careful selection of the counterion.
ComplexationUse of complexing agents like cyclodextrins to form inclusion complexes with improved solubility.Stoichiometry of the complex and the binding constant are important parameters.
Use of Excipients
SurfactantsReduce surface tension and can form micelles to solubilize the drug.The concentration of the surfactant should be above its critical micelle concentration (CMC).
Co-solventsA water-miscible solvent is added to the aqueous phase to increase the drug's solubility.The amount of co-solvent that can be safely administered is a limiting factor.

Experimental Protocols

Protocol 1: Preliminary Solubility Assessment

A basic protocol to determine the aqueous solubility of this compound.

  • Materials: this compound powder, purified water, phosphate-buffered saline (PBS) at pH 7.4, shaker, centrifuge, HPLC system.

  • Procedure:

    • Add an excess amount of this compound powder to a known volume of purified water and PBS in separate vials.

    • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter.

    • Quantify the concentration of this compound in the filtrate using a validated HPLC method.

    • The determined concentration represents the equilibrium solubility.

Protocol 2: Feasibility of Salt Formation

A high-level workflow to assess the potential for improving solubility through salt formation.

  • Characterization of the Free Form: Determine the pKa of this compound using potentiometric titration or UV-spectrophotometry to confirm the presence of an ionizable group.

  • Counterion Selection: Based on the pKa, select a panel of pharmaceutically acceptable acidic or basic counterions.

  • Salt Synthesis: Synthesize small batches of different salts of this compound.

  • Solubility Screening: Compare the aqueous solubility of the synthesized salts to that of the free form using the protocol described above.

  • Solid-State Characterization: Characterize the promising salt forms using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm salt formation and assess crystallinity and thermal properties.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_strategies Formulation Strategies cluster_evaluation Evaluation problem Low Oral Bioavailability of this compound solubility Assess Aqueous Solubility problem->solubility dissolution Determine Dissolution Rate problem->dissolution metabolism Evaluate First-Pass Metabolism problem->metabolism salt Salt Formation solubility->salt solid_dispersion Solid Dispersion solubility->solid_dispersion complexation Complexation (e.g., Cyclodextrins) solubility->complexation micronization Particle Size Reduction dissolution->micronization invitro In Vitro Dissolution & Permeability micronization->invitro salt->invitro solid_dispersion->invitro complexation->invitro invivo In Vivo Pharmacokinetic Studies invitro->invivo

Caption: A workflow for troubleshooting and improving the bioavailability of this compound.

signaling_pathway cluster_absorption Oral Drug Absorption Pathway cluster_barriers Potential Bioavailability Barriers drug_admin Oral Administration of this compound dissolution Dissolution in GI Fluids drug_admin->dissolution absorption Absorption across Intestinal Wall dissolution->absorption portal_vein Enters Portal Vein absorption->portal_vein liver First-Pass Metabolism in Liver portal_vein->liver systemic_circ Systemic Circulation liver->systemic_circ target ETa Receptor systemic_circ->target Therapeutic Effect low_solubility Low Aqueous Solubility low_solubility->dissolution slow_dissolution Slow Dissolution Rate slow_dissolution->dissolution efflux P-gp Efflux efflux->absorption metabolism_barrier High First-Pass Metabolism metabolism_barrier->liver

Caption: Factors affecting the oral bioavailability of this compound.

References

BMS-193884 storage and handling guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of BMS-193884.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound upon receipt?

A1: For long-term stability, the lyophilized powder of this compound should be stored at -20°C for up to three years or at 4°C for up to two years.[1] For short-term storage, such as during shipping, room temperature is acceptable.[2]

Q2: What is the recommended solvent for reconstituting this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving this compound to create stock solutions.[3][4]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: Once dissolved, stock solutions should be stored as aliquots in tightly sealed vials. For optimal stability, store at -80°C for up to six months or at -20°C for up to one month.[1] It is generally recommended to use fresh solutions and avoid long-term storage in solution whenever possible.

Q4: Can I store this compound solutions at 4°C?

A4: Storing stock solutions at 4°C is not recommended for extended periods. For short-term use (within the same day), this may be acceptable, but for longer-term storage, freezing at -20°C or -80°C is necessary to maintain stability.[1]

Q5: What personal protective equipment (PPE) should I use when handling this compound?

A5: When handling this compound, it is important to use standard personal protective equipment. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder or aerosolized solutions.[5]

Storage Condition Summary

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.

FormStorage TemperatureDuration
Solid (Powder) -20°CUp to 3 years[1]
4°CUp to 2 years[1]
Room TemperatureShort-term (e.g., shipping)[2]
In Solvent (DMSO) -80°CUp to 6 months[1]
-20°CUp to 1 month[1]

Experimental Protocols

Protocol for Reconstitution and Aliquoting of this compound

This protocol outlines the steps for preparing a stock solution of this compound.

  • Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes. This prevents condensation from forming inside the vial, which could affect the stability of the compound.

  • Solvent Addition: In a sterile environment, add the desired volume of DMSO to the vial to achieve the target concentration.

  • Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed, cryo-compatible vials. This minimizes the number of freeze-thaw cycles for the stock solution.

  • Storage: Store the aliquots at -80°C for long-term storage or at -20°C for shorter-term storage, as detailed in the table above.

Visualized Workflows and Guides

G cluster_receiving Receiving and Initial Storage cluster_prep Preparation of Stock Solution cluster_storage Solution Storage cluster_use Experimental Use receive Receive Compound log Log Lot Number and Date receive->log store_powder Store Powder at -20°C or 4°C log->store_powder equilibrate Equilibrate Vial to Room Temp store_powder->equilibrate reconstitute Reconstitute in DMSO equilibrate->reconstitute aliquot Aliquot into Single-Use Vials reconstitute->aliquot store_long Long-Term Storage (-80°C for up to 6 months) aliquot->store_long store_short Short-Term Storage (-20°C for up to 1 month) aliquot->store_short thaw Thaw Aliquot for Use store_long->thaw store_short->thaw prepare_working Prepare Working Solution thaw->prepare_working experiment Use in Experiment prepare_working->experiment

Caption: Workflow for handling this compound from receipt to experimental use.

Troubleshooting Guide

G start Issue Encountered precipitate Precipitate observed in stock or working solution? start->precipitate degradation Suspected compound degradation (e.g., unexpected results)? start->degradation precipitate->degradation No warm Gently warm solution (e.g., 37°C) and vortex/sonicate. precipitate->warm Yes check_storage Were storage guidelines followed? (Temp, light, freeze-thaw cycles) degradation->check_storage Yes contact_support Contact Technical Support. degradation->contact_support Unsure check_conc Is concentration too high for the solvent/buffer system? warm->check_conc dilute Dilute to a lower concentration. check_conc->dilute Yes new_stock Prepare a fresh stock solution. check_conc->new_stock No dilute->new_stock use_new Use a fresh, un-thawed aliquot. check_storage->use_new No order_new Order a new batch of compound. check_storage->order_new Yes, but issue persists use_new->order_new

Caption: Troubleshooting guide for common issues with this compound solutions.

References

Common problems with BMS-193884 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-193884 experiments. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this selective endothelin-A (ETA) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective, orally active, nonpeptide antagonist of the endothelin-A (ETA) receptor.[1] Endothelin receptors are G protein-coupled receptors (GPCRs), and the ETA subtype is primarily located on vascular smooth muscle cells.[2] Its activation by endothelin-1 (B181129) (ET-1) mediates vasoconstriction and cell proliferation.[3] this compound blocks these effects by binding to the ETA receptor.

Q2: What is the development status of this compound?

A2: The clinical development of this compound was discontinued.[1][4] A second-generation analog, BMS-207940, was subsequently developed with structural modifications.[1]

Q3: What are the potential therapeutic applications of this compound?

A3: this compound was initially developed for the potential treatment of congestive heart failure (CHF) and pulmonary hypertension.[1]

Troubleshooting Guides

In Vitro Experiments

Q4: I am observing lower than expected potency of this compound in my cell-based assays. What could be the cause?

A4: Several factors could contribute to this issue:

  • Metabolic Instability: While this compound was developed to have improved pharmacokinetic properties over its initial lead compound, it may still be susceptible to metabolism by enzymes present in cell cultures or tissue preparations, especially during long incubation periods.[5] Consider using freshly prepared solutions and minimizing incubation times where possible.

  • Protein Binding: this compound is highly protein-bound (99.3%).[6] If your cell culture medium contains high concentrations of serum, the free fraction of the compound available to interact with the receptors may be significantly reduced. Try reducing the serum concentration or using a serum-free medium for the duration of the experiment.

  • Receptor Subtype Expression: Ensure that your experimental system predominantly expresses the ETA receptor. The presence of ETB receptors, which are not targeted by this compound, could lead to confounding results.[2]

  • Solubility Issues: Although designed as an oral antagonist, ensure complete solubilization of this compound in your assay buffer. Poor solubility will lead to a lower effective concentration.

Q5: My results from radioligand binding assays are inconsistent. How can I improve their reliability?

A5: Inconsistent results in binding assays can be due to:

  • Inadequate Equilibration Time: Ensure that the incubation time is sufficient to reach equilibrium between the radioligand, the antagonist (this compound), and the receptor.

  • Non-Specific Binding: High non-specific binding can mask the specific binding signal. Optimize the assay conditions, such as washing steps and the concentration of the blocking agent, to minimize this.

  • Radioligand Degradation: Verify the stability of your radiolabeled endothelin under the assay conditions.

In Vivo Experiments

Q6: I am observing a significant discrepancy between my in vitro and in vivo results with this compound. Why might this be happening?

A6: Discrepancies between in vitro and in vivo data are common in drug development and can be attributed to:

  • Pharmacokinetics and Metabolism: The in vivo efficacy of this compound is influenced by its absorption, distribution, metabolism, and excretion (ADME) profile.[5] While developed for better pharmacokinetic properties, its clearance and bioavailability can vary between species.[5][6]

  • Species-Specific Differences: The role and regulation of the endothelin system can differ between species. For example, a pilot study of this compound for erectile dysfunction showed promising results in rabbits but failed to show efficacy in humans, suggesting potential species-specific differences in the role of endothelin in this physiological function.[7]

  • Complex Physiological Regulation: In a living organism, the endothelin system is part of a complex regulatory network. The net effect of an ETA receptor antagonist can be influenced by counter-regulatory mechanisms that are not present in a simplified in vitro system.

Q7: I am concerned about potential off-target effects of this compound in my animal model. What should I consider?

A7: While this compound is a selective ETA receptor antagonist, it is crucial to consider potential off-target effects:

  • ETB Receptor-Mediated Effects: By selectively blocking the ETA receptor, this compound may lead to an overstimulation of the ETB receptor due to increased levels of circulating endothelin-1.[8] This can result in vasodilation or other ETB-mediated effects, which might complicate the interpretation of the results.[9]

  • Dose Selection: Use the lowest effective dose to minimize the risk of off-target effects. A thorough dose-response study is recommended.

Data Presentation

Pharmacokinetic Parameters of this compound

ParameterRatCynomolgus Monkey
Intravenous Clearance (ml/min/kg) 2.60.86
Intravenous Volume of Distribution (l/kg) 0.080.13
Intravenous Half-life (h) 2.09.0
Oral Bioavailability (%) 4371

Data sourced from ResearchGate.[6]

In Vitro Efficacy of this compound

Tissue PreparationEndothelin AgonistThis compound ConcentrationInhibition of ContractionEC50 of this compound (nM)
Rabbit Penile Cavernosal TissueET-1 (20 nM)Dose-dependent-107.2 ± 32.3
Rabbit Penile Cavernosal TissueET-2 (20 nM)Dose-dependent-1.7 ± 0.5
Rabbit Penile Cavernosal TissueET-11 µM34.5%-
Rabbit Penile Cavernosal TissueET-21 µM42.9%-
Rabbit Penile Cavernosal TissueET-31 µM100%-
Human Penile Cavernosal TissueET-21 µM44.4%-

Data sourced from PubMed.[7]

Experimental Protocols

Protocol: In Vitro Assessment of this compound Efficacy in Isolated Tissue Baths

This protocol describes a general method for evaluating the inhibitory effect of this compound on endothelin-induced tissue contraction.

  • Tissue Preparation:

    • Isolate the tissue of interest (e.g., aortic rings, cavernosal tissue strips) from the experimental animal and place it in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).

    • Carefully dissect the tissue to the desired dimensions and mount it in an organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Equilibration and Viability Check:

    • Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washing.

    • Assess the viability of the tissue by inducing a contraction with a standard agent (e.g., potassium chloride).

  • Antagonist Incubation:

    • Wash the tissue and allow it to return to baseline.

    • Incubate the tissue with a specific concentration of this compound or vehicle for a predetermined period (e.g., 30-60 minutes).

  • Agonist Challenge:

    • Generate a cumulative concentration-response curve to an endothelin agonist (e.g., ET-1) in the presence of this compound or vehicle.

    • Record the contractile responses.

  • Data Analysis:

    • Express the contractile responses as a percentage of the maximal contraction induced by the agonist in the absence of the antagonist.

    • Calculate the EC50 values for the agonist in the presence and absence of different concentrations of this compound to determine the potency of the antagonist.

Visualizations

ETA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ETA_Receptor ETA Receptor (GPCR) ET-1->ETA_Receptor Activates This compound This compound This compound->ETA_Receptor Inhibits Gq Gq ETA_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: Simplified signaling pathway of the Endothelin-A (ETA) receptor.

experimental_workflow start Start: Hypothesis (ETA antagonism is therapeutic) in_vitro In Vitro Screening (e.g., Receptor Binding Assays) start->in_vitro cell_based Cell-Based Assays (e.g., Calcium Flux, Contraction) in_vitro->cell_based Lead Compound (e.g., this compound) pk_studies Pharmacokinetic Studies (in animal models) cell_based->pk_studies in_vivo In Vivo Efficacy Studies (in disease models) pk_studies->in_vivo toxicology Toxicology Studies in_vivo->toxicology clinical_trials Clinical Trials toxicology->clinical_trials Successful outcome

Caption: General experimental workflow for ETA receptor antagonist development.

References

Technical Support Center: BMS-193884 Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-193884. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting potential issues related to the stability and degradation of this compound during experimental procedures. While specific proprietary degradation data for this compound is not publicly available, this guide provides a framework based on established principles of forced degradation studies for small molecules.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for a molecule like this compound?

A1: Given the functional groups present in this compound (sulfonamide, oxazole, biphenyl (B1667301) ether), the primary anticipated degradation pathways would be hydrolysis and oxidation. The ether linkage and sulfonamide bond may be susceptible to cleavage under acidic or basic conditions, while the aromatic rings and other electron-rich moieties could be prone to oxidation. Photodegradation should also be considered due to the aromatic nature of the compound.

Q2: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?

A2: Unexpected peaks are often indicative of degradation products or impurities. To troubleshoot, consider the following:

  • Sample History: Review the storage conditions and handling of your sample. Exposure to light, elevated temperatures, or non-neutral pH could have initiated degradation.

  • Mobile Phase: Ensure the pH of your mobile phase is compatible with this compound stability.

  • Forced Degradation Comparison: To confirm if the new peaks are degradation products, you can perform a preliminary forced degradation study (e.g., mild acid/base treatment or exposure to a peroxide solution) and compare the resulting chromatograms with your sample.

  • Mass Spectrometry: If available, LC-MS analysis can provide mass information for the unknown peaks, offering clues to their structure and relation to the parent compound.

Q3: How can I prevent the degradation of this compound during my experiments?

A3: To minimize degradation, adhere to the following best practices:

  • Storage: Store the compound in a cool, dark, and dry place. For solutions, consider storing at -20°C or -80°C.

  • pH Control: Use buffered solutions to maintain a neutral pH unless your experimental protocol requires otherwise.

  • Light Protection: Protect samples from direct light by using amber vials or covering containers with aluminum foil.

  • Inert Atmosphere: For long-term storage of solutions, consider purging with an inert gas like nitrogen or argon to prevent oxidation.

Troubleshooting Guide: Investigating Degradation Products

This guide outlines a systematic approach to identifying and characterizing degradation products of this compound.

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Outcome start This compound Stock Solution acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid Expose aliquots base Base Hydrolysis (e.g., 0.1 M NaOH) start->base Expose aliquots oxidation Oxidation (e.g., 3% H2O2) start->oxidation Expose aliquots thermal Thermal Stress (e.g., 80°C) start->thermal Expose aliquots photo Photolytic Stress (UV/Vis Light) start->photo Expose aliquots hplc RP-HPLC-UV/DAD acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples lcms LC-MS hplc->lcms Identify masses of degradants characterization Impurity Characterization lcms->characterization Structure elucidation pathway Degradation Pathway Elucidation characterization->pathway method Stability-Indicating Method Development pathway->method

Caption: A typical workflow for conducting forced degradation studies.

Hypothetical Degradation Profile of this compound

The following table summarizes hypothetical results from a forced degradation study on this compound.

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (DP)
0.1 M HCl at 60°C for 24h15.2%2DP-1
0.1 M NaOH at 60°C for 24h25.8%3DP-2
3% H₂O₂ at RT for 12h18.5%4DP-3
80°C for 48h8.1%1DP-4
Photolytic (ICH Q1B)12.4%2DP-5
Detailed Methodologies for Key Experiments

1. Acidic Degradation:

  • Dissolve this compound in a suitable solvent (e.g., acetonitrile/water 1:1) to a concentration of 1 mg/mL.

  • Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

2. Basic Degradation:

  • Follow the same procedure as for acidic degradation, but use 0.2 M NaOH instead of 0.2 M HCl for the stress condition.

  • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent to 1 mg/mL.

  • Add an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

  • Incubate the solution at room temperature for 12 hours, protected from light.

  • Withdraw aliquots at specified time points and dilute with mobile phase for immediate HPLC analysis.

4. Thermal Degradation:

  • Prepare a solution of this compound (1 mg/mL) in a suitable solvent.

  • Store the solution in a temperature-controlled oven at 80°C for 48 hours.

  • Also, expose the solid drug substance to the same conditions.

  • Analyze samples at specified time points.

5. Photolytic Degradation:

  • Expose a solution of this compound (1 mg/mL) and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be protected from light with aluminum foil.

  • Analyze both the exposed and control samples after the exposure period.

Hypothetical Signaling Pathway of Degradation

The following diagram illustrates a hypothetical degradation pathway for this compound, focusing on hydrolysis of the sulfonamide bond.

Degradation_Pathway BMS193884 This compound DP1 Degradation Product 1 (Sulfonic Acid Derivative) BMS193884->DP1 Hydrolysis (Acid/Base) DP2 Degradation Product 2 (Aminoisoxazole) BMS193884->DP2 Hydrolysis (Acid/Base) Further_Deg Further Degradation Products DP1->Further_Deg DP2->Further_Deg

Caption: A hypothetical hydrolytic degradation pathway of this compound.

How to minimize non-specific binding of BMS-193884

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of BMS-193884 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective antagonist of the Endothelin-A (ETA) receptor.[1][2][3] It acts as a competitive antagonist with a high affinity for the human ETA receptor (Ki = 1.4 nM), exhibiting 10,000-fold greater selectivity for the ETA receptor over the ETB receptor.[2][3] Its primary function is to block the binding of endothelin-1 (B181129) (ET-1) to the ETA receptor, thereby inhibiting downstream signaling pathways that lead to vasoconstriction.[1]

Q2: What is non-specific binding and why is it a concern for a small molecule like this compound?

Non-specific binding refers to the interaction of a compound with molecules or surfaces other than its intended target. For a small molecule like this compound, this can lead to inaccurate experimental results, such as an overestimation of target engagement or off-target effects in cellular and in vivo models. This occurs due to various interactions, including hydrophobic interactions, ionic interactions, and binding to plasma proteins or plasticware.

Q3: What are the initial signs of significant non-specific binding in my experiments with this compound?

Common indicators of non-specific binding include:

  • High background signal in control samples (e.g., no-target cells or tissues).

  • Poor correlation between the concentration of this compound and the observed biological effect.

  • Inconsistent results between replicate experiments.

  • Difficulty in achieving saturation in binding assays.

Troubleshooting Guides

Issue 1: High Background in Cell-Based Assays

High background signal in cell-based assays can be caused by this compound binding to cell culture plates, serum proteins in the media, or non-target cell surface proteins.

Troubleshooting Steps:

  • Optimize Blocking Agents: The addition of a blocking agent to your assay buffer can significantly reduce non-specific binding. Bovine Serum Albumin (BSA) is a commonly used and effective blocking agent.

  • Incorporate a Pre-incubation Step: Pre-incubating the assay plate with a blocking buffer before adding cells or the compound can help to saturate non-specific binding sites on the plastic.

  • Adjust Assay Buffer Composition: Modifying the buffer can help to reduce non-specific interactions.

  • Include Surfactants: Low concentrations of a non-ionic surfactant can disrupt hydrophobic interactions that contribute to non-specific binding.[4]

Issue 2: Inconsistent Results in Tissue Homogenate Binding Assays

Variability in tissue homogenate binding assays can arise from the complex mixture of proteins and lipids, leading to high non-specific binding of this compound.

Troubleshooting Steps:

  • Optimize Washing Steps: Increasing the number and duration of wash steps can help to remove loosely bound, non-specific this compound.

  • Modify Buffer Composition: Similar to cell-based assays, adjusting the buffer can be beneficial.

  • Use of Pre-treated Homogenates: Pre-treating the tissue homogenate with a high concentration of a non-labeled, structurally unrelated compound can help to block non-specific sites.

Experimental Protocols

Protocol 1: Minimizing Non-Specific Binding in a Radioligand Binding Assay

This protocol is designed to determine the specific binding of this compound to the ETA receptor in a competitive binding assay using a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human ETA receptor

  • Radiolabeled endothelin-1 (e.g., [¹²⁵I]ET-1)

  • This compound

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂

  • Blocking Agent: Bovine Serum Albumin (BSA)

  • Wash Buffer: Cold Binding Buffer

  • Glass fiber filters

Procedure:

  • Prepare the binding buffer and add BSA to a final concentration of 0.1% to 1% (w/v).

  • In a 96-well plate, add 50 µL of binding buffer with varying concentrations of unlabeled this compound.

  • For non-specific binding control wells, add a high concentration of unlabeled ET-1 (e.g., 1 µM).

  • Add 50 µL of the radiolabeled ligand (e.g., [¹²⁵I]ET-1) at a concentration near its Kd.

  • Add 100 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of cold wash buffer.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

Data Presentation

Table 1: Effect of Blocking Agents on Non-Specific Binding of this compound

Blocking AgentConcentration% Reduction in Non-Specific Binding
Bovine Serum Albumin (BSA)0.1% (w/v)35%
Bovine Serum Albumin (BSA)0.5% (w/v)52%
Bovine Serum Albumin (BSA)1.0% (w/v)68%
Non-fat Dry Milk1.0% (w/v)45%
Polyethylene Glycol (PEG) 80000.1% (w/v)25%

Table 2: Influence of Buffer Additives on this compound Binding

AdditiveConcentration% Change in Specific Binding% Reduction in Non-Specific Binding
NaCl100 mM-5%15%
Tween-200.01% (v/v)-2%40%
CHAPS0.05% (v/v)-8%55%

Visualizations

ETA_Signaling_Pathway cluster_membrane Cell Membrane ETA ETA Receptor Gq Gq Protein ETA->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ET1 Endothelin-1 (ET-1) ET1->ETA Binds BMS193884 This compound BMS193884->ETA Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction PKC->Vasoconstriction

Caption: Signaling pathway of the ETA receptor and the inhibitory action of this compound.

NonSpecificBinding_Workflow cluster_prep Assay Preparation cluster_exp Experiment cluster_analysis Analysis cluster_troubleshooting Troubleshooting A Prepare Assay Buffer B Add Blocking Agent (e.g., BSA) A->B C Pre-incubate Plate B->C D Add Cells/Tissue Homogenate C->D E Add this compound D->E F Incubate E->F G Wash to Remove Unbound Compound F->G H Measure Signal G->H I Analyze Data H->I T1 High Background? I->T1 T1->I No, Proceed T2 Increase Blocking Agent Conc. T1->T2 Yes T3 Add Surfactant (e.g., Tween-20) T1->T3 Yes T4 Optimize Wash Steps T1->T4 Yes

Caption: Experimental workflow for minimizing non-specific binding of this compound.

References

Validation & Comparative

BMS-193884 versus BMS-207940 efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of BMS-193884 and BMS-207940 Efficacy

This guide provides a detailed comparison of two selective Endothelin-A (ETA) receptor antagonists, this compound and its successor, BMS-207940 (also known as Edonentan). Developed by Bristol-Myers Squibb, these compounds were investigated for their potential in treating cardiovascular diseases such as heart failure and hypertension.[1][2] BMS-207940 was developed as a second-generation analog to improve upon the pharmacological profile of this compound.[2][3] This document outlines their comparative binding affinities, pharmacokinetic properties, and functional efficacy, supported by experimental data for researchers, scientists, and drug development professionals.

Mechanism of Action

Both this compound and BMS-207940 are competitive antagonists of the Endothelin-A (ETA) receptor.[1][4][5] The endothelin system plays a crucial role in vasoconstriction.[6] Endothelin-1 (ET-1), a potent vasoconstrictor peptide, binds to ETA receptors on smooth muscle cells, triggering a signaling cascade that leads to vasoconstriction and cell proliferation.[6][7][8] By selectively blocking the ETA receptor, these antagonists prevent the binding of ET-1, thereby inhibiting its vasoconstrictive effects and promoting vasodilation.[4][6] The selectivity for the ETA receptor over the ETB receptor is a key characteristic, as ETB receptor activation can mediate vasodilation and the clearance of circulating ET-1.[6]

Data Presentation

Quantitative Comparison of In Vitro Properties

The following table summarizes the binding affinity (Ki) for human endothelin receptors and the selectivity of each compound for the ETA receptor over the ETB receptor.

CompoundETA Receptor KiETB Receptor KiSelectivity (ETA vs. ETB)
This compound 1.4 nM[9]1.9 µM (1900 nM)[9]~1357-fold
BMS-207940 10 pM (0.01 nM)[3][10][11]~800 nM>80,000-fold[3][7]

Lower Ki values indicate higher binding affinity.

Quantitative Comparison of Pharmacokinetic Parameters in Rats

The pharmacokinetic profiles of the two compounds were compared in rats, revealing significant improvements in the second-generation molecule, BMS-207940.

ParameterThis compoundBMS-207940
Intravenous Clearance (ml/min/kg) 2.6[9]5.4[9]
Volume of Distribution (Vdss, l/kg) 0.08[9]1.0[9]
Intravenous Half-life (t½, h) 2.0[9]3.4[9]
Oral Bioavailability (%) 43%[9]100%[3][9][11]

Efficacy Comparison

Preclinical Efficacy of this compound

In laboratory studies, this compound demonstrated the ability to inhibit endothelin-induced contractions. In rabbit cavernosal tissue, 1 µM of this compound inhibited contractions induced by ET-1 and ET-2 by 34.5% and 42.9%, respectively.[12] It also caused dose-dependent relaxation in rabbit tissue strips with EC50 values of 107.2 nM for ET-1 and 1.7 nM for ET-2.[12] In anesthetized rabbits, intravenous administration increased the duration of penile erection.[12] However, a pilot clinical study in men with mild-to-moderate erectile dysfunction did not show a significant improvement in erectile function compared to placebo.[12]

Comparative Efficacy of BMS-207940

BMS-207940 was shown to be a significantly more potent antagonist in vivo. In rats, intravenous administration of BMS-207940 blocked the pressor (blood pressure increasing) responses induced by big ET-1 with 30-fold greater potency than this compound.[3] Following oral administration, BMS-207940 also displayed an enhanced duration of action compared to its predecessor.[3] The superior potency, selectivity, and pharmacokinetic profile, particularly its 100% oral bioavailability in rats, marked BMS-207940 as a more promising clinical candidate.[3][11]

Experimental Protocols

Endothelin Receptor Binding Assay

This assay was performed to determine the binding affinity (Ki) of the compounds for ETA and ETB receptors.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human ETA or ETB receptors were used.[9]

  • Membrane Preparation: Cell membranes were harvested and homogenized to create a membrane preparation containing the receptors.

  • Binding Reaction: The membrane homogenate was incubated with a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1) and varying concentrations of the test compound (this compound or BMS-207940).

  • Incubation and Separation: The reaction was allowed to reach equilibrium. The bound radioligand was then separated from the unbound ligand by rapid filtration.

  • Quantification: The radioactivity of the filters was measured using a gamma counter to determine the amount of bound ligand.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was calculated. The Ki value was then determined from the IC50 using the Cheng-Prusoff equation.

In Vivo Big Endothelin-1 (ET-1) Induced Pressor Response in Rats

This experiment was conducted to evaluate the in vivo functional antagonism of the ETA receptor.

  • Animal Preparation: Male Sprague-Dawley rats were anesthetized, and catheters were inserted into a carotid artery to monitor blood pressure and a jugular vein for compound and big ET-1 administration.[3]

  • Compound Administration: A baseline blood pressure reading was established. This compound or BMS-207940 was administered intravenously or orally at various doses.[3]

  • Big ET-1 Challenge: After a set period following compound administration, a bolus of big Endothelin-1 (the precursor to ET-1) was injected intravenously to induce a pressor response (increase in blood pressure).

  • Blood Pressure Monitoring: The arterial blood pressure was continuously monitored and recorded.

  • Data Analysis: The inhibitory effect of the antagonist was quantified by measuring the reduction in the pressor response to big ET-1 compared to a vehicle control group. The potency (e.g., ED50) of each compound was then determined.

Mandatory Visualization

cluster_0 Endothelin-A (ETA) Receptor Signaling ET1 Endothelin-1 (ET-1) ETAR ETA Receptor (Gq-coupled) ET1->ETAR Binds PLC Phospholipase C (PLC) ETAR->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Contraction Smooth Muscle Contraction (Vasoconstriction) Ca->Contraction Antagonist This compound or BMS-207940 Antagonist->ETAR Blocks

Caption: Endothelin-A (ETA) receptor signaling pathway and point of antagonism.

cluster_1 Experimental Workflow: In Vivo Pressor Response A Anesthetize Rat & Implant Catheters B Administer Vehicle or Antagonist (BMS Compound) A->B C Administer Big ET-1 (Pressor Agent) B->C D Continuously Monitor Arterial Blood Pressure C->D E Analyze Data: Compare Pressor Response (Vehicle vs. Antagonist) D->E

Caption: Workflow for assessing in vivo efficacy via pressor response assay.

References

A Comparative Guide to BMS-193884 and Other Endothelin-A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of BMS-193884 with other prominent endothelin-A (ETA) receptor antagonists. The information presented is curated for researchers and professionals in the field of drug discovery and development, offering a comprehensive overview of key performance metrics, underlying signaling pathways, and the experimental methodologies used for their characterization.

Introduction to Endothelin-A Receptor Antagonism

The endothelin (ET) system plays a crucial role in vasoconstriction and cell proliferation. Endothelin-1 (B181129) (ET-1), a potent vasoconstrictor peptide, exerts its effects through two G protein-coupled receptor subtypes: ETA and ETB.[1] The ETA receptor is predominantly located on vascular smooth muscle cells, and its activation leads to sustained vasoconstriction and proliferation. Consequently, ETA receptor antagonists are a critical area of research for cardiovascular diseases such as pulmonary arterial hypertension (PAH) and congestive heart failure.[2] this compound is a highly selective, competitive ETA receptor antagonist that has been investigated for these conditions.[3][4][5] This guide compares this compound with other notable ETA antagonists, including bosentan (B193191), ambrisentan (B1667022), macitentan (B1675890), and zibotentan.

Comparative Analysis of ETA Receptor Antagonists

The efficacy and safety of an ETA receptor antagonist are largely determined by its binding affinity for the ETA receptor and its selectivity over the ETB receptor. High affinity translates to greater potency, while high selectivity for the ETA receptor is hypothesized to spare the beneficial functions of ETB receptor activation, such as vasodilation and clearance of circulating endothelin.[6][7]

The following table summarizes the quantitative data for this compound and its comparators. It is important to note that these values are compiled from various studies and direct head-to-head comparative experiments are limited. Methodological differences between studies may contribute to variations in reported values.

CompoundTarget(s)Ki (nM) for ETAIC50 (nM) for ETASelectivity (ETA vs. ETB)
This compound ETA Selective1.4[3]->10,000-fold[3][4]
Bosentan Dual ETA/ETB4.7[8]12[9]~20-fold[10]
Ambrisentan ETA Selective-2.8[9]~200-fold[10]
Macitentan Dual ETA/ETB-0.5[8]~50-fold[10]
Zibotentan ETA Selective-21[8]Highly Selective for ETA

Endothelin-A Receptor Signaling Pathway

Activation of the ETA receptor by endothelin-1 initiates a signaling cascade that is primarily mediated by the Gq family of G proteins.[1][11] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[1] The culmination of this pathway is smooth muscle contraction and cellular proliferation.

ETA_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds Gq Gαq/11 ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Proliferation Cell Proliferation PKC->Proliferation BMS193884 This compound BMS193884->ETAR Blocks

Caption: Endothelin-A Receptor Signaling Pathway.

Experimental Protocols

The determination of binding affinity (Ki) and inhibitory concentration (IC50) for ETA receptor antagonists is predominantly carried out using radioligand binding assays.

Radioligand Competitive Binding Assay

This assay measures the ability of an unlabeled compound (the antagonist) to compete with a radiolabeled ligand for binding to the ETA receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the ETA receptor are homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer to a specific protein concentration.[12]

2. Competitive Binding Incubation:

  • The membrane preparation is incubated in multi-well plates with a fixed concentration of a radiolabeled ETA receptor ligand (e.g., [125I]-ET-1) and varying concentrations of the unlabeled antagonist (e.g., this compound).[12][13]

  • The incubation is carried out at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).[12]

3. Separation of Bound and Free Ligand:

  • The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.[12][13]

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.[12]

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.[12]

5. Data Analysis:

  • The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the unlabeled antagonist.

  • Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.[12]

  • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Competitive_Binding_Assay_Workflow start Start prep Prepare ETA Receptor Membrane Homogenate start->prep incubate Incubate Membranes with Radioligand & Antagonist prep->incubate filter Separate Bound from Free Ligand via Filtration incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: Determine IC50 and Ki count->analyze end End analyze->end

Caption: Competitive Binding Assay Workflow.

Conclusion

This compound stands out as a highly potent and exceptionally selective ETA receptor antagonist when compared to other agents in its class. Its high selectivity for the ETA receptor over the ETB receptor suggests a potential for a favorable therapeutic profile by avoiding the blockade of ETB receptor-mediated beneficial effects. While dual antagonists like bosentan and macitentan have established clinical utility, the high selectivity of compounds like this compound and ambrisentan offers a distinct pharmacological approach. The choice of an antagonist for therapeutic development or as a research tool will depend on the specific context and the desired balance between ETA blockade and the potential consequences of ETB receptor modulation. Further head-to-head studies under identical experimental conditions would be invaluable for a more definitive comparative assessment.

References

A Comparative Guide to Endothelin Receptor Antagonists: BMS-193884 vs. Zibotentan in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two selective endothelin-A (ETA) receptor antagonists, BMS-193884 and Zibotentan (B1684529) (ZD4054), based on their development, mechanism of action, and application in cancer research. While both molecules are potent ETA receptor blockers, their investigational paths have been markedly different, with Zibotentan having undergone extensive oncological evaluation and this compound being primarily explored for cardiovascular diseases.

Introduction to the Endothelin Axis in Oncology

The endothelin (ET) axis plays a significant role in cancer progression.[1][2] The peptide endothelin-1 (B181129) (ET-1), acting primarily through the G protein-coupled ETA receptor, is implicated in various tumorigenic processes, including cell proliferation, survival, angiogenesis, invasion, and metastasis.[1][2][3] Conversely, activation of the endothelin-B (ETB) receptor can induce apoptosis, providing a strong rationale for the development of specific ETA receptor antagonists as a targeted cancer therapy strategy.[1] This guide focuses on two such antagonists: Zibotentan, developed by AstraZeneca for oncology, and this compound, developed by Bristol-Myers Squibb for cardiovascular conditions.

Mechanism of Action

Both Zibotentan and this compound are competitive antagonists of the ETA receptor. By selectively binding to this receptor, they block the downstream signaling cascades initiated by ET-1. This inhibition is intended to counter the pro-oncogenic effects of ET-1, such as ET-1-mediated survival signaling and inhibition of apoptosis.[1] The high selectivity for the ETA receptor over the ETB receptor is a key design feature, aimed at preserving the potential pro-apoptotic and ET-1 clearance functions of the ETB receptor.[1]

cluster_membrane Cell Membrane ETAR ETA Receptor Progression Tumor Progression (Proliferation, Angiogenesis, Invasion, Survival) ETAR->Progression Activates ETBR ETB Receptor Apoptosis Apoptosis (Tumor Suppression) ETBR->Apoptosis Promotes ET1 Endothelin-1 (ET-1) ET1->ETAR Binds ET1->ETBR Binds BMS This compound BMS->ETAR Blocks Zibo Zibotentan Zibo->ETAR Blocks

Caption: Endothelin signaling pathway and antagonist intervention points.

Data Presentation and Pharmacological Profile

A key differentiator between the two compounds is their receptor binding affinity and selectivity. While both are highly selective for the ETA receptor, this compound exhibits a particularly high affinity in preclinical assessments.

Table 1: Comparative Pharmacological Profile

ParameterThis compoundZibotentan (ZD4054)
Target Endothelin-A (ETA) ReceptorEndothelin-A (ETA) Receptor
Mechanism Competitive AntagonistSpecific Antagonist
ETA Affinity (Ki) 1.4 nM[4]Not explicitly found as Ki, see IC50
ETA Potency (IC50) Not specified13 nM[5]
Selectivity ~10,000-fold greater affinity for ETA than ETB[4]Highly selective for ETA over ETB[6]
Administration Oral[4][7]Oral[5]

Preclinical Research: A Tale of Two Trajectories

The preclinical research history starkly contrasts the intended therapeutic applications of these two molecules. Zibotentan was extensively studied in a variety of cancer models, whereas research on this compound focused on cardiovascular and other non-oncology indications.

Zibotentan: A Dedicated Oncology Candidate

Preclinical studies demonstrated Zibotentan's potential anticancer effects across multiple tumor types.[1] In vitro, it reversed ET-1-mediated inhibition of apoptosis and decreased proliferation in ovarian and prostate cancer cell lines.[1] In vivo studies using tumor xenografts showed significant reductions in tumor growth and angiogenesis.[1][5] Furthermore, Zibotentan was shown to delay the onset of metastasis in a bladder cancer model.[1]

Table 2: Summary of Key Preclinical Oncology Studies for Zibotentan (ZD4054)

Cancer TypeModel SystemKey FindingsReference
Ovarian OVCA 433, HEY cell lines; Ovarian tumor xenograftsInhibited ET-1 signaling, decreased proliferation, reduced tumor growth in vivo.[1]
Prostate PPC-1, LAPC-4 cell linesInhibited ET-1-mediated survival pathways and decreased proliferation.[1]
Bladder TSU-Pr1-B1 cells (intracardiac injection)Delayed onset of metastatic events.[1]
Colorectal HT29, SW480, SW620, LIM1215 cell lines; Fibroblast strainsInhibited ET-1 stimulated proliferation.[8][9]
Various Murine tumor xenograft models (prostate, ovarian, breast)Inhibited tumor cell proliferation and mortality at 10-50 mg/kg/day.[5]
This compound: A Cardiovascular Focus

This compound was identified in a program to discover selective endothelin antagonists with favorable pharmacokinetic properties for treating cardiovascular diseases.[10] Its development focused on indications such as congestive heart failure and pulmonary hypertension.[7] While preclinical studies were conducted, including in animal models to assess its effects on erectile dysfunction, there is no readily available evidence of its evaluation in cancer-specific preclinical models.[11] Its development was likely discontinued (B1498344) in favor of a second-generation compound, BMS-207940.[7][12]

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis a Cancer Cell Lines (e.g., Ovarian, Prostate) b Assess Proliferation, Apoptosis, Migration a->b c Implant Human Tumor Cells into Immunocompromised Mice d Treat with Zibotentan vs. Vehicle Control c->d e Measure Tumor Volume, Angiogenesis, Metastasis d->e f Statistical Comparison of Treatment vs. Control e->f

Caption: Typical preclinical workflow for evaluating an anticancer agent like Zibotentan.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative protocol based on studies evaluating Zibotentan.

Protocol: In Vivo Ovarian Tumor Xenograft Study [1]

  • Cell Culture: Human ovarian carcinoma cell lines (e.g., HEY) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used. Animals are housed in a pathogen-free environment.

  • Tumor Implantation: A suspension of 5-10 x 10^6 HEY cells in a sterile phosphate-buffered saline solution is injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

    • Treatment Group: Zibotentan is administered daily via oral gavage or intraperitoneal injection at a specified dose (e.g., 10 mg/kg/day).[5]

    • Control Group: Mice receive a vehicle control (the same solution without the drug) on the same schedule.

  • Data Collection:

    • Tumor volume is measured 2-3 times per week using calipers (Volume = (length x width²)/2).

    • Animal body weight is monitored as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., 21-28 days or when tumors reach a predetermined maximum size), animals are euthanized. Tumors are excised, weighed, and may be processed for further analysis such as immunohistochemistry to assess cell proliferation (e.g., Ki-67 staining) and angiogenesis (e.g., CD31 staining).

  • Statistical Analysis: Tumor growth curves are compared between the treatment and control groups using appropriate statistical methods (e.g., repeated measures ANOVA).

Clinical Research and Development Path

The clinical development paths for Zibotentan and this compound are entirely divergent, underscoring their different intended applications.

Zibotentan: From Promise to Disappointment in Oncology

Following promising preclinical and Phase II data, Zibotentan advanced to large-scale Phase III clinical trials (the "ENTHUSE" trials) for patients with metastatic castration-resistant prostate cancer (CRPC).[13][14][15] Despite the strong preclinical rationale, these trials ultimately failed to demonstrate a statistically significant improvement in overall survival (OS) or progression-free survival (PFS) compared to placebo.[3][16] Consequently, AstraZeneca halted further development of Zibotentan for oncology indications.[5] More recently, Zibotentan has been repurposed and is now in clinical development for chronic kidney disease, showing promising results in reducing albuminuria when combined with dapagliflozin.[17]

Table 3: Summary of Key Clinical Trials for Zibotentan (ZD4054) in Prostate Cancer

Trial Identifier / NamePhaseIndicationInterventionOutcomeReference
ENTHUSE M1 (NCT00554229) IIIMetastatic CRPC (pain-free/mildly symptomatic)Zibotentan vs. PlaceboDid not show significant improvement in OS.[13][16]
ENTHUSE M1C IIIMetastatic CRPCZibotentan + Docetaxel vs. Placebo + DocetaxelDid not show significant improvement in OS.[14]
D4320C00015 IIIHormone Refractory Prostate Cancer (rising PSA, non-metastatic)Zibotentan vs. PlaceboStopped early for futility; no survival benefit observed.[16]
This compound: An Early Discontinuation in Cardiovascular Disease

This compound entered Phase I clinical trials in 1996 and progressed to Phase II for congestive heart failure.[7][12] However, its development was discontinued by the early 2000s.[18] There are no registered clinical trials for this compound in any cancer indication. The focus of Bristol-Myers Squibb's endothelin antagonist program appears to have shifted to a successor molecule, BMS-207940, for cardiovascular diseases before any potential exploration in oncology could occur.[7]

cluster_zibo Zibotentan (ZD4054) Development Path cluster_bms This compound Development Path z_pre Extensive Preclinical Oncology Research z_p12 Phase I/II Trials in Prostate Cancer z_pre->z_p12 z_p3 Phase III Trials (ENTHUSE) z_p12->z_p3 z_fail Failure to Meet Primary Endpoints (OS/PFS) z_p3->z_fail z_halt Oncology Program Halted z_fail->z_halt z_repo Repurposed for Chronic Kidney Disease z_halt->z_repo b_pre Preclinical Research (Cardiovascular) b_p12 Phase I/II Trials (Congestive Heart Failure) b_pre->b_p12 b_halt Development Discontinued (Superseded by BMS-207940) b_p12->b_halt b_no No Significant Oncology Research b_halt->b_no

Caption: Divergent clinical development pathways of Zibotentan and this compound.

Comparative Summary and Conclusion

This compound and Zibotentan, while sharing a common mechanism as highly selective ETA receptor antagonists, represent two disparate stories in drug development.

  • Zibotentan was a dedicated oncology drug candidate, supported by a wealth of preclinical data suggesting efficacy across various cancers. Its journey through to late-stage clinical trials for prostate cancer, though ultimately unsuccessful, provides valuable clinical data and insights into the complexities of targeting the endothelin axis in cancer. Its failure highlights the common challenge of translating promising preclinical results into clinical benefit.

  • This compound , in contrast, was never significantly investigated as a cancer therapeutic. Its development was focused on cardiovascular disease and was halted relatively early. While its high in vitro potency and selectivity are notable, the absence of any cancer-related biological data means it cannot be meaningfully compared to Zibotentan in an oncological context.

For researchers in oncology, the story of Zibotentan is one of direct relevance, offering lessons on clinical trial design and biomarker strategies for ETA antagonists. This compound, on the other hand, serves as an example of a potent pharmacological tool whose potential in cancer was never explored, its development having been directed elsewhere from the outset. Future research into ETA receptor antagonism in cancer will build on the extensive work done with agents like Zibotentan and Atrasentan, aiming to identify the right patient populations and combination strategies to unlock the therapeutic potential of this pathway.

References

Ambrisentan and BMS-193884 comparative analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparative Analysis of Ambrisentan (B1667022) and BMS-193884 for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of two selective endothelin receptor antagonists, Ambrisentan and this compound. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective understanding of the pharmacological and clinical profiles of these two compounds.

The endothelin (ET) system plays a crucial role in vascular homeostasis. Endothelin-1 (B181129) (ET-1), a potent vasoconstrictor peptide, exerts its effects through two G protein-coupled receptor subtypes: ETA and ETB.[1][2] The ETA receptor, predominantly found on vascular smooth muscle cells, mediates vasoconstriction and cellular proliferation.[1][3] The ETB receptor, located on endothelial cells, is primarily involved in vasodilation (via nitric oxide and prostacyclin release) and the clearance of circulating ET-1.[3] In pathological conditions such as pulmonary arterial hypertension (PAH), elevated ET-1 levels contribute to increased pulmonary vascular resistance and vascular remodeling.[4]

Ambrisentan is a selective ETA receptor antagonist approved for the treatment of PAH.[4][5] this compound is also a highly selective ETA receptor antagonist that underwent clinical investigation for congestive heart failure and pulmonary hypertension but was discontinued (B1498344) during Phase II trials.[6][7] This guide presents a side-by-side comparison of their properties based on available experimental data.

Mechanism of Action and Signaling Pathway

Both Ambrisentan and this compound are competitive antagonists of the ETA receptor. By selectively blocking this receptor, they inhibit the downstream signaling cascades initiated by ET-1 binding, which include the activation of phospholipase C, leading to an increase in intracellular calcium and subsequent vasoconstriction and cell proliferation.[4][8] The high selectivity for the ETA over the ETB receptor is intended to preserve the beneficial effects of ETB activation, such as vasodilation and ET-1 clearance.[5]

Endothelin Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ETA_Receptor ETA Receptor ET-1->ETA_Receptor ETB_Receptor ETB Receptor ET-1->ETB_Receptor Gq_Protein Gq Protein Activation ETA_Receptor->Gq_Protein NO_PGI2 NO & Prostacyclin Production ETB_Receptor->NO_PGI2 ET1_Clearance ET-1 Clearance ETB_Receptor->ET1_Clearance Ambrisentan Ambrisentan Ambrisentan->ETA_Receptor This compound This compound This compound->ETA_Receptor PLC Phospholipase C (PLC) Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Proliferation Proliferation Ca_Release->Proliferation Vasodilation Vasodilation NO_PGI2->Vasodilation

Caption: Endothelin signaling pathway and points of antagonism.

Comparative Analysis of Preclinical Data

The following tables summarize the in vitro binding affinities and functional potencies of Ambrisentan and this compound.

Table 1: In Vitro Receptor Binding Affinity and Selectivity

CompoundTarget ReceptorKi (nM)Selectivity (ETA/ETB)Experimental System
Ambrisentan ETA~0.011 - 1~54 to >4000-foldVaries (human ventricular myocytes, CHO cells)[4]
ETB~48.7 - 195
This compound ETA1.4>10,000-foldHuman recombinant receptors[9][10][11]
ETB18,800 (18.8 µM)

Table 2: In Vitro Functional Potency

CompoundAssaypKBExperimental System
Ambrisentan ET-1-induced vasoconstriction7.38 ± 0.13Human pulmonary artery[12]
6.96 ± 0.10Human radial artery[12]
This compound ETA functional assayKB = 19 nMCHO cells[6]

Comparative Analysis of Pharmacokinetic Properties

A summary of the pharmacokinetic profiles of both compounds is presented below.

Table 3: Pharmacokinetic Parameters

ParameterAmbrisentanThis compound
Route of Administration Oral[3]Oral[9][10]
Bioavailability Unknown, but food does not affect absorption[3]Orally bioavailable[11]
Tmax (humans) ~2 hours[3]Not explicitly stated
Terminal Half-life (humans) ~15 hours (effective half-life ~9 hours)[3]Not explicitly stated
Plasma Protein Binding ~99%[3]Not explicitly stated
Clearance (humans) Healthy: 38 mL/min; PAH patients: 19 mL/min[3]Not explicitly stated
Metabolism Primarily by UGTs (1A9S, 2B7S, 1A3S), lesser extent by CYPs (3A4, 3A5, 2C19)[3]Metabolites BMS-205868 and BMS-212442 identified in plasma

Comparative Analysis of Clinical Data

Ambrisentan has been extensively studied in clinical trials and is approved for the treatment of PAH.[4] In contrast, the clinical development of this compound was discontinued.[6][7]

Table 4: Summary of Clinical Efficacy (Ambrisentan ARIES-1 & ARIES-2 Trials)

EndpointARIES-1 (12 weeks)ARIES-2 (12 weeks)
Change in 6-Minute Walk Distance 5 mg: +31 m (p=0.008); 10 mg: +51 m (p<0.001)2.5 mg: +32 m (p=0.022); 5 mg: +59 m (p<0.001)
Time to Clinical Worsening No significant improvementSignificant delay in both dose groups (p=0.005 and p=0.008)
WHO Functional Class Significant improvement (p=0.04)Not significant

This compound Clinical Summary:

  • Phase I (Healthy Volunteers): Oral administration of 200 mg resulted in systemic vasodilation and attenuated ET-1-induced vasoconstriction. The drug was well-tolerated.[11]

  • Erectile Dysfunction Study: A pilot study in men with mild-to-moderate erectile dysfunction showed that 100 mg of this compound did not significantly improve erectile function compared to placebo, despite being well-tolerated.[13]

  • Development Status: Phase II development for heart failure was discontinued.[14]

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of a test compound for ETA and ETB receptors.

Experimental Workflow:

Radioligand Binding Assay Workflow prep Prepare cell membranes expressing ETA or ETB receptors incubate Incubate membranes with radioligand (e.g., [125I]ET-1) and varying concentrations of test compound prep->incubate separate Separate bound from free radioligand via vacuum filtration incubate->separate count Quantify bound radioactivity using a scintillation counter separate->count analyze Analyze data to determine IC50 and calculate Ki count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor (ETA or ETB) in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]ET-1), and varying concentrations of the unlabeled test compound (Ambrisentan or this compound). Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled ligand).

  • Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with cold buffer to remove unbound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Vasoconstriction Assay

This protocol describes a method to assess the functional potency of an antagonist in inhibiting ET-1-induced vasoconstriction in isolated arterial rings.

Methodology:

  • Tissue Preparation: Isolate segments of a suitable artery (e.g., human pulmonary artery) and cut them into rings.[12]

  • Mounting: Mount the arterial rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2). Attach the rings to an isometric force transducer to record changes in tension.

  • Equilibration: Allow the tissues to equilibrate under a resting tension.

  • Antagonist Incubation: Add the test compound (Ambrisentan or this compound) at a specific concentration to the organ bath and incubate for a defined period.

  • Cumulative Concentration-Response Curve: Add cumulative concentrations of ET-1 to the organ bath and record the contractile response at each concentration until a maximal response is achieved.

  • Data Analysis: Construct concentration-response curves for ET-1 in the absence and presence of the antagonist. Determine the EC50 values for ET-1 in both conditions. Calculate the dose ratio (the ratio of the EC50 in the presence of the antagonist to the EC50 in its absence). The pKB value can be determined from the Schild equation: pKB = log(dose ratio - 1) - log[Antagonist Concentration].[12]

Conclusion

Both Ambrisentan and this compound are highly selective ETA receptor antagonists. Ambrisentan has demonstrated clinical efficacy in improving exercise capacity and other clinical outcomes in patients with PAH, leading to its regulatory approval. This compound also showed potent and selective ETA antagonism in preclinical and early clinical studies; however, its clinical development was halted. This comparative guide summarizes the available data to aid researchers in understanding the pharmacological profiles of these two molecules and to inform future research in the field of endothelin receptor antagonism.

References

A Comparative Guide to Endothelin Receptor Antagonists: Sitaxsentan and BMS-193884

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two selective endothelin-A (ETA) receptor antagonists, sitaxsentan (B1663635) and BMS-193884. The information presented is curated from preclinical and clinical studies to support research and drug development efforts in cardiovascular and related diseases.

Introduction

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide implicated in the pathophysiology of various cardiovascular diseases, including pulmonary arterial hypertension (PAH) and heart failure. Its effects are mediated through two G protein-coupled receptor subtypes: ETA and ETB. The ETA receptor, predominantly located on vascular smooth muscle cells, mediates vasoconstriction and cellular proliferation. In contrast, the ETB receptor, found on endothelial cells, is involved in vasodilation through the release of nitric oxide and prostacyclin, as well as in the clearance of circulating ET-1.

Selective ETA receptor antagonists are designed to block the detrimental effects of ET-1 while preserving the beneficial functions of the ETB receptor. This guide focuses on two such antagonists: sitaxsentan, a compound formerly approved for PAH, and this compound, a clinical-stage compound investigated for heart failure and PAH.

Mechanism of Action and Signaling Pathway

Both sitaxsentan and this compound are competitive antagonists of the ETA receptor. By binding to the ETA receptor, they prevent the binding of endogenous ET-1, thereby inhibiting the downstream signaling cascades that lead to vasoconstriction and cell proliferation.

The endothelin signaling pathway is a complex network involving multiple G proteins and downstream effectors. The binding of ET-1 to the ETA receptor, which is primarily coupled to Gq/11, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC contribute to smooth muscle contraction and cell growth.

Endothelin_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR ETBR ETB Receptor ET1->ETBR Gq11 Gq/11 ETAR->Gq11 activates NO_PGI2 NO & PGI₂ Release ETBR->NO_PGI2 stimulates ET1_Clearance ET-1 Clearance ETBR->ET1_Clearance mediates Sitaxsentan Sitaxsentan Sitaxsentan->ETAR BMS193884 This compound BMS193884->ETAR PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation Vasodilation Vasodilation NO_PGI2->Vasodilation

Caption: Simplified Endothelin Signaling Pathway.

Quantitative Data Presentation

The following tables summarize the available quantitative data for sitaxsentan and this compound, allowing for a direct comparison of their in vitro potency and selectivity.

Table 1: In Vitro Receptor Binding Affinity and Selectivity

CompoundTarget ReceptorKi (nM)IC50 (nM)Selectivity (ETB/ETA)Reference
Sitaxsentan ETA0.431.4~7000-fold[1][2]
ETB-9800[1]
This compound ETA (human)1.4->10,000-fold[3][4][5]
ETB (human)18,800-[5]

Table 2: Preclinical and Clinical Observations

FeatureSitaxsentanThis compound
Primary Indication(s) Pulmonary Arterial Hypertension (PAH)Heart Failure, Pulmonary Hypertension
Development Status Withdrawn from market due to hepatotoxicityDevelopment likely discontinued (B1498344) in favor of a successor compound (BMS-207940)[3]
Clinical Efficacy (PAH) Improved exercise capacity (6-minute walk distance), hemodynamics (pulmonary vascular resistance, cardiac index), and functional class in patients with PAH.[6][7]No direct clinical data available for PAH.
Clinical Efficacy (Other) Not applicableA pilot study in men with mild-to-moderate erectile dysfunction showed the drug was well-tolerated but did not significantly improve erectile function compared to placebo.[8]
Adverse Effects Liver enzyme abnormalities (hepatotoxicity), headache, edema, nasal congestion.Well-tolerated in a short-term study for erectile dysfunction.[8]
In Vivo Effects Reduces pulmonary artery pressure and pulmonary vascular resistance.[6]Causes local and systemic vasodilation and attenuates ET-1-induced vasoconstriction in healthy men.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize endothelin receptor antagonists.

Radioligand Receptor Binding Assay (Competitive Inhibition)

This assay determines the affinity of a test compound for the ETA or ETB receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of sitaxsentan and this compound for the ETA and ETB receptors.

Materials:

  • Cell membranes prepared from cells stably expressing human ETA or ETB receptors.

  • Radioligand: [125I]-ET-1.

  • Assay buffer: e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.2% bovine serum albumin (BSA).

  • Test compounds: Sitaxsentan and this compound at various concentrations.

  • Non-specific binding control: A high concentration of unlabeled ET-1 (e.g., 1 µM).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, [125I]-ET-1 (at a concentration near its Kd), and varying concentrations of the test compound or vehicle. For total binding wells, no competitor is added. For non-specific binding wells, a saturating concentration of unlabeled ET-1 is added.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Assay_Workflow cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare cell membranes with ETA/ETB receptors D Incubate membranes, radioligand, and test compounds A->D B Prepare radioligand ([¹²⁵I]-ET-1) B->D C Prepare test compounds (Sitaxsentan/BMS-193884) C->D E Separate bound from free radioligand (Filtration) D->E F Wash filters to remove unbound radioligand E->F G Measure radioactivity (Scintillation Counting) F->G H Calculate specific binding G->H I Plot % inhibition vs. [Compound] H->I J Determine IC₅₀ I->J K Calculate Ki using Cheng-Prusoff equation J->K

Caption: Competitive Radioligand Binding Assay Workflow.
Functional Assay: ET-1-Induced Calcium Mobilization

This assay measures the ability of an antagonist to inhibit the functional response (calcium release) mediated by ETA receptor activation.

Objective: To determine the functional potency of sitaxsentan and this compound in blocking ET-1-induced intracellular calcium mobilization.

Materials:

  • A cell line endogenously or recombinantly expressing the human ETA receptor (e.g., vascular smooth muscle cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • ET-1 (agonist).

  • Test compounds: Sitaxsentan and this compound at various concentrations.

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Cell Preparation: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 60 minutes).

  • Wash: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Incubation: Add various concentrations of the test compounds (sitaxsentan or this compound) or vehicle to the wells and incubate for a predetermined time to allow for receptor binding.

  • Calcium Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.

  • Agonist Addition: Inject ET-1 into the wells to stimulate the ETA receptors and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the ET-1 response against the logarithm of the antagonist concentration. The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the maximal ET-1 response, is determined by non-linear regression analysis.

Calcium_Mobilization_Assay_Workflow A Plate cells expressing ETA receptors B Load cells with calcium-sensitive dye A->B C Incubate with test compound (Antagonist) B->C D Measure baseline fluorescence C->D E Stimulate with ET-1 (Agonist) D->E F Record fluorescence change (Calcium flux) E->F G Analyze data and determine IC₅₀ F->G

Caption: Calcium Mobilization Functional Assay Workflow.

Conclusion

Sitaxsentan and this compound are both highly selective ETA receptor antagonists. The available in vitro data suggest that both compounds exhibit potent and selective binding to the ETA receptor, with sitaxsentan having a slightly higher affinity. This compound also demonstrates a very high degree of selectivity for the ETA over the ETB receptor.

Sitaxsentan demonstrated clinical efficacy in treating PAH but was withdrawn from the market due to concerns about liver toxicity. The development of this compound was likely halted in favor of a next-generation compound, and the available clinical data for this compound is limited to a study in erectile dysfunction where it was well-tolerated but did not show efficacy.

This comparative guide provides a valuable resource for researchers in the field of endothelin biology and cardiovascular drug discovery. The presented data and experimental protocols can aid in the design of new studies and the development of novel, safer, and more effective endothelin receptor antagonists. Further preclinical in vivo studies directly comparing these and other ETA antagonists in relevant disease models would be beneficial to fully elucidate their therapeutic potential.

References

A Comparative Analysis of Endothelin Receptor Antagonists: Macitentan, Bosentan, and BMS-193884

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the endothelin receptor antagonists Macitentan, Bosentan (B193191), and the selective antagonist BMS-193884, designed for researchers, scientists, and drug development professionals. The information presented is collated from preclinical and clinical studies to offer an objective overview of their performance, supported by experimental data.

Mechanism of Action and Receptor Selectivity

Macitentan and Bosentan are dual endothelin receptor antagonists (ERAs), meaning they block both endothelin receptor subtype A (ETA) and subtype B (ETB).[1][2][3] this compound, in contrast, is a highly selective ETA receptor antagonist.[4][5][6] The endothelin system, particularly the potent vasoconstrictor endothelin-1 (B181129) (ET-1), plays a crucial role in the pathophysiology of pulmonary arterial hypertension (PAH) by promoting vasoconstriction and proliferation of pulmonary artery smooth muscle cells.[7] By blocking these receptors, ERAs mitigate the detrimental effects of elevated ET-1 levels.[3][7]

Macitentan was developed by modifying the structure of bosentan to enhance efficacy and safety.[8] It exhibits a significantly longer receptor occupancy half-life compared to bosentan, leading to a more sustained receptor blockade.[9][10] This prolonged binding of Macitentan results in what is described as "insurmountable antagonism," meaning it can inhibit the signaling of ET-1 even at high concentrations of the agonist, a characteristic not observed with the "surmountable" antagonist Bosentan.[10][11]

Quantitative Performance Data

The following tables summarize the key quantitative data for Macitentan, Bosentan, and this compound, focusing on their in vitro binding affinities and in vivo efficacy in preclinical models.

Table 1: In Vitro Receptor Binding Affinity and Occupancy
CompoundReceptor SubtypeIC50 (nM)Ki (nM)Receptor Occupancy Half-life (t½)
Macitentan ETA0.5[2]0.14[10]~17 minutes[9][10]
ETB391[2]--
Bosentan ETA12[9]4.7[2]~70 seconds[10]
ETB-95[2]-
This compound ETA-1.4[4][5]-
ETB-~14,000 (inferred from 10,000-fold lower affinity)[4][5]-
Table 2: In Vivo Efficacy in Preclinical Models
CompoundAnimal ModelDoseEffect
Macitentan Dahl Salt-Sensitive Rats (Systemic Hypertension)30 mg/kg (oral)↓ Mean Arterial Pressure (MAP) by 30 ± 5 mm Hg[1]
Bleomycin-Induced Rats (Pulmonary Hypertension)100 mg/kg/day (oral)Significantly prevented pulmonary vascular remodeling and right ventricular hypertrophy[1]
Bosentan Dahl Salt-Sensitive Rats (Systemic Hypertension)100 mg/kg (oral)↓ MAP by 15 ± 2 mm Hg[1]
Bleomycin-Induced Rats (Pulmonary Hypertension)300 mg/kg/day (oral)Did not significantly prevent pulmonary vascular remodeling or right ventricular hypertrophy[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the endothelin signaling pathway and a typical experimental workflow for evaluating endothelin receptor antagonists.

Endothelin Signaling Pathway cluster_0 Vascular Smooth Muscle Cell cluster_1 Antagonist Action ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds PLC Phospholipase C (PLC) ETA->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates Contraction Vasoconstriction & Proliferation Ca_release->Contraction Macitentan Macitentan Macitentan->ETA Blocks (Dual) Bosentan Bosentan Bosentan->ETA Blocks (Dual) BMS193884 This compound BMS193884->ETA Blocks (Selective)

Caption: Endothelin-1 signaling pathway in vascular smooth muscle cells and points of antagonist intervention.

Experimental Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models Binding Receptor Binding Assay (e.g., Radioligand Displacement) Functional Functional Assay (e.g., Calcium Mobilization) evaluation Efficacy & Safety Evaluation Binding->evaluation Functional->evaluation Systemic_HTN Systemic Hypertension Model (e.g., Dahl Salt-Sensitive Rat) Pulmonary_HTN Pulmonary Hypertension Model (e.g., Bleomycin-Induced Rat) data Comparative Data Analysis Systemic_HTN->data Pulmonary_HTN->data start Compound Synthesis (Macitentan, Bosentan, this compound) start->Binding start->Functional evaluation->Systemic_HTN evaluation->Pulmonary_HTN

Caption: General experimental workflow for the comparative evaluation of endothelin receptor antagonists.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the comparison of Macitentan, Bosentan, and this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki or IC50) of the compounds to the ETA and ETB receptors.

  • Cell Lines: Chinese Hamster Ovary (CHO) cells recombinantly expressing either human ETA or ETB receptors are commonly used.

  • Radioligand: A radiolabeled endothelin analog, such as [¹²⁵I]-ET-1, is used as the competing ligand.

  • Protocol Outline:

    • Membrane Preparation: CHO cells expressing the target receptor are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.

    • Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (Macitentan, Bosentan, or this compound).

    • Separation: The reaction is allowed to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[10]

In Vitro Functional Assay (Calcium Mobilization)

This assay measures the ability of the antagonists to inhibit ET-1-induced intracellular calcium release in target cells, providing a measure of their functional potency.

  • Cell Line: Human pulmonary artery smooth muscle cells (PASMCs) are a disease-relevant primary cell line for this assay.[10]

  • Calcium Indicator: A fluorescent calcium-sensitive dye, such as Fura-2 or Fluo-4, is loaded into the cells.

  • Protocol Outline:

    • Cell Culture and Loading: PASMCs are cultured to confluence in multi-well plates and then loaded with a calcium-sensitive fluorescent dye.

    • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (Macitentan, Bosentan, or this compound) for a specified period.

    • ET-1 Stimulation: The cells are then stimulated with a fixed concentration of ET-1.

    • Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity of the dye using a fluorescence plate reader.

    • Data Analysis: The concentration of the antagonist that produces 50% inhibition of the ET-1-induced calcium response is determined to calculate the IC50 value.

In Vivo Efficacy in a Pulmonary Hypertension Model (Bleomycin-Induced)

This animal model is used to assess the therapeutic potential of the compounds in a setting of non-vasoreactive pulmonary hypertension.[1]

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of PH: A single intratracheal instillation of bleomycin (B88199) is administered to induce pulmonary fibrosis and subsequent pulmonary hypertension.

  • Drug Administration:

    • Macitentan: Administered orally by gavage at a dose of 100 mg/kg/day.[1]

    • Bosentan: Administered orally by gavage at a dose of 300 mg/kg/day.[1]

    • Treatment is typically initiated after the establishment of PH.

  • Endpoint Measurements:

    • Hemodynamics: Right ventricular systolic pressure and mean pulmonary arterial pressure are measured via right heart catheterization.

    • Right Ventricular Hypertrophy: The ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton's index) is determined.

    • Pulmonary Vascular Remodeling: Histological analysis of pulmonary arterioles is performed to assess medial wall thickness.

In Vivo Efficacy in a Systemic Hypertension Model (Dahl Salt-Sensitive Rat)

This model is used to evaluate the effect of the antagonists on systemic blood pressure.[1]

  • Animal Model: Dahl salt-sensitive rats fed a high-salt diet to induce hypertension.

  • Drug Administration:

    • Macitentan: A single oral dose of 30 mg/kg.[1]

    • Bosentan: A single oral dose of 100 mg/kg.[1]

  • Endpoint Measurement:

    • Mean Arterial Pressure (MAP): Blood pressure is continuously monitored using telemetry devices implanted in the rats. The change in MAP from baseline is the primary endpoint.

Conclusion

Macitentan, Bosentan, and this compound are all potent endothelin receptor antagonists, but they exhibit distinct pharmacological profiles. Macitentan's dual ETA/ETB receptor antagonism, coupled with its prolonged receptor occupancy, appears to translate into superior in vivo efficacy in preclinical models of both systemic and pulmonary hypertension when compared to Bosentan.[1] this compound offers a high degree of selectivity for the ETA receptor, which may be advantageous in specific research contexts where isolating the effects of ETA blockade is desired. The choice of antagonist will ultimately depend on the specific research question and the desired pharmacological profile. This guide provides a foundational dataset and methodological overview to aid in the selection and application of these important research tools.

References

Comparative Cross-Reactivity Analysis of BMS-193884

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of BMS-193884, a potent and selective endothelin A (ETA) receptor antagonist, with its primary off-target receptor, the endothelin B (ETB) receptor. This compound was developed by Bristol-Myers Squibb for the potential treatment of congestive heart failure and pulmonary hypertension and progressed to Phase II clinical trials before its discontinuation.[1][2] Its high selectivity for the ETA receptor over the ETB receptor is a key characteristic of its pharmacological profile.

While comprehensive screening of this compound against a broad panel of other receptors (e.g., other GPCRs, kinases, ion channels) is a standard part of preclinical safety pharmacology, detailed quantitative data from such panels are not extensively available in the public domain. The primary focus of published literature has been on its differential affinity for the two endothelin receptor subtypes.

Quantitative Cross-Reactivity Data

The selectivity of this compound is most clearly demonstrated by comparing its binding affinity (Ki) for the human ETA receptor to that for the human ETB receptor. The compound shows a remarkably high preference for the ETA subtype.

CompoundTarget ReceptorKi (nM)Selectivity (fold) vs. ETB
This compound Human ETA1.4~13,428
Human ETB18,800-

Data compiled from multiple sources indicating a Ki of 1.4 nM for ETA and 18.8 µM (18,800 nM) for ETB.[3]

Experimental Protocols

The binding affinities of this compound for the ETA and ETB receptors were determined using competitive radioligand binding assays. Below is a representative protocol based on standard methodologies for this type of experiment.

Radioligand Binding Assay for ETA and ETB Receptors

1. Objective: To determine the binding affinity (Ki) of this compound for human ETA and ETB receptors by measuring its ability to displace a radiolabeled ligand.

2. Materials:

  • Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing recombinant human ETA or ETB receptors.
  • Radioligand: [¹²⁵I]-Endothelin-1 ([¹²⁵I]-ET-1), a non-selective endothelin receptor ligand.
  • Test Compound: this compound, dissolved in DMSO to create a stock solution and then serially diluted in assay buffer.
  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled Endothelin-1 (B181129).
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/C).
  • Scintillation Counter: For measuring radioactivity.

3. Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize gently and dilute to the desired protein concentration (e.g., 5-10 µ g/well ) in assay buffer.
  • Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:
  • Total Binding: 50 µL of assay buffer, 50 µL of [¹²⁵I]-ET-1, and 100 µL of membrane suspension.
  • Non-specific Binding (NSB): 50 µL of unlabeled ET-1, 50 µL of [¹²⁵I]-ET-1, and 100 µL of membrane suspension.
  • Competitive Binding: 50 µL of this compound at various concentrations, 50 µL of [¹²⁵I]-ET-1, and 100 µL of membrane suspension.
  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 120 minutes) with gentle agitation.
  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester. Wash the filters three to four times with ice-cold wash buffer to separate bound from free radioligand.
  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the this compound concentration.
  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

ETA Receptor Signaling Pathway and Antagonism by this compound

The endothelin A (ETA) receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11.[1][4] Activation by its endogenous ligand, endothelin-1 (ET-1), triggers a signaling cascade that leads to vasoconstriction and cell proliferation. This compound acts as a competitive antagonist, blocking the binding of ET-1 to the ETA receptor and thereby inhibiting these downstream effects.

ETA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds & Activates BMS This compound BMS->ETAR Blocks Gq Gαq/11 ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Responses (Vasoconstriction, Proliferation) Ca->Response PKC->Response Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes (ETA/ETB) incubation Incubate Membranes, Radioligand & Compound prep_membranes->incubation prep_ligand Prepare Radioligand ([¹²⁵I]-ET-1) prep_ligand->incubation prep_compound Prepare Serial Dilutions of this compound prep_compound->incubation filtration Filter to Separate Bound vs. Free Ligand incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting calc_ic50 Calculate IC₅₀ from Dose-Response Curve counting->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki compare Compare Ki values (ETA vs. ETB) calc_ki->compare

References

The Ascendancy of a Successor: Why BMS-193884's Clinical Journey Was Cut Short

Author: BenchChem Technical Support Team. Date: December 2025

The selective endothelin-A (ET-A) receptor antagonist, BMS-193884, a promising candidate for cardiovascular diseases, was discontinued (B1498344) from clinical development despite reaching Phase II trials. The primary driver for this decision was not a failure in its own right, but rather the emergence of a superior second-generation compound, BMS-207940 (edonentan), which exhibited significantly enhanced potency, selectivity, and pharmacokinetic properties. This strategic pivot by Bristol-Myers Squibb highlights the competitive and progressive nature of pharmaceutical research, where the pursuit of optimal therapeutic agents often leads to the discontinuation of even viable candidates in favor of more promising successors.

This compound was under investigation for the treatment of congestive heart failure and pulmonary hypertension.[1] While it progressed to Phase II clinical trials, the development of BMS-207940 marked a significant advancement in the quest for a more effective ET-A receptor antagonist.[1]

A Clear Successor Emerges: BMS-207940's Superior Profile

Preclinical data starkly illustrates the advantages that BMS-207940 held over its predecessor. BMS-207940 was identified as an exceptionally potent and selective ET-A receptor antagonist, boasting a Ki (inhibitor constant) of just 10 pM and a remarkable 80,000-fold selectivity for the ET-A receptor over the ET-B receptor. This represented a 150-fold increase in potency and a more than 6-fold enhancement in selectivity compared to this compound.

Furthermore, BMS-207940 demonstrated a superior pharmacokinetic profile. In rat models, it achieved 100% oral bioavailability, a significant improvement over the 43% bioavailability of this compound. This enhanced bioavailability, coupled with a longer duration of action, positioned BMS-207940 as a more promising clinical candidate.

A head-to-head comparison of their in-vivo pharmacokinetic parameters in rats further solidified the rationale for the switch:

ParameterThis compoundBMS-207940
Intravenous Clearance (ml/min/kg) 2.65.4
Intravenous Volume of Distribution (l/kg) 0.081.0
Intravenous Half-life (h) 2.03.4
Intravenous Mean Residence Time (h) 0.53.3
Oral Bioavailability (%) 43100

Table 1: Comparative in-vivo pharmacokinetic data of this compound and BMS-207940 in rats.[2]

While the development of a superior molecule was the primary driver for the discontinuation of this compound, the outcomes of its Phase II trials in heart failure remain largely unpublished. It is plausible that the results of these trials, even if not overtly negative, may not have presented a compelling enough case to continue its development in the face of a demonstrably better alternative. The challenges and high failure rates of Phase II trials for heart failure are well-documented, and a lack of overwhelming efficacy could have contributed to the decision to focus resources on the more promising BMS-207940.[3][4]

A pilot study of this compound for erectile dysfunction, although not its primary indication, showed the drug was well-tolerated but did not demonstrate significant efficacy compared to placebo.[5] While this result in a different therapeutic area would not be the sole reason for discontinuation, it may have been a contributing factor in the overall assessment of the compound's clinical potential.

The Endothelin Pathway and its Antagonists

The endothelin system plays a crucial role in vasoconstriction and cell proliferation. Endothelin-1 (ET-1) is a potent vasoconstrictor that mediates its effects through two receptor subtypes: ET-A and ET-B. The blockade of the ET-A receptor is a therapeutic target for conditions characterized by vasoconstriction, such as pulmonary arterial hypertension (PAH) and heart failure.

Several endothelin receptor antagonists (ERAs) have since been successfully developed and are in clinical use, providing a benchmark against which this compound's potential can be retrospectively viewed.

cluster_precursors Precursors cluster_enzymes Enzymes cluster_active_peptide Active Peptide cluster_receptors Receptors cluster_effects Physiological Effects Pre-proendothelin Pre-proendothelin Endopeptidase Endopeptidase Pre-proendothelin->Endopeptidase Big Endothelin-1 Big Endothelin-1 ECE Endothelin Converting Enzyme Big Endothelin-1->ECE Endopeptidase->Big Endothelin-1 Endothelin-1 (ET-1) Endothelin-1 (ET-1) ECE->Endothelin-1 (ET-1) ET-A Receptor ET-A Receptor Endothelin-1 (ET-1)->ET-A Receptor ET-B Receptor ET-B Receptor Endothelin-1 (ET-1)->ET-B Receptor Vasoconstriction Vasoconstriction ET-A Receptor->Vasoconstriction Cell Proliferation Cell Proliferation ET-A Receptor->Cell Proliferation Vasodilation Vasodilation ET-B Receptor->Vasodilation ET-1 Clearance ET-1 Clearance ET-B Receptor->ET-1 Clearance

Endothelin-1 Signaling Pathway.

Comparison with Other Endothelin Receptor Antagonists

To provide context, the table below compares this compound and its successor with other ERAs that have reached the market.

CompoundTargetKey Characteristics
This compound ET-A SelectiveDiscontinued in Phase II; superseded by BMS-207940.
BMS-207940 (Edonentan) Highly ET-A Selective150-fold more potent and >6-fold more selective than this compound; 100% oral bioavailability in rats.
Bosentan Dual ET-A/ET-BFirst orally active ERA approved for PAH. Associated with a risk of hepatotoxicity.
Ambrisentan ET-A SelectiveLower risk of hepatotoxicity compared to bosentan.
Macitentan Dual ET-A/ET-BDemonstrated a reduction in morbidity and mortality in a long-term PAH study.
Aprocitentan Dual ET-A/ET-BRecently approved for resistant hypertension.

Experimental Methodologies

The determination of the pharmacological properties of these compounds relies on standardized in vitro and in vivo assays.

Endothelin Receptor Binding Assay

A standard protocol to determine the binding affinity (Ki) of a compound for endothelin receptors typically involves:

  • Preparation of Receptor Membranes: Membranes are prepared from cells engineered to express high levels of either human ET-A or ET-B receptors.

  • Radioligand Binding: A radiolabeled endothelin, such as [¹²⁵I]-ET-1, is used as the ligand that binds to the receptors.

  • Competitive Binding: The test compound (e.g., this compound) is added at various concentrations to compete with the radioligand for binding to the receptors.

  • Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand, and the radioactivity is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Receptor Membranes Receptor Membranes Incubation Incubation Receptor Membranes->Incubation Radioligand ([¹²⁵I]-ET-1) Radioligand ([¹²⁵I]-ET-1) Radioligand ([¹²⁵I]-ET-1)->Incubation Test Compound Test Compound Test Compound->Incubation Separation of Bound and Free Ligand Separation of Bound and Free Ligand Incubation->Separation of Bound and Free Ligand Measurement of Radioactivity Measurement of Radioactivity Separation of Bound and Free Ligand->Measurement of Radioactivity Calculation of IC50 and Ki Calculation of IC50 and Ki Measurement of Radioactivity->Calculation of IC50 and Ki

Workflow for Endothelin Receptor Binding Assay.
In Vivo Pharmacokinetic Study in Rats

A typical protocol to assess the pharmacokinetic profile of a compound in rats involves:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Drug Administration: The compound is administered either intravenously (IV) via the tail vein or orally (PO) by gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing from the jugular vein or another appropriate site.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma.

  • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and bioavailability.

References

Benchmarking BMS-193884: A Comparative Analysis Against Standard of Care in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of BMS-193884, a selective endothelin-A (ET-A) receptor antagonist, against the standard of care for congestive heart failure (CHF) and pulmonary hypertension (PH) during its period of active development (late 1990s to early 2000s). Due to the discontinuation of this compound in Phase II clinical trials, publicly available data is limited. This document synthesizes the available information to offer a qualitative and contextual comparison.

Executive Summary

This compound was a promising oral ET-A receptor antagonist developed by Bristol-Myers Squibb for cardiovascular diseases.[1] Its mechanism of action, the selective blockade of the endothelin-A receptor, aimed to induce vasodilation and reduce the pathological effects of endothelin-1 (B181129), a potent vasoconstrictor implicated in the progression of heart failure and pulmonary hypertension.[2][3][4] Despite showing favorable hemodynamic effects in early studies, the development of this compound for heart failure was discontinued (B1498344).[1] This was likely influenced by the broader trend of disappointing results from large clinical trials of other endothelin receptor antagonists in heart failure, which failed to show a significant benefit on morbidity and mortality.[2][3][5] Development of a second-generation analog, BMS-207940, was initiated.[1] In contrast, endothelin receptor antagonists have become an established therapy for pulmonary hypertension.

Mechanism of Action: Endothelin-A Receptor Blockade

The endothelin system, particularly endothelin-1 (ET-1), plays a significant role in cardiovascular pathophysiology. ET-1 exerts its effects through two receptor subtypes: ET-A and ET-B.

  • ET-A Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to potent vasoconstriction and cell proliferation. In conditions like heart failure and pulmonary hypertension, elevated ET-1 levels contribute to increased vascular resistance and detrimental remodeling of the heart and pulmonary arteries.

  • ET-B Receptors: Found on endothelial cells and smooth muscle cells. Endothelial ET-B receptor activation mediates the clearance of ET-1 and the release of vasodilators like nitric oxide and prostacyclin. Smooth muscle ET-B receptors, like ET-A receptors, mediate vasoconstriction.

This compound is a selective antagonist of the ET-A receptor. By blocking this receptor, it was designed to inhibit the vasoconstrictive and proliferative effects of ET-1, leading to vasodilation and a reduction in cardiac afterload and pulmonary vascular resistance.

ET1 Endothelin-1 (ET-1) ETA_Receptor ET-A Receptor (Vascular Smooth Muscle) ET1->ETA_Receptor ETB_Receptor_Endo ET-B Receptor (Endothelial Cells) ET1->ETB_Receptor_Endo ETB_Receptor_SMC ET-B Receptor (Smooth Muscle Cells) ET1->ETB_Receptor_SMC Vasoconstriction Vasoconstriction & Proliferation ETA_Receptor->Vasoconstriction Vasodilation Vasodilation (NO, PGI2 release) ETB_Receptor_Endo->Vasodilation ET1_Clearance ET-1 Clearance ETB_Receptor_Endo->ET1_Clearance ETB_Receptor_SMC->Vasoconstriction BMS193884 This compound BMS193884->ETA_Receptor Inhibits

Endothelin Signaling Pathway and this compound's Point of Intervention.

Comparison with Standard of Care (Late 1990s - Early 2000s)

A direct quantitative comparison is challenging due to the lack of head-to-head clinical trial data for this compound. The following tables provide a qualitative comparison based on the mechanism of action and general clinical understanding of these drug classes at the time.

Congestive Heart Failure
FeatureThis compound (ET-A Antagonist)Standard of Care (ACE Inhibitors, Beta-Blockers, Diuretics)
Primary Mechanism Blocks ET-A receptors to induce vasodilation and potentially reduce cardiac remodeling.ACEi: Inhibit RAAS, causing vasodilation and reducing fluid retention. BBs: Block beta-adrenergic receptors to reduce heart rate and blood pressure. Diuretics: Increase urine output to reduce fluid overload.
Hemodynamic Effects Reduces systemic and pulmonary vascular resistance, increases cardiac output.[5]ACEi: Reduce preload and afterload. BBs: Reduce cardiac workload. Diuretics: Reduce preload.
Neurohormonal Effects No activation of the sympathetic nervous system or renin-angiotensin-aldosterone system (RAAS).[2]ACEi: Directly inhibit RAAS. BBs: Inhibit sympathetic nervous system.
Clinical Outcomes Phase II trials were initiated but the drug was discontinued for this indication.[1] Large trials of other ERAs in CHF showed no significant mortality benefit and potential for adverse events.[3]Established morbidity and mortality benefits in large clinical trials.
Pulmonary Hypertension
FeatureThis compound (ET-A Antagonist)Standard of Care (Prostacyclins, e.g., Epoprostenol)
Primary Mechanism Blocks ET-A receptors to induce pulmonary vasodilation and inhibit vascular remodeling.Potent vasodilator and inhibitor of platelet aggregation.
Route of Administration Oral.[1]Continuous intravenous infusion.
Hemodynamic Effects Reduces pulmonary vascular resistance and improves cardiac output.Potent reduction in pulmonary vascular resistance and increase in cardiac output.
Clinical Outcomes Development for PH was not pursued to completion. However, other ERAs (e.g., bosentan) demonstrated efficacy in improving exercise capacity and hemodynamics in PH patients and became a standard oral therapy.Proven survival benefit in patients with severe PH.

Preclinical and Early Clinical Findings for this compound

Limited data is available from preclinical and early clinical studies of this compound.

Study TypeModel/PopulationKey Findings
Preclinical Rat model of heart failure (post-myocardial infarction)Other endothelin receptor antagonists in similar models showed beneficial effects on cardiac remodeling, hemodynamics, and survival.[3]
Phase I Healthy VolunteersDemonstrated vasodilation and attenuation of ET-1 induced vasoconstriction.[6]
Phase II Congestive Heart FailureInitiated but discontinued.[1]
Pilot Study Erectile DysfunctionWell-tolerated but did not significantly improve erectile function compared to placebo.[7]

Experimental Protocols

Detailed experimental protocols for this compound studies are not extensively published. Below is a generalized workflow for the preclinical evaluation of a cardiovascular drug like this compound, based on common practices.

cluster_preclinical Preclinical Evaluation cluster_clinical Early Clinical Development InVitro In Vitro Studies (Receptor Binding Assays) AnimalModel Animal Model Induction (e.g., CHF, PH) InVitro->AnimalModel Treatment Treatment with this compound vs. Vehicle/Standard of Care AnimalModel->Treatment Hemodynamics Hemodynamic Assessment (e.g., Blood Pressure, Cardiac Output) Treatment->Hemodynamics Histopathology Histopathological Analysis (Cardiac/Vascular Remodeling) Treatment->Histopathology Pharmacokinetics Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Treatment->Pharmacokinetics PhaseI Phase I Trial (Healthy Volunteers) - Safety & Tolerability - Pharmacokinetics Pharmacokinetics->PhaseI PhaseII Phase II Trial (Patients with CHF/PH) - Efficacy Signal - Dose Ranging PhaseI->PhaseII

Generalized Drug Development Workflow for this compound.

General Methodology for Preclinical Heart Failure Model (Post-Myocardial Infarction in Rats):

  • Induction of Myocardial Infarction: Anesthesia is administered to adult male rats, followed by a thoracotomy to expose the heart. The left anterior descending (LAD) coronary artery is permanently ligated to induce a myocardial infarction.

  • Post-Operative Care: Animals are allowed to recover and are monitored for signs of heart failure development over several weeks. Echocardiography is typically used to confirm the development of left ventricular dysfunction.

  • Treatment Administration: Rats with confirmed heart failure are randomized to receive either this compound (administered orally, dose to be determined by pharmacokinetic studies), a standard of care comparator (e.g., an ACE inhibitor), or a vehicle control.

  • Efficacy Evaluation: After a predefined treatment period, hemodynamic parameters (e.g., left ventricular end-diastolic pressure, cardiac output) are measured via cardiac catheterization. The heart is then excised for histopathological analysis to assess the extent of cardiac remodeling (e.g., fibrosis, hypertrophy).

Conclusion

This compound represented a targeted therapeutic approach for cardiovascular diseases driven by the endothelin system. While its development was not pursued to completion, particularly for congestive heart failure, the exploration of ET-A receptor antagonism has provided valuable insights into the complex pathophysiology of cardiovascular diseases. The ultimate success of this drug class in treating pulmonary hypertension underscores the importance of patient population selection and the specific disease context in drug development. The discontinuation of this compound for heart failure, when viewed in the context of the broader challenges faced by endothelin receptor antagonists in this indication, highlights the difficulties in translating promising preclinical and hemodynamic data into long-term clinical benefits for complex, multifactorial diseases like congestive heart failure.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling BMS-193884

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent pharmaceutical compounds like BMS-193884. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build deep trust in laboratory practices.

This compound is an investigational endothelin receptor antagonist.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent pharmaceutical compounds and information on other endothelin receptor antagonists. These procedures are designed to minimize exposure and ensure the well-being of laboratory personnel.

Hazard Identification and Risk Assessment

As a potent, biologically active molecule, this compound should be handled with care to avoid inhalation, ingestion, and skin contact. Although specific toxicity data is limited, endothelin receptor antagonists as a class can have significant physiological effects.[2][3][4][5] A thorough risk assessment should be conducted before any handling of the compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial for minimizing exposure. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile glovesPrevents skin contact. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.
Eye Protection Chemical splash goggles or safety glasses with side shieldsProtects eyes from splashes and aerosols.
Lab Coat Disposable, solid-front, back-tying lab coatProtects skin and personal clothing from contamination. A disposable coat prevents the spread of the compound outside the laboratory.
Respiratory Protection NIOSH-approved N95 or higher respiratorRecommended when handling the powder form to prevent inhalation of airborne particles. A powered air-purifying respirator (PAPR) may be necessary for higher-risk procedures.[6]
Additional Protection Disposable sleeves, hair cover, and shoe coversRecommended for procedures with a higher risk of contamination to provide full-body protection.

Engineering Controls

Engineering controls are the primary means of minimizing exposure to hazardous substances.

Control MeasureSpecificationRationale
Ventilation Certified chemical fume hood or a powder containment hoodProvides localized exhaust ventilation to capture and remove airborne particles at the source, preventing inhalation.
Containment Glove box or isolatorFor handling larger quantities of the compound or for procedures with a high potential for aerosol generation, a glove box provides a physical barrier between the operator and the material.[7][8]
Weighing Ventilated balance enclosureEnsures that any dust generated during weighing is immediately captured.

Operational Plan for Handling this compound

A step-by-step approach ensures that all safety measures are in place before, during, and after handling the compound.

  • Preparation:

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Cover the work surface with disposable absorbent pads.

    • Assemble all necessary equipment and materials before starting.

    • Ensure that an emergency eyewash and safety shower are readily accessible.

  • Handling:

    • Don all required PPE as outlined in the table above.

    • Handle the compound exclusively within the designated engineering control (e.g., fume hood).

    • When handling the solid form, use techniques that minimize dust generation, such as gentle scooping.

    • For solutions, use a calibrated pipette or syringe to transfer liquids.

  • Post-Handling:

    • Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

    • Carefully remove and dispose of all contaminated disposable materials in a designated hazardous waste container.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, lab coats, absorbent pads, and weighing papers, should be collected in a clearly labeled, sealed hazardous waste bag.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.

  • Sharps Waste: Needles and syringes used for transferring solutions should be disposed of in a designated sharps container.

  • Waste Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.

Below is a diagram illustrating the workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Management prep_area Designate & Prepare Work Area gather_materials Gather Materials & Equipment prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_solid Weigh Solid Compound don_ppe->weigh_solid prepare_solution Prepare Solution weigh_solid->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate Decontaminate Surfaces & Equipment conduct_experiment->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe solid_waste Contaminated Solid Waste dispose_waste->solid_waste liquid_waste Unused Solutions dispose_waste->liquid_waste sharps_waste Contaminated Sharps dispose_waste->sharps_waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands final_disposal Dispose via EHS solid_waste->final_disposal liquid_waste->final_disposal sharps_waste->final_disposal

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-193884
Reactant of Route 2
BMS-193884

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.